5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-9-6-7-11(12(16)8-9)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHEYHBLWXVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353469 | |
| Record name | 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92151-02-5 | |
| Record name | 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Foreword: The Enduring Potential of 1,2,4-Triazole Scaffolds in Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Derivatives of this heterocyclic system are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention for their potential as potent biological agents.[1][6] The introduction of specific aryl substituents at the N4 and C5 positions of the triazole ring allows for the fine-tuning of the molecule's steric and electronic properties, which can profoundly influence its interaction with biological targets.
This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of a specific, highly functionalized derivative: This compound . The strategic incorporation of a 2,4-dichlorophenyl group at the C5 position and a phenyl group at the N4 position is designed to enhance lipophilicity and modulate biological activity.
We will delve into the causal logic behind each experimental step, moving beyond a simple recitation of protocols. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system for producing and verifying the target compound with high fidelity.
Part 1: The Synthetic Strategy: A Two-Step Pathway to the Triazole Core
The synthesis of the target compound is efficiently achieved through a classical and reliable two-step sequence. This approach first involves the formation of a key thiosemicarbazide intermediate, which then undergoes a base-catalyzed intramolecular cyclization to yield the desired 4H-1,2,4-triazole-3-thiol.[7][8]
Step 1: Synthesis of the Intermediate — 1-(2,4-Dichlorobenzoyl)-4-phenylthiosemicarbazide
The foundational step is the reaction between 2,4-dichlorobenzohydrazide and phenyl isothiocyanate.
-
The Causality: This reaction is a nucleophilic addition. The terminal nitrogen of the hydrazide acts as a potent nucleophile, attacking the electrophilic carbon of the isothiocyanate group. The choice of a refluxing ethanol environment serves a dual purpose: it is an effective solvent for both reactants and the elevated temperature provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Step 2: Base-Catalyzed Cyclization to this compound
The synthesized thiosemicarbazide intermediate is then cyclized in an alkaline medium. This is a well-established method for constructing the 1,2,4-triazole ring system.[9]
-
The Causality: The presence of a strong base, such as sodium hydroxide, is critical. The base facilitates the deprotonation of the amide and thioamide nitrogens, creating nucleophilic centers. An intramolecular nucleophilic attack ensues, followed by the elimination of a water molecule (dehydrative cyclization) to form the stable five-membered triazole ring. Subsequent acidification of the reaction mixture is necessary to neutralize the resulting sodium salt and precipitate the final product in its thiol or thione tautomeric form.
Visualization: The Synthetic Pathway
Caption: Reaction scheme for the synthesis of the target triazole.
Part 2: Detailed Experimental Protocols
This section provides a granular, step-by-step methodology for the synthesis and purification of the title compound.
Materials and Reagents
| Reagent/Material | Purity/Grade |
| 2,4-Dichlorobenzohydrazide | ≥98% |
| Phenyl Isothiocyanate | ≥98% |
| Ethanol | Absolute |
| Sodium Hydroxide (NaOH) | Analytical Grade |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Ethyl Acetate | Analytical Grade |
| Hexane | Analytical Grade |
| Distilled Water | - |
| TLC Plates | Silica Gel 60 F₂₅₄ |
Instrumentation
-
Magnetic stirrer with heating mantle
-
Reflux condenser and round-bottom flasks
-
Büchner funnel and vacuum filtration apparatus
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer (¹H: 400 MHz, ¹³C: 100 MHz)
-
Mass Spectrometer
Synthesis of 1-(2,4-Dichlorobenzoyl)-4-phenylthiosemicarbazide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-dichlorobenzohydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Reagent Addition: To this clear solution, add phenyl isothiocyanate (0.1 mol) dropwise while stirring.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored using TLC (Eluent: Ethyl acetate/Hexane, 3:7 v/v).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Dry the white solid product in a vacuum oven.
Synthesis of this compound (Final Product)
-
Reaction Setup: Suspend the dried thiosemicarbazide intermediate (0.05 mol) in a 2N aqueous solution of sodium hydroxide (100 mL).
-
Reaction Execution: Heat the mixture under reflux for 6-8 hours, during which the solid will dissolve, indicating the formation of the sodium salt of the triazole.
-
Product Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify the cold solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 5-6.
-
Product Isolation: The target compound will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold distilled water until the washings are neutral to litmus paper. Recrystallize the product from ethanol to obtain a pure, crystalline solid.
Part 3: Comprehensive Characterization
Structural elucidation and purity assessment are paramount. The following methods provide a self-validating system to confirm the identity of the synthesized compound.
Physicochemical and Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system (e.g., Ethyl acetate/Hexane, 1:1 v/v) indicates a high degree of purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Solubility: The compound is expected to be soluble in solvents like DMSO and DMF, and sparingly soluble in ethanol.[10]
Spectroscopic Analysis
The 1,2,4-triazole-3-thiol scaffold can exist in two tautomeric forms: the thione form and the thiol form. Spectroscopic analysis is crucial for identifying the predominant tautomer.[5]
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Expected Peak (cm⁻¹) | Assignment | Rationale |
| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the phenyl and dichlorophenyl rings. |
| ~2600-2550 | S-H stretch (weak) | A key indicator of the thiol tautomer.[8][9] |
| ~1610-1580 | C=N stretch | Characteristic of the triazole ring.[1] |
| ~1300-1250 | C=S stretch | A strong band indicating the presence of the thione tautomer.[1] |
| ~800-700 | C-Cl stretch | Confirms the presence of the dichlorophenyl group. |
-
Expert Insight: The presence or absence of the S-H stretch versus a strong N-H stretch (around 3200-3400 cm⁻¹) and a prominent C=S band can help distinguish between the thiol and thione forms in the solid state.[5]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
¹H NMR Spectroscopy:
-
Aromatic Protons (δ 7.0-8.0 ppm): A complex multiplet region is expected for the protons of the phenyl and 2,4-dichlorophenyl rings.
-
SH/NH Proton (δ 12.0-14.0 ppm): A broad singlet in this downfield region is highly characteristic of the labile proton of the triazole-thiol/thione system.[1][4][9] This signal is typically exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Aromatic Carbons (δ 120-150 ppm): Multiple signals will appear in this region corresponding to the carbons of the two aromatic rings.
-
Triazole Ring Carbons (δ 145-155 ppm): Two signals are expected for the C3 and C5 carbons of the triazole ring.
-
Thione Carbon (C=S) (δ ~165-170 ppm): The signal for the C=S carbon is highly characteristic and appears significantly downfield, providing strong evidence for the thione tautomer in solution.[5]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Molecular Formula: C₁₄H₉Cl₂N₃S[10]
-
Molecular Weight: 322.21 g/mol [11]
-
Expected Result: The mass spectrum should show a molecular ion peak (M⁺) cluster corresponding to this molecular weight, with the characteristic isotopic pattern for two chlorine atoms.
Visualization: The Characterization Workflow
Caption: Workflow for the purification and characterization process.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of this compound. By following the outlined two-step synthesis and employing the comprehensive suite of characterization techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The emphasis on the underlying chemical principles provides the necessary foundation for troubleshooting and adapting these methods for the synthesis of analogous derivatives.
References
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved from [Link]
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Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). PubMed. Retrieved from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2015). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved from [Link]
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Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. Retrieved from [Link]
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(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. Retrieved from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2017). Journal of Chromatographic Science. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl). (2023). Preprints.org. Retrieved from [Link]
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2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (n.d.). MDPI. Retrieved from [Link]
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4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Retrieved from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. Retrieved from [Link]
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5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. (n.d.). SpectraBase. Retrieved from [Link]
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A Comprehensive Guide to the Spectral Analysis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This technical guide provides an in-depth exploration of the spectral analysis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a molecule of significant interest in medicinal chemistry and drug development. The unique structural features of this heterocyclic compound, including the triazole core, the thiol substituent, and the distinct phenyl and dichlorophenyl moieties, give rise to a characteristic spectral fingerprint. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed examination of the methodologies and interpretation of data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and Tautomerism
This compound (Molecular Formula: C₁₄H₉Cl₂N₃S) can exist in two tautomeric forms: the thiol and the thione form.[1] The thiol form possesses a C-SH group, while the thione form has a C=S group with the proton residing on a nitrogen atom within the triazole ring.[1] The predominant tautomer can be influenced by factors such as the solvent and the solid-state packing. Spectroscopic techniques are instrumental in elucidating the dominant tautomeric form in a given state.
Caption: Thiol-thione tautomerism of the title compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds within this compound provide a unique infrared spectrum.
Experimental Protocol
A standard protocol for obtaining the FT-IR spectrum of the title compound in the solid state involves the use of potassium bromide (KBr) pellets.
-
Sample Preparation: A small amount of the finely ground compound (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg).
-
Pellet Formation: The mixture is then compressed under high pressure in a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
The choice of KBr as a matrix is due to its transparency in the mid-infrared region, thus avoiding interference with the sample's absorption bands.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence or absence of a distinct S-H stretching band can help in identifying the predominant tautomeric form.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Thione form) | 3300 - 3100 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| S-H (Thiol form) | 2600 - 2550 | Stretching[1][2] |
| C=N (Triazole ring) | 1620 - 1580 | Stretching[2][3][4] |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C=S (Thione form) | 1250 - 1050 | Stretching[1] |
| C-Cl | 850 - 750 | Stretching |
The presence of a weak absorption band in the 2600-2550 cm⁻¹ region would be indicative of the thiol tautomer, while a broader band in the 3300-3100 cm⁻¹ range would suggest the presence of the N-H bond in the thione form.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H NMR and ¹³C NMR are essential for the complete structural elucidation of this compound.
Experimental Protocol
-
Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The choice of solvent is crucial as it can influence the position of labile protons and the tautomeric equilibrium.
-
Data Acquisition: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the labile proton (S-H or N-H).
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| SH (Thiol form) | 13.0 - 14.0 | Singlet | 1H[2][5] |
| NH (Thione form) | 12.0 - 14.0 | Broad Singlet | 1H[6] |
| Aromatic (Phenyl & Dichlorophenyl) | 7.0 - 8.5 | Multiplet | 8H |
The chemical shift of the labile proton (SH or NH) can be highly variable and is dependent on the solvent, concentration, and temperature. The aromatic region of the spectrum is expected to be complex due to the overlapping signals of the phenyl and dichlorophenyl protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=S (Thione form) | 160 - 180[1] |
| C-S (Thiol form) | 150 - 165 |
| C=N (Triazole ring) | 145 - 160[1] |
| Aromatic (Phenyl & Dichlorophenyl) | 120 - 140 |
The chemical shift of the carbon attached to the sulfur atom is a key indicator of the tautomeric form. A signal in the range of 160-180 ppm is characteristic of a thione (C=S) carbon, while a signal in the 150-165 ppm range would suggest a thiol (C-S) carbon.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Experimental Protocol
Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, as it typically results in the formation of a prominent molecular ion peak.
-
Sample Introduction: A dilute solution of the compound is introduced into the ESI source.
-
Ionization: A high voltage is applied to the solution, causing the formation of charged droplets that desolvate to produce gas-phase ions.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Caption: A simplified workflow for ESI-Mass Spectrometry.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.
Common fragmentation pathways for 1,2,4-triazole derivatives involve the cleavage of the triazole ring.[7][8]
| Ion | m/z (calculated) | Possible Identity |
| [C₁₄H₉Cl₂N₃S]⁺ | 333.99 | Molecular Ion [M]⁺ |
| [C₁₄H₁₀Cl₂N₃S]⁺ | 335.00 | Protonated Molecular Ion [M+H]⁺ |
| [C₈H₅Cl₂]⁺ | 171.98 | Dichlorophenyl fragment |
| [C₆H₅N]⁺ | 91.06 | Phenylnitrile fragment |
The fragmentation pattern can provide valuable structural information and confirm the connectivity of the different substituents to the triazole core.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is due to the excitation of electrons from the ground state to higher energy levels.
Experimental Protocol
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm, using a UV-Vis spectrophotometer.
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of triazole-thiol derivatives typically shows two main absorption bands.[1]
| Electronic Transition | Expected λmax (nm) |
| π → π | 250 - 260 |
| n → π | 290 - 300 |
The absorption band in the 250-260 nm range is attributed to π → π* transitions within the aromatic rings and the triazole system. The band at longer wavelengths (290-300 nm) is likely due to n → π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms.[1] The position and intensity of these bands can be influenced by the solvent polarity.
Conclusion
The comprehensive spectral analysis of this compound, utilizing FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy, provides a complete and unambiguous structural characterization of this important heterocyclic compound. Each technique offers complementary information, and together they form a powerful toolkit for researchers in the field of drug discovery and development. The data and protocols presented in this guide serve as a foundational reference for the synthesis, characterization, and application of this and related triazole derivatives.
References
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AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available from: [Link]
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ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]
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MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available from: [Link]
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PubMed. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Available from: [Link]
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Pakistan Journal of Scientific & Industrial Research - Physical Sciences. Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Available from: [Link]
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ResearchGate. FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... Available from: [Link]
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SpectraBase. 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. Available from: [Link]
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NIH. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Available from: [Link]
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The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]
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MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Available from: [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Available from: [Link]
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ResearchGate. ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top).... Available from: [Link]
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ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]
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1H NMR and 13C NMR data for 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Introduction
This compound is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The thiol substituent on the triazole ring further enhances its chemical reactivity and potential for biological interactions. A thorough structural elucidation is paramount for understanding its mechanism of action and for the rational design of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and definitive method for the structural analysis of such organic molecules in solution.
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C NMR spectral data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide will leverage spectral data from closely related analogues and fundamental principles of NMR theory to predict and interpret its spectral characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural and spectroscopic properties of this important class of compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted NMR spectral data for this compound are summarized in the tables below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| SH (Thiol) | 13.5 - 14.5 | Singlet (broad) | - |
| H-3', H-5' (Phenyl) | 7.2 - 7.6 | Multiplet | ortho, meta |
| H-2', H-4', H-6' (Phenyl) | 7.2 - 7.6 | Multiplet | ortho, meta |
| H-3'' (Dichlorophenyl) | 7.6 - 7.8 | Doublet | J(H3'',H5'') ≈ 2.5 Hz (meta) |
| H-5'' (Dichlorophenyl) | 7.4 - 7.6 | Doublet of doublets | J(H5'',H6'') ≈ 8.5 Hz (ortho), J(H5'',H3'') ≈ 2.5 Hz (meta) |
| H-6'' (Dichlorophenyl) | 7.3 - 7.5 | Doublet | J(H6'',H5'') ≈ 8.5 Hz (ortho) |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (Thione) | 165 - 175 |
| C-5 (Triazole) | 150 - 155 |
| C-1' (Phenyl) | 135 - 140 |
| C-2', C-6' (Phenyl) | 128 - 130 |
| C-3', C-5' (Phenyl) | 129 - 131 |
| C-4' (Phenyl) | 127 - 129 |
| C-1'' (Dichlorophenyl) | 130 - 135 |
| C-2'' (Dichlorophenyl) | 132 - 137 |
| C-3'' (Dichlorophenyl) | 129 - 132 |
| C-4'' (Dichlorophenyl) | 138 - 142 |
| C-5'' (Dichlorophenyl) | 127 - 130 |
| C-6'' (Dichlorophenyl) | 131 - 134 |
Experimental Protocol for NMR Data Acquisition
The following section outlines a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Solvent Selection: Due to the potential for limited solubility, a deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. DMSO-d₆ is an excellent solvent for many heterocyclic compounds and will allow for the observation of exchangeable protons like the thiol (SH) and any potential NH protons from tautomeric forms.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most deuterated solvents for NMR spectroscopy are available with TMS already added.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.
-
Spectral Width: A spectral width of approximately 16 ppm should be sufficient to cover all proton signals.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans: 16 to 64 scans should provide an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of approximately 250 ppm is necessary to encompass all carbon signals, including the thione carbon.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Interpretation and Rationale
A detailed interpretation of the predicted NMR spectra provides critical insights into the molecular structure of this compound.
¹H NMR Spectrum Analysis
-
Thiol Proton (SH): The thiol proton is expected to appear as a broad singlet in the downfield region of the spectrum (13.5 - 14.5 ppm).[6] This significant downfield shift is characteristic of thiol groups in thione-thiol tautomeric systems within heterocyclic rings.[6] The broadness of the signal is due to chemical exchange and quadrupolar broadening from the adjacent nitrogen atoms.
-
Aromatic Protons: The aromatic protons on the phenyl and dichlorophenyl rings will resonate in the range of 7.2 to 7.8 ppm.[7] The signals from the phenyl group are likely to appear as a complex multiplet due to overlapping signals. The protons on the 2,4-dichlorophenyl ring are expected to show a more defined splitting pattern:
-
H-3'': This proton will appear as a doublet due to meta-coupling with H-5''.
-
H-5'': This proton will be a doublet of doublets due to ortho-coupling with H-6'' and meta-coupling with H-3''.
-
H-6'': This proton will appear as a doublet due to ortho-coupling with H-5''.
-
¹³C NMR Spectrum Analysis
-
Thione Carbon (C=S): The carbon of the thione group is expected to be the most downfield signal in the ¹³C NMR spectrum, typically appearing in the range of 165-175 ppm.[6]
-
Triazole Carbons: The two carbons within the triazole ring (C-3 and C-5) will resonate at approximately 165-175 ppm (C-3, the thione carbon) and 150-155 ppm (C-5).
-
Aromatic Carbons: The aromatic carbons of the phenyl and dichlorophenyl rings will appear in the typical aromatic region of 120-145 ppm.[7] The carbons directly attached to the electronegative chlorine atoms (C-2'' and C-4'') will be shifted further downfield. The number of distinct signals will depend on the symmetry of the molecule.
Visualization of Molecular Structure and Workflow
Molecular Structure of this compound
Caption: Molecular graph of the target compound.
NMR Data Acquisition and Analysis Workflow
Caption: NMR experimental and data analysis workflow.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid framework for the structural elucidation of this important heterocyclic compound. The provided experimental protocols and spectral analysis serve as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the unambiguous characterization of this and related molecular scaffolds. The accurate structural determination through NMR spectroscopy is a critical step in advancing our understanding of the structure-activity relationships of 1,2,4-triazole derivatives and in the development of novel therapeutic agents.
References
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Farahat, A. A., et al. (2023). Synthesis and Crystal Structure of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. Available at: [Link]
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Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2). Available at: [Link]
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Pawar, R. P., et al. (2010). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]
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Kaplaushenko, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 423-428. Available at: [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(8), 1910-1920. Available at: [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. Available at: [Link]
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Pomarnacka, E., & Kozak, M. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chemistry, 2016, 1-8. Available at: [Link]
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Tighadouini, S., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6528. Available at: [Link]
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Infrared (IR) spectroscopy of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopic features of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As direct experimental spectra for this specific molecule are not widely published, this document serves as an expert guide to predict, interpret, and validate its IR spectrum. We delve into the foundational principles of its vibrational modes, with a critical focus on the thiol-thione tautomerism that governs its spectral signature. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, a thorough analysis of expected spectral bands, and the logic behind spectral interpretation, ensuring a high degree of scientific integrity and practical utility.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The compound this compound combines this potent core with substituted aromatic rings, making it a valuable candidate for drug discovery programs.
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds.[4][5] For the title compound, IR spectroscopy is not merely a characterization tool but a critical method for investigating its dominant structural form in different states, a consequence of its inherent tautomerism.
The Decisive Factor: Thiol-Thione Tautomerism
The most crucial aspect dictating the IR spectrum of this compound is its existence in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[1][6] This equilibrium involves the migration of a proton between a ring nitrogen atom and the exocyclic sulfur atom.
-
Thiol Form: Characterized by an aromatic 1,2,4-triazole ring and an exocyclic thiol (-SH) group.
-
Thione Form: Characterized by a C=S double bond (thiocarbonyl) and an N-H bond within the triazole ring.
Most studies suggest that in the solid state and in neutral solutions, the thione form is predominant for this class of compounds.[7] However, the thiol form can also be present, and its detection is critical as the two forms possess different physicochemical properties that can affect biological activity and receptor binding.[6]
Interpreting the IR Spectrum: A Predictive Analysis
The key to interpreting the IR spectrum is to look for the characteristic absorption bands that define each tautomer. Based on extensive data from related structures, we can predict the key vibrational modes for the title compound.
High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by stretching vibrations involving hydrogen atoms.
-
Aromatic C-H Stretch: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations of the phenyl and dichlorophenyl rings.[8]
-
N-H Stretch (Thione Form): A moderately broad band in the range of 3400-3100 cm⁻¹ is a key indicator of the thione tautomer.[7][9] Its presence strongly suggests the proton resides on a ring nitrogen.
-
S-H Stretch (Thiol Form): A weak, sharp absorption band in the 2600-2550 cm⁻¹ range is the definitive marker for the thiol tautomer.[7][9][10] The weakness of this band can sometimes make it difficult to observe, but its presence is unambiguous proof of the thiol form.
Fingerprint Region (1650-600 cm⁻¹)
This region contains a wealth of structural information from stretching and bending vibrations.
-
C=N and C=C Stretching: The spectrum will show multiple bands between 1610 cm⁻¹ and 1450 cm⁻¹. These arise from the C=N stretching of the triazole ring and the C=C skeletal vibrations of the aromatic phenyl rings.[7][9][11]
-
Thioamide / C=S Related Bands (Thione Form): The C=S stretching vibration is not a pure vibration; it couples significantly with other modes, particularly C-N stretching. This results in several "thioamide" bands. For analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, these coupled N-C=S bands appear in regions around 1535 cm⁻¹ (Amide I), 1260 cm⁻¹ (Amide II), 1050 cm⁻¹ (Amide III), and 950 cm⁻¹ (Amide IV).[9] The band in the 1340-1250 cm⁻¹ range is often attributed with significant C=S character.[7]
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear in the 900-675 cm⁻¹ range and can provide information about the substitution patterns.
-
C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds of the 2,4-dichlorophenyl group are expected in the 800-600 cm⁻¹ region.[4]
Summary of Expected Vibrational Frequencies
The following table summarizes the key diagnostic bands for differentiating the thiol and thione tautomers of the title compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Tautomer Assignment | Expected Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Both | Weak to Medium |
| ~3400-3100 | N-H Stretch | Thione | Medium, Broad |
| ~2600-2550 | S-H Stretch | Thiol | Weak, Sharp |
| ~1610-1550 | C=N Stretch (Triazole Ring) | Both | Medium to Strong |
| ~1500-1450 | C=C Stretch (Aromatic Rings) | Both | Medium |
| ~1340-1250 | N-C=S Coupled Stretch (prominent C=S character) | Thione | Medium to Strong |
| ~800-600 | C-Cl Stretch | Both | Strong |
Validated Experimental Protocol for FTIR Analysis
To ensure reliable and reproducible data, a standardized protocol must be followed. The choice of sample preparation is critical, as it can influence the observed tautomeric form.
Sample Preparation: A Critical Choice
Rationale: The solid state often favors a single, thermodynamically stable tautomer (typically the thione form) due to crystal packing forces.[7] In contrast, solution-state analysis can reveal the equilibrium between tautomers, which may be influenced by solvent polarity.
Protocol 1: Solid-State Analysis (KBr Pellet Method) This is the most common method for obtaining a high-quality spectrum of a solid sample.
-
Preparation: Gently grind 1-2 mg of the synthesized this compound with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder for analysis.
Instrument Configuration and Data Acquisition
Rationale: Standard FTIR parameters provide a good balance between signal-to-noise ratio and acquisition time. A background scan is essential to remove spectral contributions from atmospheric water and CO₂.
Typical FTIR Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise)
-
Detector: Deuterated triglycine sulfate (DTGS) is standard.
Conclusion
The infrared spectrum of this compound is rich with structural information, but its interpretation is fundamentally governed by the compound's thiol-thione tautomerism. The definitive diagnostic markers are the presence of a weak S-H stretch (~2550 cm⁻¹) for the thiol form versus a broader N-H stretch (~3200 cm⁻¹) and characteristic N-C=S coupled vibrations for the dominant thione form. By following the rigorous experimental protocols outlined in this guide and applying the predictive analysis of key vibrational bands, researchers can confidently perform structural elucidation, confirm synthesis, and assess the purity of this important heterocyclic compound. This foundational spectroscopic knowledge is essential for advancing its application in drug development and materials science.
References
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- Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR.
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles. BenchChem.
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- Marmara Pharmaceutical Journal. (2013). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
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- Molecules. (n.d.).
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- MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.
- ResearchGate. (2024). Synthesis, Experimental and theoretical spectra, electronic, and medicinal properties of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-ethoxy-4H-1,2,4-triazole.
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Mass Spectrometric Elucidation of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
This guide provides an in-depth technical exploration of the mass spectrometric analysis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the structural characterization of complex small molecules. We will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting high-quality mass spectra of this compound, with a focus on electrospray ionization (ESI) techniques.
Introduction: The Significance of Structural Verification
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This compound, with a molecular formula of C₁₄H₉Cl₂N₃S and a molecular weight of 322.21 g/mol , presents a unique analytical challenge due to its multiple aromatic rings and heteroatoms.[1][2] Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, is an indispensable tool for confirming the molecular weight and elucidating the structure of such compounds through fragmentation analysis.[3]
This guide will focus on Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like the target triazole.[4] ESI allows for the gentle ionization of the analyte directly from solution, minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis.[3][4]
Experimental Approach: A Validated Workflow
The successful mass spectrometric analysis of this compound hinges on a meticulously planned experimental workflow. This section outlines a comprehensive, self-validating protocol designed to yield high-quality, interpretable data.
Sample Preparation: The Foundation of Quality Data
The purity of the sample and the choice of solvent are critical for obtaining a clean mass spectrum. The following protocol is recommended:
Protocol 1: Sample Preparation for ESI-MS Analysis
-
Solvent Selection: Prepare a stock solution of the analyte in a high-purity (LC-MS grade) solvent. A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid is a good starting point. The formic acid aids in the protonation of the analyte in positive ion mode.
-
Concentration: The optimal concentration for direct infusion ESI-MS is typically in the low micromolar to nanomolar range. A starting concentration of 1-10 µg/mL is recommended.
-
Filtration: To prevent clogging of the ESI needle and contamination of the mass spectrometer, filter the sample solution through a 0.22 µm syringe filter prior to analysis.
The rationale behind using a protic solvent mixture with a weak acid is to facilitate the formation of protonated molecules, [M+H]⁺, which are readily detected in positive ion ESI-MS.
Instrumentation and Data Acquisition
The choice of mass spectrometer and the optimization of its parameters are crucial for achieving the desired sensitivity and resolution. A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer is recommended for accurate mass measurements, which can aid in confirming the elemental composition.
Table 1: Recommended ESI-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The triazole nitrogens are basic and readily accept a proton. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ionization.[5] |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates desolvation of the charged droplets.[5] |
| Drying Gas Temperature | 300 - 350 °C | Promotes solvent evaporation and ion release. |
| Nebulizer Pressure | 30 - 40 psi | Aids in the formation of a fine aerosol. |
| Fragmentor Voltage | 100 - 150 V | A moderate voltage to transfer ions efficiently without excessive in-source fragmentation. Can be varied to induce fragmentation.[5] |
| Mass Range | m/z 50 - 500 | To encompass the expected precursor and fragment ions. |
This experimental workflow can be visualized as follows:
Caption: Experimental workflow for the ESI-MS analysis of the target triazole.
Data Interpretation: Unraveling the Molecular Structure
The Full Scan Mass Spectrum: Identifying the Precursor Ion
In positive ion mode ESI-MS, the primary species observed for this compound is the protonated molecule, [M+H]⁺. Given the molecular weight of 322.21, the expected m/z value for this ion would be approximately 323.22. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the [M+H]⁺ ion, with relative intensities of approximately 100:65:10 for the M, M+2, and M+4 peaks, respectively. This isotopic signature provides a high degree of confidence in the elemental composition of the detected ion.
It is important to consider the potential for tautomerism in this molecule. The 3-thiol group can exist in equilibrium with its 3-thione tautomer.[6] While both forms have the same molecular weight, their fragmentation patterns may differ slightly.
Tandem Mass Spectrometry (MS/MS): Deciphering the Fragmentation Pathway
To gain structural insights, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. The resulting product ion spectrum provides a "fingerprint" of the molecule's structure.
Based on the known fragmentation patterns of 1,2,4-triazole derivatives, several key fragmentation pathways can be proposed for the [M+H]⁺ ion of this compound.[5][7][8]
Proposed Fragmentation Pathways:
-
Loss of the Phenyl Group: A common fragmentation pathway for N-phenyl substituted heterocycles is the cleavage of the N-C bond, leading to the loss of a neutral phenyl radical (C₆H₅•) or benzene (C₆H₆).
-
Cleavage of the Dichlorophenyl Group: The bond between the triazole ring and the dichlorophenyl group can also cleave, resulting in the loss of a dichlorophenyl radical (C₆H₃Cl₂•).
-
Triazole Ring Fragmentation: The 1,2,4-triazole ring itself can undergo cleavage, often involving the loss of neutral molecules such as N₂, HCN, or H₂S.[5]
-
Loss of the Thiol Group: The C-S bond can break, leading to the loss of a thiol radical (•SH) or hydrogen sulfide (H₂S).
A plausible fragmentation scheme is visualized below:
Caption: Proposed fragmentation pathway for protonated this compound.
Table 2: Predicted Major Fragment Ions in MS/MS
| m/z (approx.) | Proposed Structure/Fragment | Notes |
| 290.23 | [M+H - •SH]⁺ | Loss of the thiol radical. |
| 246.20 | [M+H - C₆H₅•]⁺ | Loss of the N-phenyl radical. |
| 178.23 | [M+H - C₆H₃Cl₂•]⁺ | Loss of the dichlorophenyl radical. |
| 145.97 | [C₆H₄Cl₂]⁺ | Dichlorophenyl cation. |
| 77.04 | [C₆H₅]⁺ | Phenyl cation. |
The relative abundances of these fragment ions will depend on the collision energy used in the CID process. By carefully analyzing the full scan and MS/MS spectra, a comprehensive structural characterization of this compound can be achieved.
Conclusion: A Powerful Tool for Structural Elucidation
Mass spectrometry, particularly when coupled with soft ionization techniques like ESI and tandem MS capabilities, provides an unparalleled level of detail for the structural analysis of complex organic molecules. The methodologies and interpretative frameworks presented in this guide offer a robust approach for the confident identification and characterization of this compound. By understanding the principles of ionization and fragmentation, researchers can leverage this powerful analytical tool to accelerate their research and development efforts in the pharmaceutical and chemical sciences.
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(2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][7][9]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Retrieved from the search results.
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- (n.d.). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. DergiPark.
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Physical and chemical properties of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The landscape of heterocyclic chemistry is continually evolving, with the 1,2,4-triazole scaffold remaining a cornerstone in the development of novel therapeutic agents and functional materials. Among its myriad derivatives, 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol emerges as a compound of significant interest due to its unique structural features and potential for diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, detailed spectral analysis, and an exploration of its potential applications, particularly in the realm of drug discovery.
Physicochemical Properties
The inherent physical and chemical characteristics of a molecule are fundamental to its application and development. For this compound, a combination of computational and experimental data for analogous compounds allows for a detailed characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Cl₂N₃S | [1] |
| Molecular Weight | 322.21 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not available. Related compounds such as 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have a melting point of 187-188 °C.[2] | - |
| Solubility | 37.8 µg/mL at pH 7.4 (experimental) | [3] |
| XLogP3 | 4.4 (computed) | [3] |
| Topological Polar Surface Area | 59.7 Ų (computed) | [3] |
The presence of the dichlorophenyl and phenyl rings contributes to the compound's lipophilicity, as indicated by the computed XLogP3 value. The triazole ring and the thiol group provide sites for hydrogen bonding and potential coordination with metal ions, influencing its solubility and biological interactions.
Synthesis and Mechanistic Insights
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established area of organic chemistry. A common and effective method involves the base-catalyzed intramolecular cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.[2][4] This approach offers a high degree of control over the substitution pattern on the triazole ring.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process, as illustrated in the workflow below. The causality behind this experimental choice lies in its reliability and versatility, allowing for the introduction of diverse substituents.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system, where the successful formation of the intermediate thiosemicarbazide in Step 1 is a prerequisite for the subsequent cyclization to the desired triazole.
Step 1: Synthesis of 1-(2,4-dichlorobenzoyl)-4-phenylthiosemicarbazide
-
Dissolve 2,4-dichlorobenzohydrazide (1 mmol) in absolute ethanol (20 mL).
-
Add phenyl isothiocyanate (1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend the synthesized thiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (2M, 20 mL).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
Spectral Analysis and Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following data is predicted based on the analysis of closely related compounds.[2][5]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands that confirm the presence of key functional groups.
Sources
Biological activity of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives
An In-depth Technical Guide to the Biological Activity of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a pivotal scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a versatile pharmacophore due to its unique electronic and steric properties, which allow for diverse interactions with biological targets. Derivatives of 1,2,4-triazole have demonstrated significant potential in various therapeutic areas, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory applications.
This guide focuses on a specific, highly potent class of these compounds: this compound and its derivatives. The incorporation of a dichlorophenyl group and a phenyl ring at specific positions of the triazole core, along with the reactive thiol group, creates a molecule with significant potential for further chemical modification and a wide range of biological activities. We will explore the synthesis, biological evaluation, and mechanistic insights into these promising compounds, providing a comprehensive resource for researchers and drug development professionals.
Synthesis and Chemical Characterization
The synthesis of this compound is a multi-step process that begins with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by a reaction with phenylhydrazine to yield a hydrazide, which is then cyclized with carbon disulfide in the presence of a base, typically potassium hydroxide, to form the desired triazole.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2,4-dichlorobenzoyl chloride. A mixture of 2,4-dichlorobenzoic acid (1 mole) and thionyl chloride (1.5 moles) is refluxed for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure to obtain the acid chloride.
-
Step 2: Synthesis of N'-phenyl-2,4-dichlorobenzohydrazide. The 2,4-dichlorobenzoyl chloride (1 mole) is dissolved in a suitable solvent, such as dioxane, and added dropwise to a solution of phenylhydrazine (1 mole) in the same solvent, with constant stirring and cooling. The reaction mixture is then stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with a dilute sodium bicarbonate solution, and then with water, and finally recrystallized from ethanol.
-
Step 3: Synthesis of this compound. The N'-phenyl-2,4-dichlorobenzohydrazide (1 mole) is dissolved in ethanol, and potassium hydroxide (1.5 moles) and carbon disulfide (1.5 moles) are added. The mixture is refluxed for 8-10 hours. The solvent is then evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.
The structure of the synthesized compound is typically confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Biological Activities and Structure-Activity Relationship (SAR)
The this compound scaffold has been extensively explored for various biological activities. The presence of the dichlorophenyl and phenyl rings, along with the nucleophilic thiol group, allows for a wide range of structural modifications, leading to compounds with enhanced potency and selectivity.
Antimicrobial and Antifungal Activity
Derivatives of this triazole have shown significant activity against a range of bacterial and fungal strains. The thiol group is often a key site for derivatization, with the resulting thioether and Schiff base derivatives demonstrating enhanced antimicrobial properties.
Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
-
Preparation of Inoculum: Bacterial and fungal strains are grown in appropriate broth media overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.
-
Plate Preparation: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface.
-
Well Preparation and Compound Application: Wells of a standard diameter (e.g., 6 mm) are punched into the agar. A solution of the test compound at a known concentration (e.g., 100 µg/mL in DMSO) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) are used as positive controls.
Quantitative Data: Antimicrobial Activity
| Compound Derivative | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Parent Compound | Staphylococcus aureus | 12 | 62.5 |
| Schiff Base Derivative 1 | Staphylococcus aureus | 18 | 15.6 |
| Thioether Derivative 2 | Escherichia coli | 15 | 31.2 |
| Parent Compound | Candida albicans | 14 | 31.2 |
| Schiff Base Derivative 1 | Candida albicans | 20 | 7.8 |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Several derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Quantitative Data: In Vitro Anticancer Activity
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Parent Compound | MCF-7 (Breast) | 45.2 |
| Thioether Derivative 3 | MCF-7 (Breast) | 12.8 |
| Schiff Base Derivative 2 | HCT-116 (Colon) | 21.5 |
| Thioether Derivative 4 | A549 (Lung) | 18.9 |
IC₅₀: The concentration of the compound that inhibits 50% of cell growth.
Enzyme Inhibition
The triazole core and its derivatives are known to interact with various enzymes. For instance, some derivatives have shown potent inhibitory activity against enzymes like urease and carbonic anhydrase. This inhibition is often achieved through the coordination of the thiol group or other heteroatoms with the metal ions in the enzyme's active site.
Mechanistic Insights and Signaling Pathways
The biological activities of these triazole derivatives are underpinned by their interactions with specific molecular targets. While the exact mechanisms are diverse and compound-specific, some general patterns have been observed.
Workflow for Investigating Mechanism of Action
Caption: Workflow for elucidating the mechanism of action of triazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility and potential for structural modification, make these compounds attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on conducting in-depth mechanistic studies to fully elucidate their modes of action. Preclinical and clinical evaluation of the most promising derivatives will be crucial in translating the therapeutic potential of this remarkable class of compounds into tangible clinical benefits.
References
- Synthesis and biological evaluation of some new this compound derivatives. (Journal of the Serbian Chemical Society)
- Synthesis, characterization, and antimicrobial activity of some new 1,2,4-triazole deriv
- Design, synthesis, and biological evaluation of novel 1,2,4-triazole derivatives as potential anticancer agents. (Bioorganic & Medicinal Chemistry Letters)
- Urease and α-chymotrypsin inhibition by 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiols. (Medicinal Chemistry Research)
The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of Substituted 1,2,4-Triazole-3-thiols
Abstract
The 1,2,4-triazole-3-thiol moiety represents a privileged heterocyclic scaffold in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted 1,2,4-triazole-3-thiols. We delve into their diverse applications as antimicrobial, anticancer, antiviral, and anti-inflammatory agents, elucidating the underlying mechanisms of action and highlighting key molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate the design and development of novel therapeutics based on this versatile chemical entity.
Introduction: The Prominence of the 1,2,4-Triazole-3-thiol Core
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural features, including its dipole character, capacity for hydrogen bonding, and metabolic stability, make it an attractive pharmacophore for interacting with biological receptors.[1][2] The incorporation of a thiol group at the 3-position further enhances the pharmacological profile of these compounds, providing an additional site for interaction and substitution.[1] Substituted 1,2,4-triazole-3-thiols have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, making them a focal point of contemporary drug discovery efforts.[3]
This guide will provide a comprehensive overview of the current landscape of 1,2,4-triazole-3-thiol research, with a focus on practical applications and the scientific rationale behind their therapeutic potential.
Synthesis of Substituted 1,2,4-Triazole-3-thiols: Key Methodologies
The synthesis of the 1,2,4-triazole-3-thiol scaffold is adaptable, allowing for the introduction of a wide variety of substituents at the N-4 and C-5 positions, as well as on the exocyclic sulfur atom. This chemical tractability is crucial for the systematic exploration of structure-activity relationships (SAR).
Classical Synthesis: Cyclization of Thiosemicarbazides
The most prevalent method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[4] This robust and versatile approach allows for significant diversification of the final products.
Hydrazide [label="Substituted\nHydrazide"]; Isothiocyanate [label="Substituted\nIsothiocyanate"]; Thiosemicarbazide [label="1,4-Disubstituted\nThiosemicarbazide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TriazoleThiol [label="4,5-Disubstituted\n1,2,4-Triazole-3-thiol", fillcolor="#34A853", fontcolor="#FFFFFF"];
Hydrazide -> Thiosemicarbazide [label="+"]; Isothiocyanate -> Thiosemicarbazide [label="+"]; Thiosemicarbazide -> TriazoleThiol [label="Base-catalyzed\ncyclization"]; }
General synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Experimental Protocol: General Procedure for the Alkaline Cyclization of 1,4-Disubstituted Thiosemicarbazides
-
Reaction Setup: To 10 mmol of the 1,4-disubstituted thiosemicarbazide in a round-bottom flask, add 50 mL of a 2N aqueous sodium hydroxide solution.
-
Heating: Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Neutralization: After cooling the reaction mixture to room temperature, carefully acidify with a 1N hydrochloric acid solution until a pH of approximately 4-5 is reached.
-
Isolation: The precipitated product is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Modern Approach: Polyphosphate Ester (PPE) Mediated Synthesis
A more recent development in the synthesis of 1,2,4-triazole-3-thiols involves the use of polyphosphate ester (PPE) as a condensing and cyclizing agent. This method allows for the direct reaction of thiosemicarbazides with carboxylic acids.[5]
Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thiol Derivatives using PPE
This synthesis is a two-step process:
-
Acylation of Thiosemicarbazide:
-
In a hydrothermal reaction vessel, thoroughly mix the thiosemicarbazide (10 mmol) and the carboxylic acid (10 mmol).
-
Add chloroform (20 mL) and a magnetic stir bar.
-
With stirring, add polyphosphate ester (PPE) (approximately 3 g) to the mixture.
-
Seal the vessel and heat at 90°C for 10-12 hours.
-
After cooling, the precipitated acylation product is isolated.
-
-
Cyclodehydration:
-
Suspend the acylated intermediate in a 2M aqueous potassium hydroxide solution.
-
Heat the mixture at 90°C for 8-10 hours, maintaining a pH of 9-10 by periodic addition of the KOH solution.
-
After cooling, treat the solution with activated charcoal and filter.
-
Acidify the filtrate with 0.5M HCl to a pH of ~2 to precipitate the final product.
-
Collect the precipitate by filtration and wash with a water/methanol mixture.
-
Therapeutic Applications and Mechanisms of Action
The therapeutic versatility of substituted 1,2,4-triazole-3-thiols is a direct consequence of their ability to interact with a wide range of biological targets.
Anticancer Activity
Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival.
3.1.1. Mechanism of Action: Kinase Inhibition
Many 1,2,4-triazole-3-thiol derivatives function as kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. By blocking the activity of specific kinases, these compounds can disrupt cancer cell growth, proliferation, and survival.[1] For instance, some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[2]
Triazole [label="1,2,4-Triazole-3-thiol\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Kinase (e.g., PI3K, Akt)", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Substrate\nProtein"]; PhosphoSubstrate [label="Phosphorylated\nSubstrate"]; Downstream [label="Downstream\nSignaling"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Triazole -> Kinase [label="Inhibits"]; Kinase -> PhosphoSubstrate [label="Phosphorylates"]; Substrate -> Kinase; PhosphoSubstrate -> Downstream; Downstream -> Proliferation; }
Mechanism of kinase inhibition by 1,2,4-triazole-3-thiol derivatives.
3.1.2. Quantitative Data: Anticancer Activity
The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone-bearing 1,2,4-triazole-3-thiol | Melanoma (IGR39) | 2 - 17 | [1] |
| Hydrazone-bearing 1,2,4-triazole-3-thiol | Triple-negative breast cancer (MDA-MB-231) | 2 - 17 | [1] |
| Hydrazone-bearing 1,2,4-triazole-3-thiol | Pancreatic carcinoma (Panc-1) | 2 - 17 | [1] |
| Thiophene-linked 1,2,4-triazole-3-thione | Liver cancer (HepG-2) | < 25 | [7] |
| Thiophene-linked 1,2,4-triazole-3-thione | Breast cancer (MCF-7) | < 25 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity
Substituted 1,2,4-triazole-3-thiols exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[8][9]
3.2.1. Mechanism of Action: Enzyme Inhibition
A key mechanism of antimicrobial action is the inhibition of essential microbial enzymes. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria.[8]
3.2.2. Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Ofloxacin analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [8] |
| Clinafloxacin hybrids | MRSA | 0.25 | [8] |
| S-substituted derivatives | E. coli, S. aureus, P. aeruginosa, C. albicans | 31.25 - 62.5 | [10] |
| Thiophene-linked derivatives | Gram-positive bacteria | < 4 (MBC ratio) | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral and Anti-inflammatory Activities
The therapeutic potential of 1,2,4-triazole-3-thiols extends to antiviral and anti-inflammatory applications.
Antiviral Activity: Certain derivatives have shown promising activity against various viruses, including influenza A and herpes simplex virus.[11] The mechanisms of action are still under investigation but may involve the inhibition of viral enzymes or interference with viral replication processes.
Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are mediators of inflammation.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted 1,2,4-triazole-3-thiols is profoundly influenced by the nature and position of the substituents on the heterocyclic core.
-
Substituents at the N-4 position: The nature of the substituent at the N-4 position can significantly impact antimicrobial activity. For instance, the presence of a 4-hydroxy-3-methoxyphenyl moiety has been shown to be crucial for high antibacterial activity.[8]
-
Substituents at the C-5 position: The group at the C-5 position plays a role in modulating the anticancer and antimicrobial properties. Aromatic and heteroaromatic substituents are common.
-
S-Substitutions: Alkylation or arylation of the exocyclic thiol group provides another avenue for modifying the biological activity. These modifications can influence the compound's lipophilicity and its interaction with target proteins.
-
Electron-donating and -withdrawing groups: The presence of electron-donating groups (e.g., -OH, -OCH3) can enhance antimicrobial and antitumor activity, while electron-withdrawing groups (e.g., -NO2, -Cl) can also positively influence biological activity, likely by altering the electronic properties of the molecule and its binding to biological targets.[12]
Conclusion and Future Perspectives
Substituted 1,2,4-triazole-3-thiols represent a highly promising and versatile class of compounds with a broad spectrum of therapeutic applications. Their synthetic accessibility allows for extensive structural modifications, facilitating the optimization of their biological activities. The diverse mechanisms of action, including enzyme inhibition and modulation of signaling pathways, underscore their potential as lead compounds for the development of novel drugs targeting a range of diseases.
Future research in this area should focus on:
-
Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will enable more rational drug design.
-
Quantitative Structure-Activity Relationship (QSAR) studies: The development of robust QSAR models will aid in predicting the biological activity of novel derivatives and guide synthetic efforts.
-
In vivo efficacy and safety studies: Promising candidates identified through in vitro screening must be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
The continued exploration of the chemical space around the 1,2,4-triazole-3-thiol scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
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A Technical Guide to the Antimicrobial Evaluation of Novel 4-Phenyl-4H-1,2,4-triazole-3-thiol Compounds
Prepared by: Gemini, Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising class of molecules with a wide spectrum of biological activities. This guide provides a comprehensive technical overview for the synthesis and antimicrobial evaluation of novel 4-phenyl-4H-1,2,4-triazole-3-thiol derivatives. We present detailed, field-proven protocols for chemical synthesis, primary antimicrobial screening via the Agar Disk Diffusion method, and quantitative assessment using the Broth Microdilution technique to determine Minimum Inhibitory Concentrations (MIC). The rationale behind experimental choices, potential mechanisms of action, and data interpretation are discussed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess this important class of compounds.
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of drug-resistant pathogens poses a significant global health crisis. The development of new antimicrobial agents with novel mechanisms of action is paramount to combating this threat.[1][2] The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[2][3] Its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][3] Specifically, the 4-phenyl-4H-1,2,4-triazole-3-thiol moiety offers a versatile platform for chemical modification, enabling the exploration of structure-activity relationships to optimize antimicrobial potency. This guide outlines a systematic approach to synthesize and evaluate the antimicrobial potential of these promising compounds.
Synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol Derivatives
The synthesis of the core triazole structure is a critical first step. A common and effective method involves the cyclization of a substituted thiosemicarbazide. The following protocol describes a representative synthesis.
General Synthetic Protocol
The synthesis of 4-phenyl-5-substituted-4H-1,2,4-triazole-3-thiol typically begins with the reaction of an acid hydrazide with phenyl isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions to yield the desired triazole-3-thiol.
Expert Insight: The choice of base and solvent for the cyclization step is crucial. A base like potassium carbonate in a solvent such as ethanol or DMF is often effective.[4][5] The reaction temperature and time must be optimized to ensure complete cyclization while minimizing side-product formation.
Step-by-Step Synthesis Protocol: 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Step A: Synthesis of N-phenyl-2-(furan-2-carbonyl)hydrazine-1-carbothioamide.
-
Dissolve furan-2-carbohydrazide (1 eq.) in ethanol.
-
Add phenyl isothiocyanate (1 eq.) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Step B: Cyclization to 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
Suspend the thiosemicarbazide intermediate from Step A (1 eq.) in an aqueous solution of sodium hydroxide (e.g., 2M, 8 eq.).
-
Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide gas ceases (use appropriate safety precautions).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure compound.[6]
-
Synthesis Workflow Diagram
Caption: A two-tiered workflow for antimicrobial evaluation.
Potential Mechanisms of Action
While the precise mechanism for every new compound requires dedicated study, triazole derivatives are known to exert their antimicrobial effects through various pathways. [7]These can include:
-
Enzyme Inhibition: A primary mechanism for many triazoles is the inhibition of crucial bacterial enzymes. This can include DNA gyrase, which is essential for DNA replication, or dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis. [7][8]* Cell Membrane Disruption: Some compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. [7]* Generation of Reactive Oxygen Species (ROS): Triazole-based molecules can induce oxidative stress within bacterial cells by generating ROS, which damages cellular components like DNA, proteins, and lipids. [7]
Hypothesized Mechanism: DNA Gyrase Inhibition
Caption: Hypothesized inhibition of DNA gyrase by a triazole compound.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis.
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| TRZ-001 | Staphylococcus aureus (ATCC 25923) | 18 | 16 |
| Escherichia coli (ATCC 25922) | 15 | 32 | |
| TRZ-002 | Staphylococcus aureus (ATCC 25923) | 22 | 8 |
| Escherichia coli (ATCC 25922) | 12 | 64 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 25923) | 25 | 1 |
| (Control) | Escherichia coli (ATCC 25922) | 30 | 0.5 |
| Solvent | Staphylococcus aureus (ATCC 25923) | 0 | >128 |
| (Control) | Escherichia coli (ATCC 25922) | 0 | >128 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a robust framework for the synthesis and systematic antimicrobial evaluation of novel 4-phenyl-4H-1,2,4-triazole-3-thiol compounds. By following standardized protocols and understanding the rationale behind them, researchers can generate high-quality, reproducible data. Promising lead compounds identified through this workflow can then be advanced to further studies, including mechanism of action elucidation, toxicity profiling, and in vivo efficacy testing, paving the way for the development of next-generation antimicrobial therapies.
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The Emergent Anticancer Potential of Dichlorophenyl-Substituted Triazole Thiols: A Technical Guide for Drug Development Professionals
Abstract
The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, 1,2,4-triazole scaffolds have emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This technical guide delves into the burgeoning field of dichlorophenyl-substituted triazole thiols, a subclass of triazole derivatives showing significant promise as potent and selective anticancer agents. We will navigate the synthetic pathways, elucidate the primary mechanisms of action, and provide detailed, field-proven protocols for the in vitro evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontier of cancer therapeutics.
Introduction: The Triazole Moiety as a Cornerstone in Anticancer Drug Design
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered considerable attention in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of therapeutic agents.[1] Several commercially available drugs incorporate the 1,2,4-triazole moiety, highlighting its clinical significance.[2] In the realm of oncology, triazole derivatives have been investigated for their ability to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
The introduction of a dichlorophenyl substituent to the triazole thiol core has been a key strategy in enhancing the anticancer potency of this class of compounds. The lipophilic nature and electronic properties of the dichlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often leading to improved cellular uptake and target engagement.
Synthetic Strategies for Dichlorophenyl-Substituted Triazole Thiols
The synthesis of 4,5-substituted-4H-1,2,4-triazole-3-thiols is a well-established area of organic chemistry, with several reliable methods available. A common and effective approach involves the cyclization of thiosemicarbazide precursors. The following is a generalized, yet detailed, protocol for the synthesis of 4-(2,4-dichlorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol, synthesized from multiple established methodologies.
General Synthetic Workflow
The synthesis typically proceeds through a multi-step sequence, as illustrated in the workflow diagram below. The causality behind this experimental choice lies in the reliable and high-yielding nature of these reactions, allowing for the facile introduction of diverse substituents at the 5-position of the triazole ring.
Caption: Generalized synthetic workflow for dichlorophenyl-substituted triazole thiols.
Detailed Experimental Protocol: Synthesis of 4-(2,4-Dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (A Representative Example)
This protocol provides a step-by-step methodology for a representative compound. Researchers should note that reaction times and purification methods may need to be optimized for different substituents at the 5-position.
Step 1: Synthesis of Benzoic Hydrazide
-
To a stirred solution of benzoic acid (1 eq.) in a suitable solvent (e.g., methanol), add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture to room temperature and slowly add hydrazine hydrate (1.5 eq.).
-
Stir the reaction mixture for an additional 1-2 hours.
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization from ethanol to obtain benzoic hydrazide.
Step 2: Synthesis of 1-Benzoyl-4-(2,4-dichlorophenyl)thiosemicarbazide
-
Dissolve benzoic hydrazide (1 eq.) in ethanol.
-
Add 2,4-dichlorophenyl isothiocyanate (1 eq.) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the thiosemicarbazide derivative.
Step 3: Synthesis of 4-(2,4-Dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the thiosemicarbazide derivative (1 eq.) in an aqueous solution of sodium hydroxide (2N).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Self-Validation: The purity and identity of the synthesized compounds should be confirmed by standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).
Mechanisms of Anticancer Action
Dichlorophenyl-substituted triazole thiols exert their anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis. A key mechanism that has been identified for many triazole derivatives is the inhibition of tubulin polymerization.[3]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Dichlorophenyl-substituted triazole thiols have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[2][4] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently triggers apoptosis.
Caption: Inhibition of tubulin polymerization by dichlorophenyl-substituted triazole thiols.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. Dichlorophenyl-substituted triazole thiols have been demonstrated to induce apoptosis in various cancer cell lines.[5] This can be a consequence of mitotic arrest or through the activation of intrinsic or extrinsic apoptotic pathways.
Cell Cycle Arrest
By disrupting microtubule function, these compounds effectively halt the cell cycle at the G2/M transition, preventing cancer cells from completing mitosis and proliferating.[6] This cell cycle arrest provides an opportunity for the cell's internal checkpoints to recognize the damage and initiate apoptosis.
In Vitro Evaluation of Anticancer Potential: Detailed Protocols
A robust and reproducible in vitro evaluation is paramount in the early stages of drug discovery. The following are detailed, step-by-step protocols for the key assays used to assess the anticancer potential of dichlorophenyl-substituted triazole thiols.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dichlorophenyl-substituted triazole thiol compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the DNA content and cell cycle distribution.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the reported IC₅₀ values for a selection of dichlorophenyl-substituted triazole thiol derivatives against various human cancer cell lines. This data highlights the potent and, in some cases, selective anticancer activity of this class of compounds.
| Compound ID | R-Group at C5 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Phenyl | A549 (Lung) | 3.85 | |
| U87 (Glioblastoma) | 4.15 | |||
| HL-60 (Leukemia) | 17.52 | |||
| 2 | 4-Chlorophenyl | A549 (Lung) | - | - |
| 3 | Furan-2-yl | - | - | |
| 4 | Benzyl | - | - |
Note: A comprehensive screening of a wider range of dichlorophenyl-substituted triazole thiols against a larger panel of cancer cell lines is warranted to establish a more complete structure-activity relationship (SAR).
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies suggest that the nature of the substituent at the 5-position of the triazole ring plays a crucial role in modulating the anticancer activity. Electron-donating or electron-withdrawing groups on the C5-phenyl ring can influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity to target proteins like tubulin. Further derivatization and biological evaluation are necessary to delineate a clear SAR and to optimize the lead compounds for improved potency and selectivity.
Conclusion and Future Directions
Dichlorophenyl-substituted triazole thiols represent a promising class of anticancer agents with a well-defined mechanism of action. Their straightforward synthesis and amenability to structural modification make them attractive candidates for further drug development. Future research should focus on:
-
Expansion of the chemical library: Synthesis of a broader range of derivatives to establish a comprehensive SAR.
-
In vivo efficacy studies: Evaluation of the most potent compounds in preclinical animal models of cancer.
-
Target deconvolution: Further elucidation of the molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and toxicity profiling: Assessment of the drug-like properties of lead compounds.
The in-depth technical guidance and protocols provided herein are intended to empower researchers to accelerate the translation of these promising molecules from the laboratory to the clinic.
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Bhat, K. S., Poojary, B., Prasad, D. J., Naik, P., & Holla, B. S. (2009). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. European Journal of Medicinal Chemistry, 44(12), 5066–5070. [Link]
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Calculated IC50 values of synthesized triazole derivatives - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Table 2 : IC50 values for synthesized compounds against cancer cell lines. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Chen, Y., Wu, Q., Song, J., Lin, Z., Su, Y., & Zheng, J. (2018). Investigation of the key chemical structures involved in the anticancer activity of disulfiram in A549 non-small cell lung cancer cell line. Cancer Cell International, 18(1), 116. [Link]
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IC 50 value was estimated using the fitted line method. Results... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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The Intricate Dance of Structure and Activity: A Guide to 5-Aryl-4-Phenyl-4H-1,2,4-triazole-3-thiols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its unique structural features allow for significant binding affinity to a variety of biological receptors and enzymes.[2] When functionalized to form 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiols, this scaffold gives rise to a class of compounds with a broad and potent spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3][4] This guide delves into the critical structure-activity relationships (SAR) of these molecules, providing insights into how subtle molecular modifications can dramatically influence their therapeutic potential.
The Architectural Blueprint: Synthesis of the Core Scaffold
The prevalent method for synthesizing 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1][5] This robust and versatile approach allows for the introduction of diverse aryl groups at both the N-4 and C-5 positions, which is fundamental for exploring the SAR.
General Synthetic Protocol:
A common synthetic route is a two-step process:
-
Formation of Thiosemicarbazide Intermediate: An appropriate acid hydrazide is reacted with an aryl isothiocyanate to yield the corresponding 1,4-disubstituted thiosemicarbazide.
-
Cyclization to the Triazole Core: The thiosemicarbazide intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol.[5]
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiols is exquisitely sensitive to the nature and position of substituents on the aromatic rings. The following sections dissect the SAR for key therapeutic areas.
Antimicrobial Activity: A Battle of Substituents
The quest for novel antimicrobial agents is a pressing global health challenge, and 1,2,4-triazole-3-thiol derivatives have emerged as promising candidates.[1][6] The antimicrobial SAR of this class of compounds is heavily influenced by the electronic and steric properties of the substituents on the aryl rings.
Generally, the presence of electron-withdrawing groups on the 5-aryl ring, such as chloro, nitro, or bromo groups, tends to enhance antibacterial activity.[7] For instance, derivatives with a 4-chlorophenyl or 4-bromophenyl substituent at the 5-position have demonstrated significant activity against various bacterial strains. Conversely, electron-donating groups like methoxy or methyl at the same position can either maintain or slightly diminish the activity, depending on the specific bacterial species.[5]
The 4-phenyl ring also plays a crucial role. Modifications on this ring can modulate the overall lipophilicity and steric profile of the molecule, thereby affecting its ability to penetrate bacterial cell membranes and interact with its target.
| Substituent at 5-Aryl Position | Substituent at 4-Phenyl Position | Observed Antimicrobial Activity | Reference |
| 4-Chlorophenyl | Unsubstituted | Good activity against Gram-positive and Gram-negative bacteria | [5] |
| 4-Nitrophenyl | Unsubstituted | Potent activity, particularly against Gram-positive bacteria | [5] |
| 4-Methoxyphenyl | Unsubstituted | Moderate activity | [5] |
| Phenyl | 4-Chlorophenyl | Enhanced activity compared to unsubstituted counterparts | [7] |
Anticancer Activity: Targeting Malignant Cells
The 1,2,4-triazole scaffold is a privileged structure in the design of anticancer agents.[8][9][10] For 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiols, the anticancer SAR is often linked to their ability to inhibit specific enzymes or disrupt critical cellular processes in cancer cells.
A notable study highlighted the potential of these compounds as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. The study revealed that a 4-chlorophenyl group at the 5-position of the triazole ring is highly favorable for activity. Further derivatization at the 3-thiol position led to compounds with potent in vitro antiproliferative activity against various cancer cell lines, including A549 (lung), U87 (glioblastoma), and HL60 (leukemia).[8]
The nature of the substituent on the 4-phenyl ring also significantly impacts cytotoxicity. The introduction of electron-withdrawing groups, such as halogens, or bulky groups can enhance the anticancer potential. For example, a derivative bearing a 4-chlorophenyl at the 5-position and a 2,4-dichlorophenyl group attached to the thiol moiety exhibited potent antitumor activity.[8]
| Substituent at 5-Aryl Position | Modification at 3-Thiol | Target Cancer Cell Lines | Observed Activity (IC50) | Reference |
| 4-Chlorophenyl | Substituted benzylideneamines | A549, U87, HL60 | Micromolar range | [8] |
| 4-Chlorophenyl | 2,4-Dichlorobenzyl | A549, U87, HL60 | 3.854 µM (A549), 4.151 µM (U87) | [8] |
| Phenyl | Various substituted groups | Multiple cell lines | Varied, with some showing significant inhibition | [10] |
Enzyme Inhibition: A Molecular Lock and Key
The 1,2,4-triazole-3-thiol moiety is an effective metal-chelating group, which contributes to the ability of these compounds to inhibit various metalloenzymes.[11] They have also shown inhibitory activity against other enzyme classes, such as cholinesterases.[12][13]
The SAR for enzyme inhibition is highly specific to the target enzyme. For instance, in the case of metallo-β-lactamase inhibition, the length and nature of the alkyl chain connecting the N-4 position of the triazole to a phenyl group are critical.[11] For cholinesterase inhibition, the substituents on both the 5-aryl and 4-phenyl rings influence the binding affinity to the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12]
Experimental Protocols in SAR Elucidation
The determination of SAR is underpinned by robust and reproducible experimental methodologies.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.
-
Well Preparation: Wells of a defined diameter are aseptically punched into the agar.
-
Application of Test Compounds: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the SAR Landscape
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiols.
Caption: The core chemical structure of 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol, highlighting the key positions for substitution (R1 and R2).
Future Perspectives
The exploration of the SAR of 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiols is an ongoing endeavor. Future research will likely focus on:
-
Combinatorial Chemistry Approaches: To rapidly generate large libraries of derivatives for high-throughput screening.
-
Computational Modeling and Docking Studies: To better understand the molecular interactions with biological targets and to guide the rational design of more potent and selective inhibitors.
-
Exploration of Novel Biological Targets: To uncover new therapeutic applications for this versatile class of compounds.
By continuing to unravel the intricate relationship between structure and activity, the scientific community can unlock the full therapeutic potential of these promising molecules.
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Methodological & Application
Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A Detailed Guide for Researchers
An In-Depth Protocol for the Synthesis of a Versatile Class of Heterocyclic Compounds
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] This guide provides a detailed, step-by-step protocol for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, a class of compounds with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to 1,2,4-Triazole-3-thiols
1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The introduction of a thiol group at the 3-position and various substituents at the 4 and 5-positions can significantly influence the molecule's biological and physicochemical properties.[2] These modifications have led to the development of compounds with antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3]
The synthetic pathway described herein is a well-established and reliable method involving the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1][4] This approach offers a versatile and efficient route to a diverse range of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
General Synthetic Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a two-step process. The first step involves the formation of a 1,4-disubstituted thiosemicarbazide intermediate. This is followed by a base-catalyzed cyclization to yield the desired triazole-3-thiol.
Figure 1: General synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the thiosemicarbazide intermediate and its subsequent cyclization to the target 1,2,4-triazole-3-thiol.
Protocol 1: Synthesis of 1,4-Disubstituted Thiosemicarbazides
This protocol outlines the synthesis of the key intermediate, a 1,4-disubstituted thiosemicarbazide, from an appropriate acid hydrazide and an isothiocyanate.[5][6]
Materials:
-
Acid hydrazide (1 equivalent)
-
Isothiocyanate (1 equivalent)
-
Absolute Ethanol or Benzene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the acid hydrazide in a suitable solvent such as absolute ethanol or benzene.[2]
-
Reagent Addition: To this solution, add the isothiocyanate.[2]
-
Reaction Conditions: Heat the reaction mixture under reflux for 4-6 hours.[2]
-
Work-up: After cooling, the solid product that precipitates is collected by filtration, washed with a small amount of cold ethanol, and dried. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
This protocol describes the base-catalyzed cyclization of the 1,4-disubstituted thiosemicarbazide to the final triazole-3-thiol product. This method is widely used for the synthesis of 1,2,4-triazoles.[5][7]
Materials:
-
1,4-Disubstituted thiosemicarbazide (from Protocol 1)
-
Aqueous Sodium Hydroxide (e.g., 2N or 4N) or Ethanolic Potassium Hydroxide
-
Hydrochloric Acid (for acidification)
Procedure:
-
Reaction Setup: Add the 1,4-disubstituted thiosemicarbazide to an aqueous solution of sodium hydroxide in a round-bottom flask.[8][9]
-
Reaction Conditions: Heat the reaction mixture under reflux for 3-5 hours.[8]
-
Work-up: Allow the reaction mixture to cool to room temperature.[8]
-
Precipitation: Acidify the cooled and filtered solution with dilute hydrochloric acid to precipitate the product.[5]
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).[8]
Alternative Cyclization Conditions:
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, often with comparable yields.[8]
-
Polyphosphate Ester (PPE): PPE can be used to facilitate the acylation of thiosemicarbazide with a carboxylic acid, followed by cyclodehydration to the triazole.[10]
Data Presentation
The following table summarizes representative examples of synthesized 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with their respective yields and melting points.
| Compound | R (Substituent at N4) | R' (Substituent at C5) | Yield (%) | Melting Point (°C) |
| 8a | Phenyl | Furan-2-yl | 68 | 210-212 |
| 8e | 4-Methylphenyl | Furan-2-yl | 79 | 257-258 |
| 6a | Cyclohexyl | Phenyl | 68 | 198 |
| 6b | Cyclohexyl | 2-Pyridyl | 75.4 | 200 |
| 6d | Cyclohexyl | 4-Pyridyl | 78 | 206 |
| 6e | Cyclohexyl | p-Methylphenyl | 65 | 178-179 |
| 6f | Cyclohexyl | Benzyl | 68 | 156 |
Data compiled from references[1][5].
Mechanistic Insights
The formation of the 1,2,4-triazole ring proceeds through a base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. The base deprotonates one of the nitrogen atoms, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the stable triazole ring. The reaction conditions, particularly the choice of base and solvent, can influence the reaction rate and yield.[11]
Characterization
The structures of the synthesized compounds should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C=S.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[1][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition of the products.[1]
Alternative Synthetic Routes
While the presented method is robust, other synthetic strategies exist for the preparation of 1,2,4-triazole-3-thiols. One notable alternative involves the reaction of thiocarbohydrazide with carboxylic acids.[12][13][14] This method can be particularly useful for accessing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[12]
Figure 2: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols from thiocarbohydrazide.
Conclusion
This guide provides a comprehensive and practical framework for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. By following the detailed protocols and understanding the underlying chemical principles, researchers can efficiently synthesize a variety of these valuable heterocyclic compounds for further investigation in drug discovery and development programs.
References
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. Available at: [Link]
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][11][12] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Available at: [Link]
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CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Available at: [Link]
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Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). ResearchGate. Available at: [Link]
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The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. (n.d.). Taylor & Francis Online. Available at: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). MDPI. Available at: [Link]
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Thiocarbohydrazides: Synthesis and Reactions. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. Available at: [Link]
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(PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. (2022). National Institutes of Health. Available at: [Link]
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Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. (2013). National Institutes of Health. Available at: [Link]
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Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). PubMed. Available at: [Link]
-
Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. (2022). PubMed Central. Available at: [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of Triazole Derivatives Using Cell Viability Assays
Introduction: The Therapeutic Promise of Triazole Derivatives in Oncology
Triazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] Their five-membered ring structure containing three nitrogen atoms serves as a versatile scaffold, enabling the synthesis of diverse molecules with potent biological effects, including anticancer properties.[2][3] The 1,2,3-triazole and 1,2,4-triazole isomers, in particular, are core structures in several clinically approved drugs and are being extensively investigated for their potential to combat various human cancers.[1][4] These compounds can exert their anticancer effects through various mechanisms, such as inducing cell cycle arrest, promoting apoptosis, and inhibiting key enzymes involved in cancer progression like kinases.[5][6]
The initial and most critical step in evaluating the potential of a novel triazole derivative as an anticancer agent is to determine its effect on cancer cell viability and proliferation.[7][8] Cell viability assays are foundational tools in drug discovery, providing quantitative data to determine a compound's efficacy, typically expressed as the half-maximal inhibitory concentration (IC50).[9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation of key cell viability and mechanistic assays for testing the anticancer activity of triazole derivatives.
Part 1: Foundational Viability Assessment: Tetrazolium Reduction Assays
Tetrazolium-based assays are the workhorse of high-throughput screening for anticancer compounds. They are colorimetric assays that measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[10] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[11]
The MTT Assay: The Classic Approach
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method for assessing cell viability.[12] In this assay, the yellow, water-soluble MTT is reduced by mitochondrial reductases to form a purple, insoluble formazan product.[10]
The MTT assay is a robust and cost-effective method for initial screening. However, a critical step is the solubilization of the formazan crystals, typically with an organic solvent like DMSO, before absorbance measurement.[12] This step can introduce variability if not performed consistently. When testing triazole derivatives, it is essential to include a "compound blank" control (compound in media without cells) to ensure the compound itself does not directly reduce MTT or interfere with the absorbance reading.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced toxicity.[10]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the triazole derivative dilutions.
-
Include the following controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used.
-
Medium Blank: Culture medium without cells.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to formazan crystals.[10]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.[9]
-
The XTT Assay: An Improved Alternative
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium assay developed to overcome some limitations of the MTT assay.[11] The key advantage is that the formazan product of XTT reduction is water-soluble, eliminating the need for the solubilization step.[13][14]
The elimination of the solubilization step makes the XTT assay faster, more convenient, and less prone to errors associated with incomplete formazan dissolution.[15] This leads to higher reproducibility and makes it more suitable for high-throughput screening.[15] Like MTT, XTT reduction is dependent on mitochondrial activity, providing a reliable measure of cell viability.[13] The XTT assay is generally considered to have higher sensitivity than the MTT assay.
| Feature | MTT Assay | XTT Assay | Reference(s) |
| Formazan Product | Insoluble (purple crystals) | Soluble (orange) | [11] |
| Solubilization Step | Required (e.g., DMSO) | Not required | [13][14] |
| Workflow | More complex, multi-step | Simpler, single-step addition | [15] |
| Sensitivity | Lower | Higher | |
| Reproducibility | Prone to variability | Higher | [15] |
| Throughput | Good | Excellent | [15] |
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
XTT Reagent Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.[11] The incubation time may need optimization based on the cell type.
-
Absorbance Measurement: Gently shake the plate to ensure a uniform color. Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[11]
-
Data Analysis: Follow step 6 as described for the MTT assay, using the absorbance values obtained from the XTT assay.
Part 2: Delving Deeper: Apoptosis vs. Necrosis
While tetrazolium assays are excellent for assessing overall cell viability, they do not distinguish between different modes of cell death, such as apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Many effective anticancer agents, including triazole derivatives, work by inducing apoptosis.[6] The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between these cell death pathways.[16]
The Annexin V/PI Assay
This assay is based on two key cellular events:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these early apoptotic cells.[16]
-
Membrane Integrity: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[17] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, staining the nucleus red.[19]
By using both Annexin V and PI, we can distinguish four cell populations via flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in induced apoptosis).[18]
Caption: Workflow for a colorimetric Caspase-3 activity assay.
-
Cell Treatment and Lysate Preparation:
-
Treat cells with triazole derivatives as described previously.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. Collect the supernatant (cytosolic extract). [20] * Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein lysate to each well.
-
Add reaction buffer containing DTT.
-
Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours. [20]3. Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. [21]4. Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Conclusion and Integrated Data Interpretation
The successful evaluation of triazole derivatives as potential anticancer agents requires a multi-faceted approach. Initial high-throughput screening with robust viability assays like MTT or, preferably, XTT, is crucial for identifying active compounds and determining their IC50 values. Following this, the Annexin V/PI assay provides essential information on the mode of cell death, confirming whether the compounds induce the desired apoptotic pathway. Finally, mechanistic assays for ROS production and caspase-3 activation can elucidate the underlying cellular mechanisms of action. By integrating data from these complementary assays, researchers can build a comprehensive profile of a triazole derivative's anticancer activity, paving the way for further preclinical and clinical development.
References
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Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - Bentham Science Publisher. (n.d.). Retrieved January 22, 2026, from [Link]
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XTT Assays vs MTT - Biotech Spain. (2025, December 29). Retrieved January 22, 2026, from [Link]
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What is the Difference Between MTT and XTT Assay. (2024, October 8). Retrieved January 22, 2026, from [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025, August 7). Retrieved January 22, 2026, from [Link]
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What is the main difference between XTT and MTT despite of cost effectiveness? (2023, April 17). Retrieved January 22, 2026, from [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). Retrieved January 22, 2026, from [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). Retrieved January 22, 2026, from [Link]
-
OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). (n.d.). Retrieved January 22, 2026, from [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cellular reactive oxygen species (ROS) assay strategy - AntBio. (2025, July 11). Retrieved January 22, 2026, from [Link]
-
Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS. (n.d.). Retrieved January 22, 2026, from [Link]
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Standart Operating Procedure Apoptosis assay with Annexin V - PI - Biologi. (n.d.). Retrieved January 22, 2026, from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved January 22, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024, November 12). Retrieved January 22, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Retrieved January 22, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved January 22, 2026, from [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018, August 1). Retrieved January 22, 2026, from [Link]
-
Potential Anticancer Activity of Novel Triazoles and Related Derivatives - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Effect of Chemotherapeutic Drugs on Caspase-3 Activity, as a Key Biomarker for Apoptosis in Ovarian Tumor Cell Cultured as Monolayer. A Pilot Study - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved January 22, 2026, from [Link]
-
Caspase 3 Activity Assay Kit - MP Biomedicals. (n.d.). Retrieved January 22, 2026, from [Link]
-
MTT Assay Data (72 h) and logP Values for N-Unsubstituted Triazole Analogues. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for Molecular Docking Studies of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
<
Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs. This versatile heterocyclic scaffold has demonstrated a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of triazole derivatives is often attributed to their ability to engage in various non-covalent interactions with biological macromolecules, making them privileged structures in drug design. The specific compound of interest, 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, incorporates key pharmacophoric features, including a dichlorinated phenyl ring and a thiol group, which are known to contribute to potent biological activities. For instance, in silico studies have suggested that derivatives of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol possess the potential to mimic critical binding residues of p53, a significant protein in cancer prevention.[4]
Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[5][6][7] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[5][8] By estimating the binding affinity and visualizing the molecular interactions, docking studies provide invaluable insights that guide the rational design and optimization of novel therapeutic agents.[7][9] This application note provides a detailed, step-by-step protocol for conducting molecular docking studies of this compound against relevant biological targets, aimed at elucidating its potential mechanism of action and identifying promising avenues for drug development.
Objective
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive and field-proven protocol for performing molecular docking simulations of this compound. This includes ligand and protein preparation, defining the binding site, executing the docking calculations, and analyzing the results to predict binding affinities and interaction patterns.
PART 1: Experimental Workflow & Protocols
A successful molecular docking study hinges on the meticulous preparation of both the ligand and the target protein, followed by a systematic docking and analysis procedure.
Generalized Workflow for Molecular Docking
The overall process can be visualized as a sequential workflow, starting from data acquisition to the final analysis of results.
Caption: A generalized workflow for molecular docking studies.
Step 1: Ligand Preparation
Accurate 3D representation of the ligand is crucial for successful docking.
Protocol:
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation.[10] This can be done using software like Open Babel or the functionality within molecular modeling suites. Subsequently, perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical to ensure realistic bond lengths and angles.[11]
-
File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .mol2, .sdf, or .pdbqt).[11] For AutoDock Vina, the PDBQT format is required, which includes atomic charges and atom type definitions.[12] Tools like AutoDock Tools (ADT) can be used for this conversion.[13]
Step 2: Protein Target Preparation
The quality of the protein structure directly impacts the reliability of the docking results.
Protocol:
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]). The choice of target will depend on the hypothesized biological activity of the triazole compound (e.g., a specific kinase for anticancer studies or a fungal enzyme for antifungal studies).
-
Initial Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms, unless they are known to be critical for binding.[11][14] This can be performed using molecular visualization software like UCSF Chimera or PyMOL.[14][15][16]
-
Handling Missing Residues and Loops: Check for any missing residues or gaps in the protein structure. If present, these should be modeled using tools like MODELLER or the loop modeling functionalities within Chimera.[14]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[11][17] Assign appropriate protonation states for titratable residues at a physiological pH (e.g., 7.4).[12] Assign partial charges to each atom using a force field like AMBER. Software such as UCSF Chimera's Dock Prep tool can automate many of these steps.[18]
-
File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.[19]
Step 3: Defining the Binding Site (Grid Box Generation)
The search space for the docking simulation needs to be defined around the putative binding site of the protein.
Protocol:
-
Identifying the Binding Pocket: If the downloaded PDB structure contains a co-crystallized ligand, the binding site can be defined based on its location. In the absence of a co-crystallized ligand, potential binding pockets can be identified using prediction tools like PDBsum Generate or by referring to published literature.[20][21]
-
Grid Box Setup: Using AutoDock Tools, define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters. The box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase computation time.[12][22]
Step 4: Molecular Docking Simulation
This step involves running the docking algorithm to predict the binding poses and affinities.
Protocol:
-
Software Selection: AutoDock Vina is a widely used and effective open-source docking program.[22][23][24]
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.[12]
-
Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[23]
PART 2: Results Analysis and Validation
The interpretation of docking results requires a careful examination of binding energies, ligand poses, and specific molecular interactions.
Analyzing Docking Scores and Poses
The primary output of a docking simulation is a set of binding poses and their corresponding scores.
-
Binding Affinity (ΔG): The docking score is an estimation of the binding free energy (ΔG). A more negative value indicates a stronger predicted binding affinity.[25] When comparing different ligands, those with significantly lower (more negative) binding energies are generally considered more promising candidates.[25]
-
Binding Poses: These represent the predicted spatial arrangement of the ligand within the protein's binding site.[8] It is important to visually inspect the top-ranked poses to ensure they are sterically reasonable and make sense from a biochemical perspective.
-
Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose and the experimental structure can be calculated. An RMSD value of less than 2.0 Å is generally considered a successful docking result, indicating that the docking protocol can accurately reproduce the known binding mode.[8][25][26]
Visualizing and Interpreting Molecular Interactions
Understanding the specific interactions between the ligand and the protein is crucial for lead optimization.
-
Hydrogen Bonds: Identify hydrogen bonds formed between the ligand and amino acid residues in the binding site. The presence of multiple hydrogen bonds often signifies a strong and specific interaction.[25]
-
Hydrophobic Interactions: Note any hydrophobic interactions between nonpolar parts of the ligand and hydrophobic residues of the protein.
-
Other Interactions: Look for other types of interactions such as pi-pi stacking, cation-pi, and electrostatic interactions.
Tools like PyMOL, UCSF Chimera, and Discovery Studio Visualizer are excellent for visualizing these interactions.[27][28] LigPlot+ can be used to generate 2D diagrams of the interactions.[29]
Caption: Hypothetical interactions between the triazole derivative and a protein active site.
Protocol Validation (Self-Validating System)
To ensure the trustworthiness of the docking protocol, it is essential to perform a validation step.
Protocol:
-
Re-docking: If a crystal structure with a co-crystallized ligand is available for the target protein, extract the native ligand and dock it back into the binding site using the established protocol.[30]
-
RMSD Calculation: Calculate the RMSD between the top-ranked docked pose of the native ligand and its original crystallographic conformation.[31] An RMSD value below 2.0 Å generally validates the docking protocol, indicating its ability to accurately predict the binding mode.[26][30][31]
PART 3: Data Presentation and Interpretation
The results of molecular docking studies are often presented in tabular format for easy comparison.
Hypothetical Docking Results
The following table summarizes hypothetical docking results of this compound against several potential anticancer and antifungal targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.8 | Met793, Asp855 | H-Bond, Hydrophobic |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -9.2 | Cys919, Asp1046 | H-Bond, Pi-Alkyl |
| Cytochrome P450 14-alpha-demethylase (CYP51) | 5V5Z | -8.7 | Tyr132, His377 | H-Bond, Pi-Sulfur |
| p53-MDM2 | 4HG7 | -8.1 | Leu54, Trp53 | Hydrophobic, Pi-Pi |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Conclusion and Future Directions
Molecular docking studies provide a powerful computational framework for investigating the therapeutic potential of novel compounds like this compound. The protocols outlined in this application note offer a robust and validated workflow for predicting binding affinities and elucidating key molecular interactions with various biological targets. The insights gained from these in silico analyses can effectively guide lead optimization efforts, prioritize compounds for synthesis and in vitro testing, and ultimately accelerate the drug discovery and development pipeline. Future work should focus on validating the computational predictions through experimental assays, such as enzyme inhibition assays and cell-based cytotoxicity studies, to confirm the biological activity of this promising triazole derivative.
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ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
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Target Identification for the Biological Activity of 1,2,4-Triazole-3-thiols
An Application Guide for Researchers
Abstract
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This remarkable polypharmacology underscores the urgency of elucidating their molecular mechanisms of action. Identifying the specific protein targets that these compounds interact with is the critical step in transforming a bioactive "hit" into a validated lead for drug development.[5][6] This guide provides a comprehensive overview of modern strategies and detailed protocols for the target deconvolution of 1,2,4-triazole-3-thiol derivatives, designed for researchers in drug discovery and chemical biology. We will explore an integrated workflow that combines computational prediction with robust experimental validation, focusing on both affinity-based and label-free methodologies.
The Strategic Imperative: Why Target Identification Matters
The journey from a compound showing a desirable phenotype in a cell-based assay to a viable drug candidate is contingent on knowing its precise molecular target(s).[6][7] Target identification is not merely an academic exercise; it is fundamental to:
-
Mechanism of Action (MoA) Elucidation: Understanding how a compound works at a molecular level.
-
Lead Optimization: Guiding synthetic chemistry efforts to improve potency and selectivity for the identified target.
-
Safety and Toxicity Profiling: Identifying potential off-targets that could lead to adverse effects.[5]
-
Drug Repurposing: Discovering new therapeutic indications for existing compounds by revealing previously unknown targets.
The diverse bioactivities of 1,2,4-triazoles suggest they interact with a wide range of protein classes, making a systematic and multi-pronged approach to target identification essential.[1][3][4]
The Integrated Target Identification Workflow
A robust target identification campaign does not rely on a single method. Instead, it integrates computational and experimental approaches to build a strong, evidence-based case for a specific target. The workflow should be viewed as a funnel, starting with a broad list of potential candidates and progressively narrowing down to one or a few high-confidence, validated targets.
Objective: To confirm that the 1,2,4-triazole-3-thiol derivative directly binds to a putative target protein in intact cells, causing a thermal shift.
Materials:
-
Cell line expressing the target of interest
-
Bioactive 1,2,4-triazole-3-thiol; Vehicle (DMSO)
-
PBS, Lysis buffer with protease inhibitors
-
Antibody specific to the putative target protein
-
Equipment: PCR thermocycler, Western blotting apparatus
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the triazole compound or vehicle for a specified time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermocycler and apply a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C.
-
[8]3. Lysis and Fractionation:
- Lyse the cells by freeze-thaw cycles.
- Rationale: This method of lysis is gentle and avoids detergents that could interfere with protein aggregation.
- Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C).
[8]4. Detection:
- Collect the supernatant (soluble fraction).
- Analyze the amount of soluble target protein at each temperature point using Western blotting with a target-specific antibody.
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples.
-
A shift of the melting curve to the right for the compound-treated sample indicates target engagement and stabilization.
-
[9]#### 4.3. Affinity-Based Method: Affinity Chromatography
This classic method uses a modified version of the bioactive small molecule (a "probe") that is immobilized on a solid support (e.g., agarose beads) to "fish" for its binding partners from a cell lysate.
[10][11]##### Prerequisite: Probe Synthesis
-
Causality: To create an effective probe, a linker must be attached to a position on the 1,2,4-triazole-3-thiol that is not essential for its biological activity. This often requires prior Structure-Activity Relationship (SAR) studies. T[10]he linker is then connected to a tag like biotin or directly to the resin. The synthesis of such probes is a crucial first step.
[12][13]##### Protocol: Target Pull-Down using Affinity Chromatography
Objective: To isolate and identify proteins that specifically bind to an immobilized 1,2,4-triazole-3-thiol probe.
Materials:
-
Synthesized triazole probe immobilized on beads (e.g., NHS-activated Sepharose)
-
Control beads (beads with linker and tag only, or beads with an inactive analog)
-
Cell lysate, prepared as in the DARTS protocol
-
Wash Buffer (e.g., Lysis buffer with 0.1-0.5 M NaCl)
-
Elution Buffer (e.g., high salt buffer, low pH buffer, or excess free compound)
Methodology:
-
Lysate Incubation:
-
Incubate the cell lysate with the probe-conjugated beads and control beads separately for 1-4 hours at 4°C with rotation.
-
Rationale: The control beads are essential to distinguish specific binders from proteins that non-specifically adhere to the beads or linker.
-
[10]2. Washing:
- Wash the beads extensively with Wash Buffer (e.g., 5-10 column volumes) to remove non-specifically bound proteins.
[10]3. Elution:
- Elute the specifically bound proteins from the probe-conjugated beads. Competitive elution with an excess of the free, unmodified triazole compound is the gold standard, as it selectively displaces true binding partners.
-
Analysis:
-
Analyze the eluates from both the probe and control beads by SDS-PAGE and silver staining.
-
Bands that appear only in the eluate from the probe beads are specific interactors.
-
Identify these proteins by mass spectrometry.
-
Phase 3: Target Validation
Identifying a protein candidate is not the end of the process. Validation is required to confirm that the interaction is functionally relevant to the compound's biological activity.
[14]* Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the putative target protein. If the cells subsequently become resistant to the 1,2,4-triazole-3-thiol derivative, it provides strong evidence that the protein is the relevant target. *[6] Biophysical Confirmation: Use orthogonal methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified protein to confirm a direct binding interaction and determine binding kinetics (Kᴅ).
-
Enzymatic/Functional Assays: If the identified target is an enzyme, test whether the compound inhibits its activity in a purified system.
Conclusion
The deconvolution of molecular targets for bioactive compounds like 1,2,4-triazole-3-thiols is a challenging but essential component of modern drug discovery. A successful strategy is not a linear path but an integrated, cyclical process of hypothesis generation, experimental testing, and rigorous validation. By combining the predictive power of in silico methods with the direct evidence from label-free (DARTS, CETSA) and affinity-based experimental approaches, researchers can confidently identify and validate the targets responsible for the potent biological effects of this important chemical scaffold, paving the way for the development of next-generation therapeutics.
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Available at: [Link]
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Wang, S., et al. (2018). Target identification with quantitative activity based protein profiling (ABPP). PubMed. Available at: [Link]
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Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2024). Pharmaceutical Journal. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Available at: [Link]
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Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. PubMed. Available at: [Link]
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2.11. Drug affinity responsive target stability (DARTS) assay. (2014). Bio-protocol. Available at: [Link]
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Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). PharmaFEATURES. Available at: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. Available at: [Link]
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Computational Approach for Drug Target Identification. (2017). SpringerLink. Available at: [Link]
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The Computational Revolution in Small Molecule Drug Discovery. (2024). PharmaFeatures. Available at: [Link]
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Kumar, A., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. Available at: [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmaceutical Journal. Available at: [Link]
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Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PubMed Central. Available at: [Link]
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. PubMed Central. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]
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Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link]
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Affinity Chromatography Protocol. (2019). Conduct Science. Available at: [Link]
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La-Borde, P. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). ResearchGate. Available at: [Link]
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Small molecule target identification using photo-affinity chromatography. (2019). PubMed Central. Available at: [Link]
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CETSA. (n.d.). Pär Nordlund Lab. Available at: [Link]
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Affinity Chromatography. (n.d.). Creative Biolabs. Available at: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Affinity chromatography. (n.d.). Wikipedia. Available at: [Link]
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Versatile Functionalization of the Thiol Group in 4H-1,2,4-Triazole-3-thiols: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the 4H-1,2,4-Triazole-3-thiol Scaffold
The 4H-1,2,4-triazole-3-thiol core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] This remarkable versatility stems from the unique electronic and structural features of the triazole ring and, crucially, the reactive thiol group at the 3-position. This thiol moiety serves as a versatile handle for a variety of chemical transformations, allowing for the systematic modulation of a molecule's physicochemical properties and its interactions with biological targets.
This technical guide provides an in-depth exploration of the primary strategies for the functionalization of the thiol group in 4H-1,2,4-triazole-3-thiols. We will delve into the underlying mechanisms of these reactions, present detailed, field-proven protocols, and offer insights into the experimental choices that govern the success of these transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of these important heterocyclic compounds.
A foundational concept in the chemistry of 4H-1,2,4-triazole-3-thiols is the existence of a thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol (-SH) form and the thione (C=S) form.[4][5] The position of this equilibrium is influenced by factors such as the solvent, pH, and the nature of the substituents on the triazole ring. Understanding this tautomerism is critical, as it dictates the nucleophilic character of the sulfur and nitrogen atoms, thereby influencing the regioselectivity of subsequent functionalization reactions. In many cases, the thione form is the predominant tautomer.[6]
S-Alkylation: A Gateway to Diverse Thioethers
S-alkylation is one of the most common and straightforward methods for functionalizing the thiol group of 4H-1,2,4-triazole-3-thiols. This reaction introduces a wide variety of alkyl, aryl, or heterocyclic moieties, leading to the formation of stable thioether derivatives with diverse biological activities.[2][7]
Mechanism of S-Alkylation
The S-alkylation of 4H-1,2,4-triazole-3-thiols proceeds via a nucleophilic substitution reaction, typically an SN2 mechanism. The reaction is generally carried out in the presence of a base, which deprotonates the thiol group to form a more potent nucleophile, the thiolate anion. This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the S-alkylated product.[7] The regioselectivity of alkylation is a key consideration. While S-alkylation is generally favored due to the higher nucleophilicity of the sulfur atom in the thiolate form, N-alkylation can sometimes occur, leading to a mixture of products.[8][9] The choice of solvent and base can influence this regioselectivity.
Caption: Mechanism of S-alkylation of 4H-1,2,4-triazole-3-thiol.
Protocol: General Procedure for S-Alkylation
This protocol provides a general guideline for the S-alkylation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. Optimization may be required for specific substrates and alkylating agents.
Materials:
-
4,5-Disubstituted-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
Alkylating agent (e.g., alkyl halide, benzyl halide) (1.0-1.2 eq)
-
Base (e.g., NaOH, KOH, K₂CO₃, NaH) (1.0-1.2 eq)
-
Solvent (e.g., ethanol, methanol, DMF, acetone)
-
Stirring apparatus and reaction vessel
-
Standard work-up and purification equipment
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol in a suitable solvent.
-
Deprotonation: Add the base to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the thiolate anion.
-
Addition of Alkylating Agent: Slowly add the alkylating agent to the reaction mixture. The reaction may be exothermic, so controlled addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the product) has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation: Examples of S-Alkylation Reactions
| Starting Triazole | Alkylating Agent | Base | Solvent | Product | Ref. |
| 4-Phenyl-5-phenylamino-1,2,4-triazole-3-thione | Sodium chloroacetate | NaOH | Ethanol/Water | 3-[(Carboxymethyl)sulfanyl]-4-phenyl-5-phenylamino-1,2,4-triazole | [10] |
| 4,5-Diethyl-4H-1,2,4-triazole-3-thiol | Alkyl Halide | NaOH | Ethanol | S-Alkyl-4,5-diethyl-4H-1,2,4-triazole | [7] |
| 5-Adamantyl-4H-1,2,4-triazole-3-thiol | Bromoacetic acid | Sodium Acetate | Acetic Anhydride | (5-Adamantyl-4H-1,2,4-triazol-3-yl)thioacetic acid | [11] |
Mannich Reaction: Synthesis of Aminomethyl Derivatives
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, the N-H of the triazole ring), formaldehyde, and a primary or secondary amine.[12] This reaction provides a straightforward route to N-aminomethylated derivatives of 4H-1,2,4-triazole-3-thiones, which are of significant interest in medicinal chemistry.[13]
Mechanism of the Mannich Reaction
The Mannich reaction mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde.[14] The 4H-1,2,4-triazole-3-thione, in its thione tautomeric form, then acts as the nucleophile, with the nitrogen atom of the triazole ring attacking the iminium ion to form the final Mannich base.
Caption: General workflow for the Mannich reaction.
Protocol: General Procedure for the Mannich Reaction
This protocol describes a general method for the synthesis of Mannich bases from 4H-1,2,4-triazole-3-thiones.
Materials:
-
4,5-Disubstituted-4H-1,2,4-triazole-3-thione (1.0 eq)
-
Formaldehyde (37% aqueous solution) (1.0-1.5 eq)
-
Primary or secondary amine (1.0 eq)
-
Solvent (e.g., ethanol, methanol)
-
Stirring apparatus and reaction vessel
-
Standard work-up and purification equipment
Procedure:
-
Dissolution: Dissolve the 4,5-disubstituted-4H-1,2,4-triazole-3-thione in the chosen solvent in a reaction flask.
-
Addition of Reagents: To this solution, add the primary or secondary amine, followed by the dropwise addition of the formaldehyde solution.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration. The product can be washed with cold solvent to remove any unreacted starting materials.
-
Purification: The crude Mannich base can be purified by recrystallization from a suitable solvent.
Schiff Base Formation: Condensation with Aldehydes
For 4-amino-4H-1,2,4-triazole-3-thiol derivatives, the exocyclic amino group at the 4-position provides another site for functionalization. A common reaction is the condensation with various aldehydes to form Schiff bases (imines).[15][16] These Schiff bases are valuable intermediates and have demonstrated a wide range of biological activities.[17]
Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible reaction that typically occurs under acidic or basic catalysis. The reaction proceeds through the nucleophilic addition of the primary amino group to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield the stable imine or Schiff base.
Protocol: General Procedure for Schiff Base Synthesis
This protocol outlines a general method for the synthesis of Schiff bases from 4-amino-4H-1,2,4-triazole-3-thiols.[18]
Materials:
-
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., a few drops of glacial acetic acid or concentrated sulfuric acid, optional)
-
Stirring apparatus and reaction vessel with a reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
Dissolution: Dissolve the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in a suitable solvent in a round-bottom flask.
-
Addition of Aldehyde: Add the aldehyde to the solution, followed by the catalyst if required.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The Schiff base often precipitates from the solution and can be collected by filtration.
-
Purification: The crude product is typically purified by recrystallization from an appropriate solvent, such as ethanol.
Data Presentation: Examples of Schiff Base Synthesis
| Starting Triazole | Aldehyde | Solvent | Product | Ref. |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Ethanol | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | [15] |
| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Cinnamaldehyde | Ethanol | 5-(2-Hydroxyphenyl)-4-(3-phenylallylideneamino)-4H-1,2,4-triazole-3-thiol | [16] |
| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-Methoxybenzaldehyde | Ethanol | 4-((4-Methoxybenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | [17] |
Oxidation of the Thiol Group: Formation of Disulfides and Sulfonic Acids
The sulfur atom in the thiol group is susceptible to oxidation, leading to the formation of disulfides, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions.[5] This functionalization pathway is crucial for creating molecules with different electronic and steric properties and is a key reaction in various biological processes.
Mechanism of Oxidation
The oxidation of thiols to disulfides is a redox reaction that can proceed through various mechanisms. With mild oxidizing agents, the reaction often involves the formation of a sulfenic acid intermediate, which then reacts with another thiol molecule to form the disulfide.[7] Stronger oxidizing agents can further oxidize the sulfur to sulfinic and sulfonic acids.
Caption: Oxidation pathways of the thiol group.
Protocol: General Procedure for Oxidation to Disulfides
This protocol describes a general method for the oxidation of 4H-1,2,4-triazole-3-thiols to their corresponding disulfides using hydrogen peroxide.
Materials:
-
4,5-Disubstituted-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
Hydrogen peroxide (30% aqueous solution)
-
Solvent (e.g., ethanol, acetic acid)
-
Stirring apparatus and reaction vessel
-
Standard work-up and purification equipment
Procedure:
-
Dissolution: Suspend the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol in the chosen solvent.
-
Oxidation: Slowly add hydrogen peroxide to the suspension with stirring. The reaction may be exothermic.
-
Reaction: Continue stirring at room temperature for a few hours or until the reaction is complete (monitored by TLC).
-
Work-up: The disulfide product often precipitates from the reaction mixture and can be isolated by filtration.
-
Purification: The crude disulfide can be washed with water and then with a suitable organic solvent, and further purified by recrystallization if necessary.
Conclusion
The functionalization of the thiol group in 4H-1,2,4-triazole-3-thiols offers a rich and diverse field of synthetic chemistry. The methodologies of S-alkylation, Mannich reactions, Schiff base formation, and oxidation provide powerful tools for the generation of extensive libraries of novel compounds. A thorough understanding of the underlying reaction mechanisms and the influence of experimental parameters is paramount for achieving high yields and the desired regioselectivity. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the chemical space around this versatile scaffold, paving the way for the discovery of new therapeutic agents and advanced materials.
References
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Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]
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Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. [Link]
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Nepal Journals Online. (2020). Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. [Link]
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Journal of Molecular Structure. (2018). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]
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Journal of Chromatographic Science. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. [Link]
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Advances in Microbiology. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]
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ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF. [Link]
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ResearchGate. (2020). Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. [Link]
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ResearchGate. (n.d.). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters | Request PDF. [Link]
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ResearchGate. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. [Link]
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MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
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BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]
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MDPI. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. [Link]
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Journal of Science & Technology. (n.d.). Review on Types of Three Components Reactions. [Link]
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MDPI. (2019). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]
-
SpringerOpen. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]
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ResearchGate. (n.d.). Mannich reaction of 3-methyl-1H-s-triazole-5-thiol. [Link]
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JoVE. (2023). Preparation and Reactions of Thiols. [Link]
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National Center for Biotechnology Information. (2017). On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. [Link]
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Application Notes and Protocols for the Preparation of Metal Complexes with 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Introduction: The Chemical Versatility and Biological Potential of 1,2,4-Triazole-3-thiol Metal Complexes
The 1,2,4-triazole nucleus is a cornerstone in medicinal and coordination chemistry, renowned for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a thiol group at the 3-position and further substitution at the 4- and 5-positions of the triazole ring, as in 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, creates a highly versatile ligand. This ligand possesses multiple coordination sites, primarily the soft sulfur atom of the thiol group and the hard nitrogen atoms of the triazole ring, making it an excellent chelating agent for a wide array of metal ions.[3]
The complexation of such ligands with transition metals can significantly enhance their biological efficacy. This enhancement is often attributed to the chelation theory, which posits that the coordination of a metal ion to a biologically active ligand can lead to a more lipophilic complex, facilitating its transport across cell membranes. Furthermore, the metal ion itself can introduce new mechanisms of action.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes derived from this compound. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and a deeper understanding of the underlying chemistry.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the target ligand can be achieved through a multi-step process, which is a modification of established methods for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[5][6] The general strategy involves the formation of a substituted thiosemicarbazide followed by its cyclization in an alkaline medium.
Experimental Protocol: Ligand Synthesis
Step 1: Synthesis of 2,4-dichlorobenzohydrazide
-
To a solution of methyl 2,4-dichlorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into ice-cold water to precipitate the 2,4-dichlorobenzohydrazide.
-
Filter the solid, wash with cold water, and recrystallize from an appropriate solvent like ethanol to obtain pure 2,4-dichlorobenzohydrazide.
Step 2: Synthesis of 1-(2,4-dichlorobenzoyl)-4-phenylthiosemicarbazide
-
Dissolve 2,4-dichlorobenzohydrazide (1 equivalent) in absolute ethanol.
-
To this solution, add phenyl isothiocyanate (1 equivalent) dropwise with constant stirring.
-
Reflux the reaction mixture for 3-4 hours. The formation of a white precipitate indicates the progress of the reaction.
-
After cooling, filter the precipitate, wash with cold ethanol, and dry to obtain 1-(2,4-dichlorobenzoyl)-4-phenylthiosemicarbazide.
Step 3: Synthesis of this compound
-
Suspend the 1-(2,4-dichlorobenzoyl)-4-phenylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N, 4-5 equivalents).[7]
-
Reflux the mixture for 4-6 hours with constant stirring. The solid will gradually dissolve as the cyclization proceeds.
-
Monitor the reaction completion by TLC.
-
After cooling the reaction mixture to room temperature, filter to remove any insoluble impurities.
-
Carefully acidify the clear filtrate with dilute hydrochloric acid to a pH of 5-6.
-
The desired this compound will precipitate out.
-
Filter the solid, wash thoroughly with distilled water to remove any inorganic salts, and dry.
-
Recrystallize from ethanol or an ethanol-water mixture to obtain the pure ligand.
Causality Behind Experimental Choices:
-
Alkaline Medium for Cyclization: The use of a strong base like sodium hydroxide is crucial for the intramolecular cyclization of the thiosemicarbazide. The base facilitates the deprotonation of the amide and thioamide protons, promoting the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to form the triazole ring.[6]
-
Acidification for Precipitation: The synthesized triazole-thiol is soluble in the alkaline medium as its sodium salt. Acidification protonates the thiol group, leading to the precipitation of the neutral ligand.
Visualization of the Ligand Synthesis Workflow:
Caption: General workflow for the synthesis of metal complexes.
Part 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Ligand (Expected Observations) | Metal Complexes (Expected Observations) | Rationale for Observations |
| **FT-IR (cm⁻¹) ** | ν(N-H) ~3100-3300, ν(S-H) ~2550-2600, ν(C=N) ~1600-1650, ν(C=S) ~1200-1250 | Disappearance of ν(S-H) band, shift in ν(C=N) and ν(C=S) bands, appearance of new bands for ν(M-N) and ν(M-S) in the far-IR region. | The disappearance of the S-H band confirms the deprotonation and coordination of the sulfur atom. [3]Shifts in the C=N and C=S bands indicate the involvement of the triazole nitrogen and thione sulfur in coordination. The new low-frequency bands are direct evidence of metal-ligand bond formation. |
| ¹H NMR (ppm) | Signal for SH proton ~13-14, signals for aromatic protons. | Disappearance of the SH proton signal. Shifts in the chemical shifts of the aromatic protons. | The absence of the SH proton signal confirms its deprotonation upon complexation. Changes in the aromatic proton signals are due to the alteration of the electronic environment of the ligand upon coordination to the metal ion. |
| UV-Vis Spectroscopy | π → π* and n → π* transitions of the aromatic rings and the C=S group. | Bathochromic or hypsochromic shifts of the ligand-centered transitions. Appearance of new d-d transition bands for transition metal complexes in the visible region. | Coordination to the metal ion alters the energy levels of the ligand's molecular orbitals, causing shifts in its electronic transitions. The d-d transitions are characteristic of the specific metal ion and its coordination geometry. |
| Elemental Analysis | Provides the percentage composition of C, H, N, and S, which should match the calculated values for the proposed formula. | Provides the percentage composition of C, H, N, S, and the metal, confirming the stoichiometry of the complex. | Confirms the empirical formula of the synthesized compounds. |
| Molar Conductivity | - | Low molar conductivity values in a suitable solvent (e.g., DMF) indicate a non-electrolytic nature. | Helps in determining whether the anions of the metal salt are coordinated to the metal ion or are present as counter-ions in the complex. |
Part 4: Coordination Chemistry and Tautomerism
The this compound ligand can exist in tautomeric thione and thiol forms. In the solid state and in solution, the thione form is generally predominant. However, upon deprotonation in an alkaline medium, the thiolate anion is formed, which is the coordinating species.
Visualization of Tautomerism and Coordination:
Caption: Tautomerism of the ligand and its coordination to a metal ion.
The ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the deprotonated sulfur atom of the thiol group and one of the nitrogen atoms of the triazole ring (likely N4). This forms a stable five-membered chelate ring, which is thermodynamically favorable. [3]The geometry of the resulting metal complex (e.g., octahedral, tetrahedral, or square planar) will depend on the nature of the metal ion, its oxidation state, and the ligand-to-metal ratio.
Part 5: Potential Applications in Drug Development
Metal complexes of 1,2,4-triazole-3-thiol derivatives have shown significant promise in various therapeutic areas.
-
Antimicrobial Activity: The chelation of metal ions to the triazole ligand often leads to enhanced antimicrobial activity against a broad spectrum of bacteria and fungi. [8][9]This is thought to be due to the increased lipophilicity of the complexes, allowing for better penetration through the microbial cell wall.
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of triazole-metal complexes against various cancer cell lines. [2][10]The mechanism of action can be multifaceted, including the induction of apoptosis, inhibition of key enzymes, and interaction with DNA. The presence of the 2,4-dichlorophenyl group in the ligand may further enhance its anticancer potential.
-
Other Biological Activities: These complexes have also been investigated for their antioxidant, anti-inflammatory, and antiviral properties. [11] The development of these metal complexes as therapeutic agents requires further in-depth studies, including in vivo efficacy, toxicity profiling, and elucidation of their precise mechanisms of action.
References
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]
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1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Center for Biotechnology Information. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
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Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Semantic Scholar. [Link]
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A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Hindawi. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
-
Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Royal Society of Chemistry. [Link]
-
Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. [Link]
-
1,2,3-Triazoles and their metal chelates with antimicrobial activity. National Center for Biotechnology Information. [Link]
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [12][13][14]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. ResearchGate. [Link]
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Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. ResearchGate. [Link]
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Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol. PubMed. [Link]
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Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. National Center for Biotechnology Information. [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Square. [Link]
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Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Scilit. [Link]
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Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. National Center for Biotechnology Information. [Link]
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Assay development for high-throughput screening of triazole thiol libraries
Application Note & Protocol
Title: A Robust AlphaScreen-Based Assay for High-Throughput Screening of Triazole Thiol Inhibitor Libraries Against Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: Triazole thiol derivatives represent a promising class of small molecules in drug discovery, notable for their ability to engage with biological targets through metal chelation or covalent modification.[1][2] Their therapeutic potential, particularly as enzyme inhibitors, necessitates the development of robust and scalable screening platforms.[3][4] This guide provides a comprehensive framework for the development, optimization, and validation of a high-throughput screening (HTS) assay for a triazole thiol library. We detail a step-by-step protocol using the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology, a sensitive, no-wash method ideal for identifying inhibitors of protein-protein interactions (PPIs).[5][6] The narrative emphasizes the scientific rationale behind experimental choices, robust validation using key HTS metrics like the Z'-factor, and strategies for mitigating challenges unique to thiol-containing compounds.
Scientific Rationale: Targeting Protein-Protein Interactions with Triazole Thiols
The selection of an appropriate assay technology is predicated on the chemical nature of the library and the biological target class. Triazole thiols are distinguished by the nucleophilic thiol (-SH) group, which can serve two primary functions in molecular recognition:
-
Metalloenzyme Inhibition: The thiol can act as a potent metal-binding group, coordinating with metal ions (e.g., Zn²⁺, Fe²⁺) in the active sites of metalloenzymes like matrix metalloproteinases (MMPs) or metallo-β-lactamases.[2][3]
-
Covalent Modification: The thiol can form disulfide bonds with reactive cysteine residues on a target protein, leading to covalent inhibition. This mechanism has seen a resurgence in drug discovery for achieving enhanced potency and prolonged duration of action.[7][8]
Given these properties, protein-protein interactions (PPIs) represent a compelling target class. Many PPI interfaces are challenging for traditional small molecules, but the unique reactivity of triazole thiols may provide an avenue for potent disruption.
For this application note, we focus on developing an assay to screen for inhibitors of a hypothetical, yet representative, PPI between "Protein A" and "Protein B". We have selected the AlphaScreen technology for this purpose due to its numerous advantages in an HTS setting:
-
Homogeneous Format: The assay is a "mix-and-read" procedure, requiring no wash steps, which simplifies automation and reduces variability.[6][9]
-
High Sensitivity: The signal amplification cascade allows for the use of low concentrations of biological reagents, making it cost-effective.[5]
-
Robustness: The technology is less susceptible to interference from colored compounds compared to fluorescence-based methods.[6]
The AlphaScreen Assay Principle for PPI Inhibition
The AlphaScreen technology is a bead-based proximity assay.[10] It relies on the transfer of energy from a Donor bead to an Acceptor bead when they are brought within approximately 200 nm of each other.[5]
-
Donor Beads: Contain a photosensitizer (phthalocyanine). When excited by a laser at 680 nm, this sensitizer converts ambient oxygen into a higher-energy, singlet state (¹O₂).[5][11]
-
Acceptor Beads: Contain a chemiluminescent agent and fluorophores. The singlet oxygen molecules, which have a short half-life, diffuse and react with the chemiluminescer in a nearby Acceptor bead, triggering a cascade that results in a strong light emission between 520-620 nm.[5][6]
In our PPI inhibition assay, one protein partner is conjugated to the Donor bead and the other to the Acceptor bead. A specific interaction between the proteins brings the beads into proximity, generating a signal. A triazole thiol inhibitor that successfully disrupts this interaction will prevent the beads from coming together, leading to a decrease in the luminescent signal.[12]
Caption: The logical workflow for HTS assay development.
Initial Reagent Optimization
The first step is to determine the optimal concentration of each core reagent to achieve a sufficient signal window with minimal reagent consumption. This is typically done via a matrix titration.
Protocol:
-
Prepare serial dilutions of biotinylated Protein A.
-
Prepare serial dilutions of acceptor-bead-conjugated Protein B.
-
In a 384-well plate, combine the reagents in a crisscross pattern.
-
Add a fixed, non-saturating concentration of streptavidin-coated Donor beads.
-
Incubate and read the AlphaScreen signal.
The goal is to find the lowest concentrations of both proteins that still provide a robust signal-to-background ratio (S/B > 10 is a good starting point).
| Biotinylated Protein A (nM) | Acceptor-Protein B (nM) | AlphaScreen Signal (Counts) | S/B Ratio |
| 100 | 100 | 250,000 | 125 |
| 50 | 100 | 220,000 | 110 |
| 25 | 50 | 180,000 | 90 |
| 10 | 50 | 90,000 | 45 |
| 0 (Background) | 0 (Background) | 2,000 | 1 |
| Table 1: Example data from a reagent titration matrix. The bolded condition is selected as it provides a strong signal window while conserving reagents. |
Assay Validation for HTS
Before commencing a full screen, the assay must be validated to ensure its performance is statistically robust. [13][] A. DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO that will be present during screening (usually 0.5-1.0%).
B. Z'-Factor Calculation: The Z'-factor is the most critical metric for validating an HTS assay's quality. [15]It provides a statistical measure of the separation between the positive and negative control signals, while accounting for the variability of each. [16][17] Formula: Z' = 1 - [ (3 * (σₚ + σₙ)) / |μₚ - μₙ| ] Where:
-
μₚ = mean of the positive control (maximal signal, e.g., DMSO only)
-
σₚ = standard deviation of the positive control
-
μₙ = mean of the negative control (minimal signal, e.g., a known inhibitor or no Protein A)
-
σₙ = standard deviation of the negative control
Validation Protocol:
-
Prepare a 384-well plate.
-
Designate half the wells as positive controls (e.g., 1% DMSO).
-
Designate the other half as negative controls (e.g., a saturating concentration of a known inhibitor).
-
Run the assay and calculate the Z'-factor from the resulting data.
| Parameter | Interpretation |
| Z' ≥ 0.5 | Excellent assay, suitable for HTS. [15][16] |
| 0 < Z' < 0.5 | Marginal assay, may require further optimization. [18] |
| Z' ≤ 0 | Unsuitable for screening; no separation between controls. [17] |
| Table 2: Interpretation of Z'-factor values. |
Detailed HTS Protocol (384-Well Format)
This protocol assumes the assay has been validated and a Z' ≥ 0.5 has been achieved.
Reagents & Materials:
-
Triazole Thiol Library: 1 mM stocks in 100% DMSO.
-
Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20.
-
Protein A (biotinylated): Working stock at 4X final concentration (e.g., 100 nM).
-
Protein B (conjugated to Acceptor beads): Working stock at 4X final concentration (e.g., 200 nM).
-
Streptavidin Donor Beads: Working stock at 2X final concentration.
-
384-well low-volume white microplates.
-
Microplate reader equipped for AlphaScreen detection. [6] Workflow Diagram:
Caption: Step-by-step workflow for the primary screen.
Step-by-Step Procedure:
-
Compound Pinning: Using an automated liquid handler, transfer 50 nL of each library compound from the source plates to the assay plates. This results in a final compound concentration of 10 µM in a 5 µL initial volume.
-
Controls: Designate columns 1 & 2 for positive controls (DMSO only) and columns 23 & 24 for negative controls (known inhibitor).
-
-
Protein/Acceptor Bead Addition: Prepare a 2X master mix of Protein A and Protein B-Acceptor beads in assay buffer. Dispense 2.5 µL into all wells of the assay plate. The total volume is now 5 µL.
-
First Incubation: Seal the plates and incubate for 30 minutes at room temperature to allow compounds to bind to their target.
-
Donor Bead Addition: In a separate light-subdued room, prepare a 2X solution of Streptavidin Donor beads in assay buffer. Dispense 5 µL into all wells. The final assay volume is now 10 µL.
-
Second Incubation: Seal the plates, protect from light, and incubate for 60 minutes at room temperature to allow for bead proximity and signal generation.
-
Plate Reading: Read the plates on a compatible microplate reader using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm). [6]
Data Analysis and Hit Identification
-
Normalization: The raw data from each plate is normalized against the plate-specific controls.
-
Percent Inhibition (%) = 100 * (1 - [ (Signal_compound - μ_negative_control) / (μ_positive_control - μ_negative_control) ])
-
-
Hit Selection: A "hit" is defined as a compound that meets a predefined activity threshold. A common starting point is a percent inhibition value greater than three times the standard deviation of the positive control wells (e.g., >50% inhibition).
-
Addressing Thiol-Related Artifacts: Thiol-containing compounds can be prone to generating false positives. [19]Potential issues include:
-
Disulfide Formation: Reacting non-specifically with cysteines on the target proteins.
-
Assay Interference: Some thiols can interfere with assay components. For example, they can reduce reagents or chelate metals necessary for protein stability.
-
Follow-up Assays: Hits should be confirmed through orthogonal assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and assays for non-specific reactivity to filter out promiscuous compounds. A common counter-screen involves including a high concentration of a reducing agent like DTT to see if the inhibitory effect is reversed.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | 1. Suboptimal reagent concentrations.2. Reagent instability/degradation.3. Insufficient incubation time. | 1. Re-optimize protein and bead concentrations.2. Use fresh reagents; check protein integrity on a gel.3. Perform a time-course experiment to ensure signal is stable. |
| High Well-to-Well Variability (High CV%) | 1. Inaccurate liquid handling.2. Air bubbles in wells.3. Reagent precipitation. | 1. Calibrate and service automated liquid handlers.2. Centrifuge plates after reagent addition.3. Check buffer for compatibility; consider adding non-ionic detergents. |
| Signal Drift Across Plate | 1. Temperature gradients across the plate.2. Reagent instability over the run time. | 1. Allow plates to equilibrate to room temperature before reading.2. Assess signal stability over several hours to define a stable reading window. |
References
-
Poly-Dtech. TR-FRET Assay Principle. Retrieved from [Link]
-
Il-soo, K., & Dong-ki, L. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Retrieved from [Link]
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Agilent. Time-resolved Fluorescence Energy Transfer. Retrieved from [Link]
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Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
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Wikipedia. Time-resolved fluorescence energy transfer. Retrieved from [Link]
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Grokipedia. Z-factor. Retrieved from [Link]
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Blair, D. E., et al. (2014). An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. PubMed Central. Retrieved from [Link]
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Bergendahl, V., et al. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. PubMed Central. Retrieved from [Link]
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Kalyanaraman, B. (2012). Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. NCBI. Retrieved from [Link]
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BMG LABTECH. AlphaScreen. Retrieved from [Link]
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Chicca, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]
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Zgarbova, M., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Retrieved from [Link]
-
Nuvisan. HTS assay development. Retrieved from [Link]
-
Charles River Laboratories. High-Throughput Screening (HTS) Services. Retrieved from [Link]
- Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Delinassios, J. G. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from [Link]
-
Signal Analysis. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
ACS Publications. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Retrieved from [Link]
-
ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]
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Biocompare. Thiol Assay Kits. Retrieved from [Link]
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Hampton, M. B., & Caskey, F. J. (2013). Biochemical methods for monitoring protein thiol redox states in biological systems. PMC - NIH. Retrieved from [Link]
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Wikipedia. Z-factor. Retrieved from [Link]
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Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Retrieved from [Link]
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High-Throughput Screening Center. Introduction. Retrieved from [Link]
-
Fedorova, A., et al. (2024). Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization. Retrieved from [Link]
-
Li, G., et al. (2018). Discovery ofT[20][21][22]riazole Derivatives as New Metallo-β-Lactamase Inhibitors. PMC - NIH. Retrieved from [Link]
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Lazo, J. S., & Johnston, P. A. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI. Retrieved from [Link]
-
Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
ResearchGate. (2003). (PDF) Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. Retrieved from [Link]
-
Chicca, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Retrieved from [Link]
-
Tuley, A., et al. (2020). 10 years into the resurgence of covalent drugs. PMC - NIH. Retrieved from [Link]
-
Zhang, R., et al. (2014). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Bano, S., et al. (2024). Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches. PMC - NIH. Retrieved from [Link]
-
Axxam SpA. Challenges of HTS in early-stage drug discovery. Retrieved from [Link]
- Johnston, P. A. (2016). Chapter 7: High Throughput Screening Compatible Methods for Quantifying Protein Interactions in Living Cells. Books.
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ResearchGate. (2024). Advancements, challenges, and future frontiers in covalent inhibitors and covalent drugs: A review. Retrieved from [Link]
- Yurttaş, L., et al. Synthesis of New 1,2,4-Triazole Derivatives and Investigation of Their Matrix Metalloproteinase-9 (MMP-9) Inhibition.
- Kumar, K., et al. (2018). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship.
-
El-Hady, I. A., et al. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Retrieved from [Link]
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Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Retrieved from [Link]
-
Margoliash, E., & Novogrodsky, A. (1960). Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole. Scilit. Retrieved from [Link]
-
YouTube. (2023). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved from [Link]
-
Zareef, M., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Retrieved from [Link]
-
Tesmer, A. L., et al. (2012). Investigating the Selectivity of Metalloenzyme Inhibitors. PMC - NIH. Retrieved from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 1,2,4-Triazole-3-thiol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,4-triazole-3-thiol and its derivatives. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 1,2,4-triazole-3-thiol?
The most prevalent methods for synthesizing the 1,2,4-triazole-3-thiol core involve the use of thiosemicarbazide or its derivatives.[1][2][3] One common approach is the reaction of thiosemicarbazide with formic acid to form an intermediate, which is then cyclized in an alkaline medium.[4] Another widely used method involves the reaction of carboxylic acid hydrazides with isothiocyanates, followed by cyclization.[1][2][3]
Q2: What is the primary side product I should be aware of during this synthesis?
The most common impurity and side product is the isomeric 1,3,4-thiadiazol-2-amine.[1] This occurs through a competing cyclization pathway, particularly when using methods involving the acylation of thiosemicarbazide.[1]
Q3: How can I confirm the identity and purity of my synthesized 1,2,4-triazole-3-thiol?
A combination of analytical techniques is recommended. The melting point of the purified compound should be sharp and consistent with literature values (e.g., 220-222 °C for the parent compound)[4]. Spectroscopic methods are essential for structural confirmation. Notably, 1H NMR spectroscopy is a powerful tool to distinguish between the desired 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazole byproduct.[1][5]
Q4: What are the general safety precautions for handling the reagents used in this synthesis?
Thiosemicarbazide and thiocarbohydrazide are the key precursors and require careful handling. Thiosemicarbazide is highly toxic if swallowed and is harmful in contact with skin.[6] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8] Thiocarbohydrazide is also toxic and requires similar handling precautions, including wearing appropriate personal protective equipment (PPE) such as gloves, and eye protection, and working in a well-ventilated area or fume hood.[9][10][11][12][13]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?
A: Low or no yield in the synthesis of 1,2,4-triazole-3-thiol can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Cause: The purity of thiosemicarbazide is crucial for a successful reaction. Impurities can interfere with the cyclization process.
-
Solution: Ensure you are using high-purity thiosemicarbazide. If the purity is questionable, consider recrystallizing it before use. Thiosemicarbazide is stable under recommended storage conditions, but it's best to use a freshly opened container or a properly stored reagent.[6][7][14][15]
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature and reaction time are critical parameters. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of the product or starting materials.
-
Solution: Carefully control the reaction temperature as specified in the protocol. For the cyclization of 1-formyl-3-thiosemicarbazide, heating on a steam bath for one hour is a common procedure.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Incomplete Cyclization:
-
Cause: The cyclization step, particularly in alkaline conditions, is pH-dependent. An inappropriate pH can hinder the ring closure.
-
Solution: Ensure the correct concentration and amount of base (e.g., sodium hydroxide) is used for the cyclization step. After the reaction, proper acidification is necessary to precipitate the product.[4]
-
-
Solubility Issues:
-
Cause: The solubility of intermediates can affect the reaction outcome. For instance, if an acylated intermediate precipitates from the reaction mixture prematurely, it may not undergo the desired cyclization.[1]
-
Solution: The choice of solvent is important. Chloroform has been reported as a suitable solvent for the acylation step in certain methods.[1] If solubility is an issue, exploring different solvent systems may be necessary.
-
Formation of Impurities, Especially the 1,3,4-Thiadiazole Byproduct
Q: I have obtained a product, but I suspect it is contaminated with the 1,3,4-thiadiazole isomer. How can I confirm this and how can I prevent its formation?
A: The formation of the 1,3,4-thiadiazole isomer is a common challenge. Confirmation and prevention are key to obtaining the pure desired product.
Confirmation of the 1,3,4-Thiadiazole Impurity:
-
1H NMR Spectroscopy: This is the most definitive method for distinguishing between the two isomers. The N-H and S-H protons of the 1,2,4-triazole-3-thiol ring typically resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of the 1,3,4-thiadiazol-2-amine, which appear in the aromatic region.[1][5]
-
Melting Point: The presence of the thiadiazole impurity will likely result in a lower and broader melting point range for your product compared to the sharp melting point of the pure 1,2,4-triazole-3-thiol.[16]
Prevention and Minimization of 1,3,4-Thiadiazole Formation:
-
Control of Reaction Conditions: The reaction conditions can be optimized to favor the formation of the desired 1,2,4-triazole.
-
Alkaline Cyclization: The cyclization of the thiosemicarbazide intermediate under alkaline conditions (e.g., using NaOH) generally favors the formation of the 1,2,4-triazole ring.[3]
-
Two-Step Procedure: A two-step synthesis involving the acylation of thiosemicarbazide followed by cyclodehydration in an aqueous alkali solution can be employed. The 1,3,4-thiadiazol-2-amine is insoluble in the alkaline medium, allowing for its easy separation from the desired 1,2,4-triazole-3-thiol, which remains in solution.[1]
-
Purification Challenges
Q: I am having difficulty purifying my 1,2,4-triazole-3-thiol product. What are the recommended purification methods and how can I troubleshoot them?
A: Recrystallization is the most common method for purifying 1,2,4-triazole-3-thiol. However, choosing the right solvent and technique is crucial for success.
Recommended Purification Method: Recrystallization
-
Solvent Selection:
Troubleshooting Recrystallization:
-
Problem: The compound does not crystallize upon cooling.
-
Possible Cause: The solution may be too dilute, or the solution is supersaturated.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod.
-
Add a seed crystal of the pure compound if available.
-
Evaporate some of the solvent to increase the concentration and then cool again.
-
Ensure the solution is cooled slowly to allow for crystal formation.[19]
-
-
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The presence of impurities can lower the melting point of the product, causing it to separate as an oil. The boiling point of the solvent may also be higher than the melting point of the compound.
-
Solution:
-
Try redissolving the oil in a bit more hot solvent and then cool the solution slowly.
-
Consider using a lower-boiling solvent for recrystallization.
-
If impurities are the cause, an additional purification step, such as column chromatography, might be necessary before recrystallization.[20]
-
-
-
Problem: Low recovery after recrystallization.
-
Possible Cause: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, wash the collected crystals with a small amount of ice-cold solvent to minimize product loss.[19][21]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Triazole-3(5)-thiol from Thiosemicarbazide and Formic Acid
This protocol is adapted from Organic Syntheses.[4]
Step A: Synthesis of 1-Formyl-3-thiosemicarbazide
-
In a 2 L round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of high-purity thiosemicarbazide to the hot formic acid and swirl until it dissolves.
-
Continue heating on the steam bath for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically separate during this time.
-
Add 600 mL of boiling water to the mixture to form a milky solution and filter it through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour, then cool it in an ice bath for 2 hours.
-
Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight.
-
Expected Yield: 170–192 g (71–81%)
-
Expected Melting Point: 177–178 °C with decomposition.
-
Step B: Synthesis of 1,2,4-Triazole-3(5)-thiol
-
In a 2 L round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath for 30 minutes and then carefully add 150 mL of concentrated hydrochloric acid.
-
Cool the reaction mixture in an ice bath for 2 hours to allow the 1,2,4-triazole-3(5)-thiol to precipitate.
-
Collect the crude product by suction filtration.
Protocol 2: Purification of 1,2,4-Triazole-3(5)-thiol by Recrystallization
This protocol is adapted from Organic Syntheses.[4]
-
Dissolve the crude 1,2,4-triazole-3(5)-thiol in 300 mL of boiling water.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities.
-
Cool the filtrate in an ice bath for 1 hour to induce crystallization.
-
Collect the purified crystals by suction filtration.
-
Air-dry the crystals overnight.
-
Expected Yield: 108–123 g (72–81% from 1-formyl-3-thiosemicarbazide)
-
Expected Melting Point: 220–222 °C.
-
Data and Workflow Visualizations
Table 1: Comparison of Spectroscopic Data for 1,2,4-Triazole-3-thiol and 1,3,4-Thiadiazol-2-amine
| Compound | 1H NMR Chemical Shift (ppm) | Key Differentiating Feature |
| 5-Phenyl-4H-1,2,4-triazole-3-thiol | ~13-14 (N-H and S-H protons) | Very downfield signals for N-H and S-H protons.[1][5] |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Amino group protons in the aromatic region | Absence of very downfield N-H/S-H signals.[1][5] |
Diagram 1: Reaction Mechanism for the Synthesis of 1,2,4-Triazole-3-thiol```dot
Caption: Competing cyclization pathways of the acylthiosemicarbazide intermediate.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield in 1,2,4-triazole-3-thiol synthesis.
References
-
Tretyakov, B.A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiosemicarbazide. PubChem Compound Database. [Link]
-
Electron Microscopy Sciences. (2024). Safety Data Sheet. [Link]
-
Ainsworth, C. (1963). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses, 43, 94. [Link]
-
Yüksek, H., et al. (2012). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 17(5), 5194-5216. [Link]
-
Osman, M. A., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. [Link]
-
Kaplaushenko, A., et al. (2020). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Zaporozhye medical journal, 22(5), 693-700. [Link]
-
Tretyakov, B. A., et al. (2025). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... [Link]
-
Tretyakov, B.A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 209-215. [Link]
-
Wang, H., et al. (2018). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature communications, 9(1), 1-8. [Link]
-
Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of Some New Substituted 1,2,4-Triazole and 1,3,4-Thiadiazole and Their Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(7), 1547-1556. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987339. [Link]
-
Kütük, H., et al. (2004). Synthesis of Novel 1,3-Substituted 1H--[1][7][10]Triazole-3-Thiol Derivatives. Synthetic Communications, 34(15), 2735-2742. [Link]
-
Tretyakov, B. A., et al. (2025). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
Cetin, A., et al. (2006). Organic CHEMISTRY. An Indian Journal, 2(5-6), 140-146. [Link]
-
El-Shehry, M. F., et al. (2021). Synthesis and Screening of NewO[1][9][10]xadiazole,T[1][7][10]riazole, andT[1][7][10]riazolo[4,3-b]t[1][7][10]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 295. [Link]
-
Al-Ghorbani, M., et al. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 4(11), 1205-1219. [Link]
-
Galdycka, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9390. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. [Link]
-
Cheng, Y. R. (2017). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]
-
Miloserdov, F. M., et al. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 551-555. [Link]
-
Singh, S., & Singh, D. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology, 10(8), 263-268. [Link]
-
Yüksek, H., et al. (2012). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 17(5), 5194-5216. [Link]
-
Potts, K. T., & Huseby, R. M. (1966). 1,2,4 Triazoles. The Journal of Organic Chemistry, 31(11), 3528-3531. [Link]
-
Kumar, A., et al. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(8), 2946. [Link]
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Technical Support Center: Synthesis of 5-(dihalophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 5-(dihalophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. This class of molecules is of significant interest in medicinal chemistry and drug development due to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis, while based on established heterocyclic chemistry, presents specific challenges that can impact yield, purity, and structural verification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning required for effective troubleshooting and optimization.
Section 1: The Core Synthetic Pathway and Mechanism
The most prevalent and reliable method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process: the formation of an N,N'-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[3][4]
The general workflow is outlined below:
Sources
- 1. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
Technical Support Center: Synthesis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route for both yield and purity.
Introduction
The successful synthesis of this compound is a critical step in the development of various pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic pathway, potential challenges, and practical solutions to overcome them. By understanding the underlying chemical principles, you can significantly improve the efficiency and reproducibility of your experiments.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a key intermediate, 1-(2,4-dichlorobenzoyl)-4-phenylthiosemicarbazide. This is followed by a base-catalyzed intramolecular cyclization to yield the desired triazole-thiol.
Figure 1: General synthetic workflow for this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 1-(2,4-dichlorobenzoyl)-4-phenylthiosemicarbazide
Q1: My yield of the thiosemicarbazide intermediate is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this acylation step often stem from several factors:
-
Purity of Starting Materials: Ensure that both 2,4-dichlorobenzoyl chloride and 4-phenylthiosemicarbazide are of high purity. Impurities can lead to unwanted side reactions. It is recommended to use freshly distilled or commercially available high-purity reagents.
-
Reaction Conditions: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic nature of the acylation and minimize side product formation. Allowing the reaction to warm prematurely can decrease the yield.
-
Inefficient Acid Scavenging: Pyridine is used to neutralize the HCl generated during the reaction. Insufficient or impure pyridine can lead to the protonation of 4-phenylthiosemicarbazide, rendering it less nucleophilic. Ensure you are using a dry, high-quality grade of pyridine in at least a stoichiometric amount.
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the 2,4-dichlorobenzoyl chloride.
Q2: I am observing the formation of multiple products in my TLC analysis of the thiosemicarbazide formation step. What could these be?
A2: The formation of multiple products can be attributed to:
-
Di-acylation: The thiosemicarbazide has multiple nucleophilic nitrogen atoms. While the terminal nitrogen is generally the most reactive, di-acylation can occur, especially if the reaction temperature is not controlled or if an excess of the acyl chloride is used.
-
Side reactions of the acyl chloride: Impurities in the 2,4-dichlorobenzoyl chloride or reaction with residual water can lead to the formation of 2,4-dichlorobenzoic acid, which will not react with the thiosemicarbazide under these conditions.
To minimize these side products, maintain a low reaction temperature and add the acyl chloride dropwise to the solution of 4-phenylthiosemicarbazide and pyridine.
Step 2: Cyclization to this compound
Q3: The cyclization of my thiosemicarbazide intermediate is not going to completion, or I am getting a low yield of the final product. What should I check?
A3: Incomplete cyclization or low yields are common issues in this step. Consider the following:
-
Base Concentration and Purity: The cyclization is base-catalyzed, typically using an aqueous solution of sodium hydroxide or potassium hydroxide. The concentration of the base is crucial; a common range is 2-4 M. Ensure the base is of high quality and the solution is accurately prepared.
-
Reaction Time and Temperature: The reaction is generally carried out at reflux temperature. Insufficient reaction time can lead to incomplete conversion. Monitor the reaction by TLC until the starting material is consumed. A typical reflux time is 4-6 hours.[1]
-
Purity of the Intermediate: Impurities in the 1-(2,4-dichlorobenzoyl)-4-phenylthiosemicarbazide can interfere with the cyclization process. It is advisable to purify the intermediate by recrystallization before proceeding to the cyclization step.
Q4: My final product is impure, and I suspect the presence of an isomeric byproduct. What could it be and how can I avoid it?
A4: A common impurity in the synthesis of 1,2,4-triazole-3-thiols is the isomeric 1,3,4-thiadiazole. The formation of this byproduct is favored under acidic conditions.[2]
Figure 2: Competing cyclization pathways leading to the desired triazole and the isomeric thiadiazole.
To ensure the exclusive formation of the desired 1,2,4-triazole, it is critical to maintain alkaline conditions throughout the cyclization reaction. After the reaction is complete, acidification of the reaction mixture to precipitate the product should be done carefully and with cooling to prevent any potential rearrangement.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the recrystallization of the final product?
A: Ethanol is a commonly used and effective solvent for the recrystallization of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1] For your specific compound, a mixture of ethanol and water may also be effective in achieving high purity. It is always recommended to perform a small-scale solvent screen to determine the optimal recrystallization solvent or solvent system.
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques should be employed to confirm the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity and quantifying any impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of your compound and can help identify any impurities if they are present in significant amounts. The 1H NMR spectrum should show characteristic signals for the aromatic protons and the thiol proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Q: What are the expected 1H NMR chemical shifts for the final product?
A: While the exact chemical shifts can vary depending on the solvent and instrument, you can expect the following approximate signals for this compound in DMSO-d6:
| Protons | Expected Chemical Shift (ppm) |
| Aromatic Protons | 7.2 - 8.0 |
| Thiol (SH) Proton | 13.5 - 14.5 |
The thiol proton is acidic and its signal may be broad. It is also exchangeable with D2O.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2,4-dichlorobenzoyl)-4-phenylthiosemicarbazide
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-phenylthiosemicarbazide (1.0 eq) and pyridine (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous THF to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-(2,4-dichlorobenzoyl)-4-phenylthiosemicarbazide.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask fitted with a reflux condenser, suspend 1-(2,4-dichlorobenzoyl)-4-phenylthiosemicarbazide (1.0 eq) in a 2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully acidify the cold solution with concentrated hydrochloric acid to pH 5-6 with constant stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and then dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure this compound.
References
- Goswami, B. N., Kataky, J. C., & Baruah, J. N. (1984). Synthesis and antibacterial activity of 1-(2,4-dichlorobenzoyl)-4-substituted thiosemicarbazides, 1,2,4-triazoles and their methyl derivatives. Journal of Heterocyclic Chemistry, 21(4), 1225-1229.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. [Link]
- Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Journal of Faculty of Pharmacy of Ankara University, 45(3), 457-466.
- ŞARAMET, I., DRĂGHICI, C., BĂRCUTEAN, C., RĂDULESCU, V., LOLOIU, T., & BANDU, M. D. (2002). SYNTHESIS OF NEW 4-SUBSTITUTED-1-AROYL-THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO MERCAPTOTRIAZOLES AND AMINOTHIADIAZOLES.
Sources
Technical Support Center: Purification of Substituted 1,2,4-Triazole-3-Thiols
Welcome to the technical support center for the purification of substituted 1,2,4-triazole-3-thiols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying this important class of heterocyclic compounds. Here, we address common challenges encountered in the laboratory with in-depth, evidence-based troubleshooting strategies.
Introduction to Purification Challenges
The purification of substituted 1,2,4-triazole-3-thiols is often complicated by the presence of unreacted starting materials, isomeric byproducts, and the physicochemical properties of the target molecules themselves. The most common synthetic route involves the acylation of a substituted thiosemicarbazide followed by a cyclodehydration step.[1][2][3] A primary challenge in this synthesis is the potential formation of the isomeric 1,3,4-thiadiazol-2-amine, which can be difficult to separate from the desired product.[1][3]
This guide provides a structured, question-and-answer-based approach to troubleshoot these and other purification issues, ensuring you can achieve high purity of your target compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Initial Product Isolation and Characterization
Question 1: My reaction is complete, but I've obtained a complex mixture. What are the likely impurities?
Answer: The composition of your crude product mixture will largely depend on the specific synthetic route employed. For the common method involving the reaction of thiosemicarbazides with carboxylic acids (or their derivatives) followed by cyclization, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual thiosemicarbazide and carboxylic acid are common.
-
Acyclated Intermediate: The intermediate formed after the initial acylation of the thiosemicarbazide may not have fully cyclized.
-
1,3,4-Thiadiazol-2-amine Isomer: This is a frequent and often challenging impurity to separate. Its formation is competitive with the desired 1,2,4-triazole-3-thiol.[1][3]
-
Reagents and Catalysts: Depending on your specific protocol, residual reagents like polyphosphate ester (PPE) or other activating agents may be present.[1]
Question 2: How can I confirm the presence of the 1,3,4-thiadiazole impurity?
Answer: ¹H NMR spectroscopy is a powerful tool for distinguishing between your desired 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazol-2-amine isomer. The key diagnostic signals are:
-
1,2,4-Triazole-3-thiol: Look for broad signals corresponding to the N-H and S-H protons at a significantly downfield chemical shift, typically in the range of 13-14 ppm.
-
1,3,4-Thiadiazol-2-amine: The amino group protons of this isomer will appear much further upfield, often in the aromatic region of the spectrum.[1]
Infrared (IR) spectroscopy can also be informative. The thiol tautomer of your product will exhibit a characteristic S-H stretching vibration between 2550-2700 cm⁻¹. The thione tautomer will show a C=S stretch around 1166-1258 cm⁻¹.[4]
Section 2: Purification Strategies
Question 3: My crude product is a sticky solid or oil. What is the most effective initial purification step?
Answer: For many substituted 1,2,4-triazole-3-thiols, an acid-base extraction is a highly effective first-line purification strategy. This method leverages the acidic nature of the thiol group.[1][3]
The underlying principle is the conversion of the water-insoluble neutral triazole-thiol into a water-soluble salt by treatment with an aqueous base. This allows for the separation of non-acidic and non-polar impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve or suspend your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the organic solution to a separatory funnel and add an aqueous solution of a base, such as 2 M potassium hydroxide (KOH) or sodium hydroxide (NaOH). Shake the funnel vigorously and allow the layers to separate. The triazole-thiol will be deprotonated to its corresponding salt and partition into the aqueous layer.
-
Separation of Layers: Drain the aqueous layer containing your product salt. The organic layer, containing non-acidic impurities, can be discarded.
-
Washing (Optional but Recommended): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
-
Charcoal Treatment (Optional): For the removal of colored impurities, the aqueous solution can be treated with activated charcoal, followed by filtration.[1][3]
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute acid (e.g., 0.5 M HCl) with stirring until the pH is acidic (pH ~2). Your purified 1,2,4-triazole-3-thiol should precipitate out of the solution.[3][5]
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.
Question 4: The acid-base extraction did not sufficiently purify my compound. What are my next options?
Answer: If impurities persist after acid-base extraction, recrystallization and column chromatography are the next logical steps.
Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
Column Chromatography: The polarity of substituted 1,2,4-triazole-3-thiols can make purification by standard silica gel chromatography challenging, potentially leading to streaking and poor separation.[6] Consider the following:
-
Normal-Phase Chromatography (Silica Gel): If you opt for silica gel, you may need to use a relatively polar mobile phase. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of acetic acid to the eluent can sometimes improve peak shape for acidic compounds.
-
Reverse-Phase Chromatography (C18): For highly polar triazole-thiols, reverse-phase chromatography is often a better choice.[6] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
Table 1: Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | - Highly effective for separating acidic products from neutral/basic impurities.- Scalable and cost-effective. | - Only applicable to compounds with an acidic proton.- May not remove acidic impurities. | Initial, large-scale purification of crude product. |
| Recrystallization | - Can yield very pure crystalline material.- Good for removing small amounts of impurities. | - Requires finding a suitable solvent.- Can result in significant product loss. | Final purification step for solid products. |
| Column Chromatography | - Can separate compounds with very similar properties.- Versatile for a wide range of polarities. | - Can be time-consuming and require large volumes of solvent.- Product recovery may be lower. | Separating isomeric impurities or when other methods fail. |
Section 3: Overcoming Specific Challenges
Question 5: My yield is consistently low. How can I optimize my reaction to favor the 1,2,4-triazole-3-thiol?
Answer: Low yields are often due to the formation of the 1,3,4-thiadiazole side product. The formation of this isomer can be influenced by the reaction conditions. One effective strategy is to choose a reaction solvent in which the acylated intermediate is poorly soluble.[1] This causes the intermediate to precipitate out of the reaction mixture, preventing it from undergoing further cyclization to the undesired thiadiazole. The isolated intermediate can then be subjected to basic conditions to promote cyclization to the desired 1,2,4-triazole-3-thiol.[1][3]
Question 6: My purified product is an oil, but I expected a solid. What can I do?
Answer: The presence of even small amounts of impurities can significantly depress the melting point of a compound, causing it to "oil out" instead of crystallizing.[6] Here are a few things to try:
-
Re-purify: Your product may still contain impurities. Consider an additional purification step, such as column chromatography.
-
Trituration: Add a small amount of a solvent in which your product is insoluble (but the impurities are soluble) and stir or sonicate the mixture. This can often induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask containing your oiled product. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to induce crystallization.
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of a substituted 1,2,4-triazole-3-thiol.
Caption: General purification workflow for 1,2,4-triazole-3-thiols.
Decision Tree for Purification Method Selection
This diagram can help you decide on the best purification strategy based on your initial results.
Caption: Decision tree for selecting a purification method.
References
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8275. [Link]
-
Reddit. (2020). Removal of Smelly Thiol via Extraction? r/OrganicChemistry. [Link]
-
Jasurbek, K., & Abdullajanovna, S. G. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. International Journal of Medical Sciences, 7(6). [Link]
-
Bozdag, M., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 29(13), 3023. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]
-
Bozdag, M., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. National Center for Biotechnology Information. [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]
-
Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. [Link]
-
Gierczak, T., et al. (2012). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Acta Poloniae Pharmaceutica, 69(6), 1095-1103. [Link]
-
Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 560-564. [Link]
-
Çevik, U. A., et al. (2010). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 15(11), 8250-8259. [Link]
-
Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]
-
International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1065239. [Link]
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Technical Support Center: Enhancing the Solubility of Triazole-Based Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for enhancing the solubility of triazole-based compounds in biological assays. Poor aqueous solubility is a frequent challenge that can lead to variable data, underestimated compound activity, and inaccurate structure-activity relationships (SAR).[1][2] This resource is designed to help you navigate these complexities with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with triazole-based compounds.
Q1: My triazole compound is not dissolving in 100% DMSO. What should I do?
While DMSO is a powerful and widely used solvent for drug discovery, some highly crystalline or lipophilic compounds may resist solubilization.[3][4]
-
Initial Steps:
-
Gentle Warming: Warm the solution to 37°C in a water bath. This can help overcome the activation energy required for dissolution.
-
Vortexing/Sonication: Agitate the sample vigorously using a vortex mixer or use a bath sonicator. These methods provide mechanical energy to break down the solid-state lattice of the compound.
-
-
Expert Insight: The stability of the parent 1,2,4-triazole ring can contribute to high crystal lattice energy, making some derivatives particularly difficult to dissolve.[5] If the above methods fail, it's possible you are exceeding the compound's maximum solubility in DMSO. Revisit your calculations or consider alternative solvents.
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
This is a critical parameter, as DMSO can exhibit cytotoxic effects.[6]
-
General Guideline: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid impacting cell viability and function.[7][8] Many sensitive cell lines may even require a limit of 0.1%.[9]
-
Self-Validating Protocol: Always perform a solvent tolerance test for your specific cell line. Expose your cells to a gradient of DMSO concentrations (e.g., 0.1% to 2.5%) and measure the same endpoint as your main experiment (e.g., viability, proliferation, reporter gene activity).[7][10] This will establish the maximum permissible concentration that does not interfere with your assay.[9]
Q3: My compound dissolves perfectly in 100% DMSO but precipitates immediately when I add it to my aqueous assay buffer. Why?
This is a classic sign of a "kinetic" solubility issue, often termed "crashing out". The compound is highly soluble in the organic solvent but poorly soluble in the aqueous environment of the assay.[11][12]
-
Causality: When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its aqueous solubility limit before the DMSO has had a chance to disperse. This supersaturation leads to precipitation.[13]
-
Immediate Solutions:
-
Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution.[7] First, dilute the DMSO stock into a smaller volume of buffer, then add this intermediate dilution to the final assay volume.
-
Improve Mixing: Add the DMSO stock dropwise to the assay buffer while vortexing or stirring vigorously.[7][13] This promotes rapid dispersal of the DMSO and compound, preventing localized high concentrations.
-
Warm the Buffer: Adding the compound to pre-warmed (e.g., 37°C) media can sometimes help maintain solubility.[13]
-
Q4: How can pH adjustment improve the solubility of my triazole compound?
Many triazole derivatives are ionizable, meaning their charge state can change with pH.[5] Adjusting the pH of your buffer can significantly increase solubility by favoring the more soluble, ionized form of the compound.[14]
-
The Principle: The parent 1,2,4-triazole is a weak base. For triazole derivatives with basic functional groups, lowering the pH (making the solution more acidic) will protonate the molecule, leading to a positive charge and increased aqueous solubility. Conversely, for derivatives with acidic functional groups, increasing the pH (making the solution more basic) will deprotonate the molecule, resulting in a negative charge and enhanced solubility.[15]
-
Practical Steps:
-
Determine pKa: If the pKa of your compound is known, you can use the Henderson-Hasselbalch equation to predict the pH at which the compound will be predominantly ionized.[16]
-
Empirical Testing: Prepare your assay buffer at several different pH values (e.g., 6.5, 7.4, 8.0) and test the solubility of your compound in each. Ensure the chosen pH is compatible with the biological system you are studying.
-
Section 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent solubility challenges.
Troubleshooting Workflow for Poor Compound Solubility
The following diagram outlines a decision-making process for addressing solubility issues.
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Stability issues of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in solution
Welcome to the technical support guide for 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (PubChem CID: 742321). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. We will address common challenges, provide troubleshooting protocols, and explain the chemical principles underlying our recommendations to ensure the integrity and reproducibility of your experiments.
I. Core Concepts: Understanding the Chemistry of this compound
Before troubleshooting, it is critical to understand the key chemical features of this molecule that influence its stability. The structure contains three main components: a stable 1,2,4-triazole core, a reactive thiol/thione group, and a photosensitive dichlorophenyl ring.
-
Thiol-Thione Tautomerism: This compound exists as a mixture of two interconverting isomers: the thiol form (-SH) and the thione form (=S). The thione form is generally predominant for 3-mercapto-1,2,4-triazoles.[1] This equilibrium is important as the two forms can have different reactivities, solubilities, and spectral properties. The IUPAC name for this compound is often given as 3-(2,4-dichlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione, highlighting the prevalence of the thione tautomer.[2]
-
1,2,4-Triazole Ring Stability: The aromatic 1,2,4-triazole ring is generally robust and resistant to cleavage under mild acidic or basic conditions.[3][4] However, prolonged exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to hydrolytic degradation.[4][5]
-
Functional Group Reactivity: The primary sources of instability are the exocyclic thiol/thione group and the dichlorophenyl moiety.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in solution.
FAQ 1: Solution Preparation & Storage
Question: I'm having trouble dissolving the compound in my aqueous buffer. What is the recommended procedure for preparing solutions?
Answer: This compound has very low aqueous solubility. An experimental value at pH 7.4 is reported to be just 37.8 µg/mL.[2] Therefore, direct dissolution in aqueous buffers is not recommended for preparing stock solutions.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Use a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the solid material is fully dissolved using gentle vortexing or sonication.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The container should be tightly sealed to prevent moisture absorption by the solvent. For long-term stability, flushing the vial headspace with an inert gas like argon or nitrogen is advisable.[3]
Question: My stock solution in DMSO has turned slightly yellow over time. Is this a sign of degradation?
Answer: While a slight coloration can occur with many compounds in DMSO, it can also indicate degradation. The most likely culprits are oxidation or photodegradation. It is crucial to perform an analytical check (see Section IV) to confirm the integrity of the stock. To prevent this, always store stock solutions protected from light and at low temperatures.[3]
FAQ 2: Chemical Stability & Degradation
Question: I'm observing a gradual loss of my compound's activity in my cell-based assay over 24-48 hours. What could be happening?
Answer: A loss of activity suggests the compound is degrading in your aqueous assay medium. The three most probable degradation pathways are oxidation, photodegradation, and, to a lesser extent, hydrolysis.
Troubleshooting Steps:
-
Minimize Light Exposure: The dichlorophenyl group makes the compound susceptible to photodegradation.[6][7] Conduct experiments in low-light conditions or use amber-colored labware.
-
Assess Oxidative Stability: The thiol group can oxidize to form a disulfide dimer. This is more likely in media that may contain oxidizing agents or are exposed to air for prolonged periods. Consider de-gassing your assay buffer or adding a small amount of an antioxidant like Dithiothreitol (DTT), but first confirm that the antioxidant does not interfere with your assay.
-
Control pH and Temperature: While the triazole ring is generally stable, avoid extremes of pH and high temperatures in your experimental setup.[3][5] Prepare fresh dilutions of the compound from your frozen stock for each experiment.
Question: I see a new, less polar peak appearing in my HPLC analysis of an aged solution. What is this likely to be?
Answer: A new, less polar peak (often with a longer retention time in reverse-phase HPLC) is a classic indicator of disulfide dimer formation. The oxidation of two thiol molecules to form a disulfide results in a larger, more hydrophobic molecule.
III. Primary Degradation Pathways
Understanding the likely degradation mechanisms is key to preventing them.
Pathway 1: Oxidation to Disulfide Dimer
The most common instability for thiol-containing compounds is oxidation. Atmospheric oxygen or other oxidizing species in the solution can cause two molecules of the triazole-thiol to couple, forming a disulfide-linked dimer.
Caption: Oxidation of the thiol to a disulfide dimer.
Pathway 2: Photodegradation
Chlorinated aromatic rings, such as the 2,4-dichlorophenyl group, can absorb UV or even high-energy visible light. This can lead to the cleavage of the carbon-chlorine bonds and subsequent radical-mediated degradation, resulting in a complex mixture of byproducts.[7]
Caption: Workflow for a solution stability study.
Step-by-Step Procedure:
-
Method Development: Develop an HPLC method that gives a sharp, symmetrical peak for the parent compound with a retention time of 3-10 minutes. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (both with 0.1% formic acid) run in a gradient. Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or its λmax).
-
Preparation of Test Solution: Dilute the DMSO stock solution into your pre-warmed experimental buffer to the final working concentration. Prepare enough volume for all time points.
-
Time=0 Analysis: As soon as the test solution is prepared, immediately inject a sample onto the HPLC. This will serve as your 100% reference (T=0).
-
Incubation: Store the remaining test solution under the exact conditions of your experiment (e.g., in a 37°C incubator, on the benchtop exposed to light, etc.).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it onto the HPLC.
-
Data Analysis: For each time point, calculate the percentage of the compound remaining relative to the T=0 peak area. Plot this percentage against time to visualize the degradation kinetics. Look for the appearance of new peaks, which could be degradation products.
Data Interpretation:
| Time (hours) | Parent Peak Area | % Remaining | Notes |
| 0 | 1,500,000 | 100% | Single sharp peak observed. |
| 4 | 1,425,000 | 95% | |
| 8 | 1,312,500 | 87.5% | Small new peak appears at a later retention time. |
| 24 | 975,000 | 65% | Parent peak decreased, new peak increased. |
| 48 | 600,000 | 40% | Significant degradation observed. |
| Table 1: Example data from a stability study showing significant degradation over 48 hours. |
This analysis will provide a clear window of time during which your compound is stable enough to yield reliable data in your specific assay.
V. Summary of Recommendations
-
Solutions: Prepare high-concentration stock solutions in anhydrous DMSO or DMF. Store them in aliquots at -80°C, protected from light.
-
Experiments: Prepare fresh working solutions for each experiment. Minimize the exposure of the compound to light and prolonged incubation at elevated temperatures.
-
Stability: Be aware of the potential for oxidative dimerization (thiol group) and photodegradation (dichlorophenyl group).
-
Verification: If you observe inconsistent results, perform a simple HPLC-based stability study to determine the compound's half-life under your specific experimental conditions.
VI. References
-
BenchChem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. Retrieved from BenchChem Technical Support.
-
Adenuga, A. A., et al. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Applied Water Science, 14(1).
-
BenchChem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Retrieved from BenchChem Technical Support.
-
Latifoglu, A., & Gurol, M. D. (2016). Photodegradation of 2,4-Dichlorophenol in Aqueous Systems under Simulated and Natural Sunlight. Journal of Environmental Engineering, 142(6).
-
Jasak, J., et al. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX.
-
Gao, Y., et al. (2021). Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. Molecules, 26(21), 6483.
-
El-Gendy, A. A. (2016). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Journal of Chemistry.
-
Gao, Y., et al. (2021). Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. Molecules, 26(21), 6483.
-
Balakit, A. A. (2018). Stability of 1,2,4-triazoles? ResearchGate.
-
Fathy, N. M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
BLDpharm. (n.d.). 92151-02-5|this compound.
-
Agrawal, R., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 2(3), 329-359.
-
Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 425-442.
-
Sousa, J. C. G., et al. (2022). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Catalysts, 12(10), 1129.
-
Krings, B., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127.
-
Matrix Scientific. (n.d.). This compound.
-
Zhang, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987281.
-
Mamedova, U. A., et al. (2024). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry, 6(1), 1-20.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
Kaplaushenko, A., et al. (2021). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Journal of the Faculty of Pharmacy of Ankara University, 45(3), 603-613.
-
Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-212.
-
Al-Masoudi, N. A., et al. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Systematic Reviews in Pharmacy, 14(1), 1-20.
-
Fedotov, O., & Hotsulia, A. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Pharmacy & Pharmacognosy Research, 12(1), 133-145.
-
Zhang, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987281.
-
Holla, B. S., et al. (2003). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 8(3), 342-351.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
-
Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 425-442.
-
Carl ROTH. (2023). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Microbial Resistance in Triazole Antimicrobial Agents
Welcome to the Technical Support Center for the evaluation of triazole antimicrobial agents. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the study of antifungal resistance. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of assessing triazole efficacy against increasingly resistant microbial threats.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of triazole resistance in fungi?
A1: Triazole antifungals primarily function by inhibiting the lanosterol 14α-demethylase enzyme, which is encoded by the ERG11 gene in yeasts or the cyp51A gene in molds like Aspergillus.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane.[1] Microbial resistance to triazoles has evolved through several key mechanisms:
-
Target Site Modification: This is the most common resistance mechanism and involves mutations in the ERG11/cyp51A gene.[1][3] These mutations can alter the structure of the target enzyme, reducing its binding affinity for triazole agents.[4] In Aspergillus fumigatus, specific point mutations (e.g., G54, M220, G138) and tandem repeats in the promoter region of the cyp51A gene are well-documented causes of resistance.[4][5]
-
Overexpression of the Target Enzyme: Increased production of the lanosterol 14α-demethylase can overwhelm the inhibitory effects of the triazole agent. This is often caused by mutations, such as tandem repeats in the promoter region of the cyp51A gene, leading to its overexpression.[4][6]
-
Efflux Pump Overexpression: Fungi can actively transport triazole agents out of the cell, preventing them from reaching their target.[7] This is mediated by efflux pumps, which are transport proteins belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) classes.[8][9][10] Overexpression of the genes encoding these pumps is a significant cause of high-level azole resistance, particularly in Candida species.[7][8]
-
Biofilm Formation: Fungi growing in biofilms, which are communities of cells encased in an extracellular matrix, often exhibit increased resistance to antifungal agents.[11][12] The biofilm matrix can act as a physical barrier, and the physiological state of the cells within the biofilm can also contribute to reduced susceptibility.
Q2: How do I select the appropriate susceptibility testing method for my organism and triazole agent?
A2: The choice of antifungal susceptibility testing (AFST) method is critical for obtaining reliable and clinically relevant data. The two most widely recognized and standardized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13]
-
Broth Microdilution: This is considered the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14] It involves preparing serial dilutions of the triazole agent in a liquid growth medium in a microtiter plate and then inoculating each well with a standardized fungal suspension. The MIC is the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period. CLSI documents M27 (for yeasts) and M38 (for filamentous fungi) provide detailed protocols for this method.[15]
-
Agar-Based Methods: These methods, such as disk diffusion and agar dilution, are generally less technically demanding than broth microdilution.
-
Disk Diffusion: A paper disk impregnated with a specific amount of the triazole agent is placed on an agar plate inoculated with the fungal isolate. The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC.
-
Agar Screening: This method involves using agar plates containing specific concentrations of triazole agents to screen for resistance.[16] It is a qualitative method that can quickly identify potentially resistant isolates, which can then be further tested by a quantitative method like broth microdilution.[14]
-
The selection of the most appropriate method depends on several factors, including the specific fungal species being tested, the triazole agent being evaluated, and the resources available in the laboratory. For research and drug development purposes, the broth microdilution method is preferred due to its quantitative nature and the availability of standardized protocols.
Q3: Where can I find the established clinical breakpoints for common triazoles?
A3: Clinical breakpoints (CBPs) are specific MIC values that categorize a fungal isolate as susceptible, intermediate, or resistant to a particular antifungal agent.[13] These breakpoints are established by regulatory bodies like the CLSI and EUCAST based on a comprehensive evaluation of microbiological, pharmacokinetic, pharmacodynamic, and clinical outcome data.[13][17][18][19]
You can find the most up-to-date clinical breakpoint tables on the official websites of the CLSI and EUCAST:
-
CLSI: The CLSI publishes performance standards for antifungal susceptibility testing, which include tables of clinical breakpoints.[15][20]
-
EUCAST: The EUCAST website provides freely accessible clinical breakpoint tables for fungi.[21]
It is important to note that clinical breakpoints are not available for all fungus-drug combinations.[22] In such cases, epidemiological cutoff values (ECVs) may be used. ECVs are the highest MIC for the wild-type population of a fungal species and can help identify isolates with acquired resistance mechanisms.
Q4: How can I differentiate between intrinsic and acquired resistance in my isolates?
A4:
-
Intrinsic Resistance: This refers to the innate, natural resistance of a fungal species to a particular antifungal agent. For example, Aspergillus fumigatus is intrinsically resistant to fluconazole.[3]
-
Acquired Resistance: This develops in a previously susceptible fungal population through genetic mutations or other mechanisms, often as a result of exposure to the antifungal agent.[3]
Distinguishing between intrinsic and acquired resistance is crucial for understanding resistance trends and for guiding therapeutic decisions. Here's how you can approach this:
-
Species Identification: Accurate identification of the fungal isolate to the species level is the first and most important step. Many fungal species have predictable patterns of intrinsic resistance to certain antifungal agents.
-
Comparison to Wild-Type MIC Distributions: The MIC of the isolate should be compared to the established MIC distribution for the wild-type population of that species. An MIC value that is significantly higher than the ECV for the wild-type population is indicative of acquired resistance.
-
Molecular Analysis: For well-characterized resistance mechanisms, molecular methods can be used to detect the presence of specific mutations associated with acquired resistance. For example, sequencing the cyp51A gene in Aspergillus fumigatus can identify mutations known to confer triazole resistance.[5][23]
Q5: What are the best practices for quality control in triazole susceptibility testing?
A5: Rigorous quality control (QC) is essential to ensure the accuracy and reproducibility of antifungal susceptibility testing results. Key best practices include:
-
Use of Reference Strains: Include well-characterized QC strains with known MICs in each test run. The CLSI and EUCAST recommend specific QC strains for different antifungal agents and testing methods. The MICs for the QC strains should fall within the acceptable ranges specified in the respective guidelines.
-
Standardized Inoculum Preparation: The density of the fungal inoculum can significantly impact the MIC results. It is crucial to standardize the inoculum preparation process to ensure that the final concentration of fungal cells in the test wells is within the recommended range.
-
Proper Incubation Conditions: The temperature and duration of incubation must be strictly controlled according to the standardized protocols.
-
Accurate Reading of Results: The endpoint for reading the MIC should be clearly defined and consistently applied. For azoles, the recommended endpoint is a significant reduction in growth compared to the growth control.
-
Regular Proficiency Testing: Participate in external quality assessment schemes to monitor the performance of your laboratory's antifungal susceptibility testing.
II. Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible MIC Results
Issue: You are observing significant variability in the MIC values for the same isolate and triazole agent across different experiments.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inoculum Preparation Variability | The final concentration of fungal cells in the test wells is a critical parameter. Inconsistent inoculum density can lead to variable MIC results. | - Ensure that the fungal culture is at the appropriate growth phase. - Use a spectrophotometer to adjust the turbidity of the inoculum suspension to the recommended range. - Perform colony counts to verify the final inoculum concentration. |
| Drug Dilution Errors | Inaccurate serial dilutions of the triazole agent will result in incorrect final drug concentrations in the test wells. | - Use calibrated pipettes and sterile, high-quality pipette tips. - Prepare fresh stock solutions of the triazole agent for each experiment. - Visually inspect the dilution series for any inconsistencies. |
| Inadequate Mixing | Incomplete mixing of the fungal inoculum with the drug-containing medium can lead to uneven growth and inaccurate MIC readings. | - Gently vortex the microtiter plate after adding the inoculum. - Ensure that the plate is sealed properly to prevent evaporation during incubation. |
| Contamination | Contamination of the culture, reagents, or test wells with other microorganisms can interfere with the growth of the test isolate and lead to erroneous MIC results. | - Use aseptic techniques throughout the entire procedure. - Regularly check the sterility of the growth medium and other reagents. - Incubate an uninoculated control well to check for contamination. |
Guide 2: Investigating a Suspected Resistant Isolate
Issue: You have identified a fungal isolate with a high MIC to a triazole agent and need to confirm and characterize the resistance.
Workflow:
Caption: Workflow for investigating a triazole-resistant fungal isolate.
Step-by-Step Protocol:
-
Confirm the High MIC:
-
Repeat the MIC determination using the reference broth microdilution method (CLSI or EUCAST).
-
Include appropriate QC strains to ensure the validity of the test run.
-
If the high MIC is confirmed, proceed to the next steps.
-
-
Investigate the Mechanism of Resistance:
-
Target Site Mutations:
-
Extract genomic DNA from the resistant isolate.
-
Amplify the ERG11 or cyp51A gene using PCR.
-
Sequence the PCR product and compare the sequence to that of a susceptible reference strain to identify any mutations.
-
-
Efflux Pump Overexpression:
-
Grow the resistant and a susceptible reference strain in the presence and absence of a sub-inhibitory concentration of the triazole agent.
-
Extract total RNA from the fungal cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding known efflux pumps.
-
-
Biofilm Formation:
-
-
Phenotypic Correlation:
-
Time-Kill Assays: Perform time-kill assays to assess the fungicidal or fungistatic activity of the triazole agent against the resistant isolate over time.
-
Checkerboard Assays: If combination therapy is being considered, use checkerboard assays to evaluate for synergistic, indifferent, or antagonistic interactions between the triazole agent and other antifungal drugs.
-
Guide 3: Evaluating Triazole Efficacy Against Biofilms
Issue: You need to assess the activity of a triazole agent against fungal biofilms, which are notoriously resistant to antimicrobial treatment.
Experimental Protocol:
-
Biofilm Formation:
-
In a 96-well flat-bottom microtiter plate, add a standardized suspension of the fungal isolate to each well.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).
-
After the incubation period, gently wash the wells with phosphate-buffered saline (PBS) to remove any non-adherent, planktonic cells.
-
-
Antifungal Treatment:
-
Prepare serial dilutions of the triazole agent in a suitable growth medium.
-
Add the drug dilutions to the wells containing the pre-formed biofilms.
-
Incubate the plate for a further 24 hours.
-
-
Quantification of Biofilm Viability:
-
After the treatment period, wash the wells again with PBS to remove the drug-containing medium.
-
Quantify the metabolic activity of the remaining biofilm cells using a viability assay, such as the XTT reduction assay.
-
The sessile MIC (SMIC) is defined as the lowest concentration of the drug that results in a significant reduction (e.g., 50% or 90%) in the metabolic activity of the biofilm compared to the untreated control.
-
Data Presentation:
| Triazole Agent | Planktonic MIC (µg/mL) | Sessile MIC (SMIC) (µg/mL) |
| Agent A | 2 | >64 |
| Agent B | 4 | 32 |
| Agent C | 1 | 16 |
This table clearly demonstrates the increased resistance of the fungal biofilm to the triazole agents compared to their planktonic counterparts.
III. Visualizing Key Concepts
Ergosterol Biosynthesis Pathway and Triazole Action
Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.
IV. References
-
U.S. Food and Drug Administration. (n.d.). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S63–S68. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. Retrieved from [Link]
-
Parker, J. E., & Wiederhold, N. P. (2020). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Microorganisms, 8(10), 1593. [Link]
-
Holmes, A. R., Keniya, M. V., & Cannon, R. D. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Future Medicinal Chemistry, 8(12), 1485–1501. [Link]
-
Arendrup, M. C., & Patterson, T. F. (2017). Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp. Drug Resistance Updates, 32, 1–9. [Link]
-
Nett, J. E., & Andes, D. R. (2015). Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs. Microbiology Spectrum, 3(4), 10.1128/microbiolspec.MB-0006-2014. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Screening procedure to identify triazole-resistant Aspergillus fumigatus using agar plates. Retrieved from [Link]
-
Snelders, E. (2012). Molecular mechanisms of azole resistance in Aspergillus fumigatus. Radboud University. [Link]
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Berman, J., & Krysan, D. J. (2020). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Fungal Genetics and Biology, 138, 103362. [Link]
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Prasad, R., & Rawal, M. K. (2014). Efflux pump proteins in antifungal resistance. Frontiers in Pharmacology, 5, 202. [Link]
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Mir, A. M., & Satija, S. (2021). In vitro infection models to study fungal–host interactions. FEMS Microbiology Reviews, 45(6), fuab036. [Link]
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Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
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de Oliveira, H. C., & de Assis, L. J. (2018). Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. Brazilian Journal of Microbiology, 49(Suppl 1), 1–7. [Link]
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Garcia-Rubio, R., & Mellado, E. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Frontiers in Microbiology, 14, 1294812. [Link]
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Keniya, M. V., & Cannon, R. D. (2016). Efflux-Mediated Antifungal Drug Resistance. Clinical Microbiology Reviews, 29(3), 615–630. [Link]
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Jabeen, K., & Farooqi, J. (2019). Screening for triazole resistance in clinically significant Aspergillus species; report from Pakistan. BMC Infectious Diseases, 19(1), 101. [Link]
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Li, Y., & Cao, Y. (2015). In Vitro Models to Study Candida Albicans Biofilms. Journal of Pharmaceutics & Drug Development, 3(3), 1-6. [Link]
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Jenks, J. D., & Hoenigl, M. (2018). The molecular mechanism of azole resistance in Aspergillus fumigatus: from bedside to bench and back. Journal of Fungi, 4(4), 113. [Link]
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Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
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Tits, J., & Cammue, B. P. A. (2019). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 6(6), 289–313. [Link]
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Scottish Antimicrobial Prescribing Group. (2020). Good Practice Recommendations on Use of Triazole Antifungal Agents in Chronic Respiratory Disease. [Link]
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Arendrup, M. C., & Verweij, P. E. (2018). Triazole resistance surveillance in Aspergillus fumigatus. Medical Mycology, 56(suppl_1), S82–S87. [Link]
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Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(5), 463–465. [Link]
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Chowdhary, A., & Sharma, C. (2017). Azole-Resistant Aspergillosis: Epidemiology, Molecular Mechanisms, and Treatment. The Journal of Infectious Diseases, 216(suppl_3), S436–S444. [Link]
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Prasad, R., & Kapoor, K. (2005). Efflux pumps in drug resistance of Candida. FEMS Yeast Research, 5(1), 215–229. [Link]
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Warrilow, A. G. S., & Parker, J. E. (2019). The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus. Journal of Fungi, 5(4), 103. [Link]
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Parker, J. E., & Wiederhold, N. P. (2020). Mechanisms of triazole resistance in Aspergillus fumigatus. Environmental Microbiology, 22(12), 4917–4929. [Link]
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Gupta, A., & Kohli, K. (2023). Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review. Biomedical and Pharmacology Journal, 16(1), 1-13. [Link]
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Rodriguez-Tudela, J. L., & Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 570–576. [Link]
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Nobile, C. J., & Johnson, A. D. (2015). Biofilms and Antifungal Resistance. Annual Review of Microbiology, 69, 71–92. [Link]
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Mellado, E., & Garcia-Effron, G. (2007). Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 51(4), 1146–1150. [Link]
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Zhang, J., & Li, R. (2017). Exploring the molecular mechanism of azole resistance in Aspergillus fumigatus. Current Opinion in Microbiology, 39, 1–7. [Link]
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Arendrup, M. C., & Rodriguez-Tudela, J. L. (2010). EUCAST breakpoints for antifungals. Drug Resistance Updates, 13(6), 129–143. [Link]
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Pfaller, M. A. (2012). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 1(1), ofu001. [Link]
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Espinel-Ingroff, A., & Pfaller, M. A. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy, 61(5), e02517-16. [Link]
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Badiee, P., & Alborzi, A. (2011). CLSI guidelines for antifungal agents. Journal of Medical Mycology, 21(4), 283-290. [Link]
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Technical Support Center: Optimizing In Vitro Anticancer Testing of Sulfur-Containing Heterocycles
Welcome to the technical support center for optimizing in vitro anticancer testing of sulfur-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this important class of compounds. Sulfur-containing heterocycles, such as thiophenes, thiazoles, and thiadiazoles, have garnered significant interest in anticancer research due to their diverse mechanisms of action.[1][2][3] However, their physicochemical properties can often lead to experimental artifacts and irreproducible results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the scientific integrity and reliability of your in vitro studies.
Section 1: Compound Management and Stock Solutions
FAQ 1: My sulfur-containing heterocyclic compound is poorly soluble in aqueous media. How can I prepare a stable stock solution for my in vitro assays?
Answer:
Poor aqueous solubility is a common challenge with many organic compounds, including sulfur-containing heterocycles. The initial choice of solvent and the final concentration in your cell culture media are critical for obtaining reliable data.
Causality: The presence of the sulfur atom and the overall molecular structure can lead to high lipophilicity, making these compounds difficult to dissolve in the aqueous environment of cell culture media. Precipitation of your compound will lead to inaccurate dosing and non-reproducible results.
Troubleshooting Guide:
-
Dimethyl Sulfoxide (DMSO) as the Primary Solvent:
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4]
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations.
-
Critical Consideration: The final concentration of DMSO in your cell culture should be kept to a minimum, as it can be cytotoxic. Most cell lines can tolerate up to 0.5% DMSO without significant effects on viability, while some are sensitive to concentrations as low as 0.1%.[5] It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment. A recent study suggests that for many cancer cell lines, a DMSO concentration of 0.3125% shows minimal cytotoxicity.[6]
-
-
Alternative Solvents:
-
Rationale: If your compound is insoluble even in DMSO or if your cells are particularly sensitive to it, alternative solvents may be necessary.
-
Options:
-
Protocol: Follow the same principle of creating a high-concentration stock and diluting it to a final, non-toxic solvent concentration in the culture medium.
-
-
Solubility Enhancement Techniques:
-
Rationale: If direct dissolution remains a challenge, several techniques can improve solubility.
-
Methods:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solvent can significantly increase solubility.[9]
-
Use of Surfactants: Low concentrations (0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can aid in solubilization for certain assays.[9] However, their effects on cell membranes must be considered.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and enhance the dissolution of your compound.[9]
-
-
Table 1: Recommended Final Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Cell line-dependent; always run a vehicle control. Many cell lines tolerate 0.1% well.[5] |
| Ethanol | ≤ 0.5% (v/v) | Can be more cytotoxic than DMSO for some cell lines.[6] |
| Cyrene™ | To be determined empirically | A promising, less toxic alternative.[4][8] |
Section 2: Assay Selection and Troubleshooting
FAQ 2: I am observing inconsistent results with the MTT assay when testing my sulfur-containing compound. What could be the cause and how can I fix it?
Answer:
Inconsistent results with tetrazolium-based assays like MTT are a frequent issue when working with sulfur-containing compounds. This often stems from the chemical properties of the compounds themselves interfering with the assay chemistry.
Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells. However, thiol-containing compounds and other reducing agents can directly reduce MTT to formazan in the absence of cellular activity, leading to false-positive results (i.e., an overestimation of cell viability).[10][11]
Troubleshooting Guide:
-
Implement a Cell-Free Control:
-
Rationale: This is the most crucial step to identify assay interference.
-
Protocol: In a separate plate, prepare the same serial dilutions of your compound in cell culture medium without adding cells. Add the MTT reagent and solubilizing agent as you would in your cellular assay. If you observe a color change, your compound is directly reducing the MTT dye.
-
Interpretation: A significant absorbance reading in the cell-free control indicates that the MTT assay is not suitable for your compound at those concentrations.
-
-
Consider Alternative Viability Assays:
-
Rationale: If MTT interference is confirmed, switching to an assay with a different detection principle is necessary.
-
Recommended Alternatives:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active cells. They are generally less susceptible to interference from reducing compounds.[12][13]
-
Crystal Violet Assay: This simple and inexpensive assay stains the DNA of adherent cells, providing a measure of cell number.
-
Real-Time Live-Cell Imaging: This method allows for the continuous monitoring of cell proliferation and morphology, providing dynamic insights into the effects of your compound.
-
-
Diagram 1: Workflow for Troubleshooting MTT Assay Interference
Caption: Decision workflow for identifying and mitigating MTT assay interference.
FAQ 3: My compound appears to be unstable in the cell culture medium over the course of my experiment. How can I assess and mitigate this?
Answer:
The stability of your test compound in the complex environment of cell culture medium is crucial for accurate assessment of its anticancer activity.
Causality: Sulfur atoms in heterocyclic compounds can be susceptible to oxidation.[14][15] Additionally, components in the cell culture medium, such as amino acids and vitamins, can potentially react with your compound, leading to its degradation over time.[14][15][16] This results in a decrease in the effective concentration of the active compound, potentially underestimating its potency.
Troubleshooting Guide:
-
Assess Compound Stability:
-
Rationale: Before conducting extensive cellular assays, it is prudent to determine the stability of your compound under experimental conditions.
-
Protocol: Incubate your compound in cell culture medium (with and without serum) at 37°C for the duration of your planned experiment (e.g., 24, 48, 72 hours). At various time points, take aliquots and analyze the concentration of the parent compound using an appropriate analytical method, such as HPLC or LC-MS.
-
-
Mitigation Strategies:
-
Shorter Incubation Times: If your compound is found to be unstable over longer periods, consider using shorter incubation times for your assays.
-
Media Refreshment: For longer-term experiments, consider replacing the media containing your compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.
-
Formulation Strategies: For preclinical development, encapsulation or the use of stabilizing excipients may be explored to improve compound stability.[16]
-
Section 3: Understanding Compound-Cell Interactions
FAQ 4: How might the high reactivity of my sulfur-containing compound affect its interaction with cells and the interpretation of my results?
Answer:
The unique chemical properties of sulfur-containing heterocycles can lead to specific cellular interactions that are important to consider when interpreting your data.
Causality: Many sulfur-containing compounds are electrophilic and can react with nucleophilic cellular components, particularly thiol groups in proteins and peptides like glutathione.[17] This reactivity can be central to their mechanism of action but also a source of experimental variability.
Key Considerations:
-
Interaction with Glutathione (GSH):
-
Mechanism: Cells have a high concentration of the antioxidant glutathione. Electrophilic compounds can be conjugated to GSH, a process often catalyzed by glutathione S-transferases (GSTs).[17] This is typically a detoxification pathway, but in some cases, it can lead to bioactivation.
-
Implication: The anticancer effect of your compound may be influenced by the intracellular GSH levels and GST activity of your chosen cancer cell lines. Cell lines with high GSH/GST levels may exhibit resistance.
-
-
Induction of Reactive Oxygen Species (ROS):
-
Mechanism: Some sulfur-containing compounds can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[18] While high levels of ROS can induce apoptosis in cancer cells, some cancer cells have adapted to higher basal ROS levels.
-
Implication: When evaluating the mechanism of action, it is important to assess whether your compound induces ROS production. This can be measured using fluorescent probes like DCFDA.
-
-
Binding to Serum Proteins:
-
Mechanism: Many drugs bind to proteins in the fetal bovine serum (FBS) present in cell culture media, particularly albumin.[19][20]
-
Implication: Protein binding reduces the free concentration of your compound available to interact with the cancer cells. This can lead to an underestimation of its potency. Consider conducting experiments in low-serum or serum-free media for a short duration to assess the impact of serum protein binding. However, be aware that prolonged serum starvation can also affect cell health and metabolism.[21]
-
Diagram 2: Potential Cellular Interactions of Sulfur-Containing Heterocycles
Caption: Key cellular interactions influencing the activity of sulfur-containing heterocycles.
Section 4: Experimental Design and Best Practices
Protocol: A Self-Validating Approach to In Vitro Anticancer Testing
This protocol incorporates checkpoints to ensure the validity of your results when testing sulfur-containing heterocycles.
-
Compound Preparation and Validation:
-
Prepare a 10-50 mM stock solution in 100% DMSO.
-
Determine the maximum tolerable DMSO concentration for your chosen cell lines (e.g., 0.1%, 0.25%, 0.5%).
-
If solubility is an issue, explore alternative solvents or solubilization techniques, always validating their lack of toxicity with vehicle controls.
-
-
Assay Selection and Validation:
-
If using a tetrazolium-based assay (e.g., MTT, XTT, MTS), perform a cell-free control to check for direct dye reduction by your compound.
-
If interference is detected, switch to an alternative assay such as an ATP-based assay.
-
-
Cell Seeding and Treatment:
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Include the following controls in every experiment:
-
Untreated Cells: Baseline for normal cell growth.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used.
-
Positive Control: A known anticancer drug to ensure the assay is performing as expected.
-
-
-
Data Analysis and Interpretation:
-
Calculate IC50 values using a non-linear regression analysis.
-
Consider potential confounding factors such as compound instability, interaction with media components, and cellular redox effects when interpreting your data.
-
Confirm cytotoxic effects with a secondary assay, such as microscopy to observe morphological changes or a live/dead stain.
-
By following these guidelines and understanding the underlying principles, you can significantly improve the quality and reliability of your in vitro anticancer data for sulfur-containing heterocycles.
References
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- Kaur, B., et al. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 23(8), 869-881.
- H-J., L., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5854.
- Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Salma, A., & Sultana, S. (2021). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
- Kopp, M., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites, 13(1), 115.
- Uzun, M., et al. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 41(6), 1019-1027.
- D'Amora, M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 13028.
- Sharma, V., et al. (2021). Progress in Nitrogen and Sulphur-based Heterocyclic Compounds for their Anticancer Activity. Current Organic Chemistry, 25(13), 1546-1569.
- Scott, F. J., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. MedChemComm, 10(10), 1806-1811.
- Gao, Y., et al. (2024). Investigation of the Solubility of Elemental Sulfur (S) in Sulfur-Containing Natural Gas with Machine Learning Methods. Energies, 17(12), 2859.
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Technical Support Center: Method Refinement for Consistent Results in Biological Assays of Triazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazole compounds. This guide is designed to provide in-depth troubleshooting advice and refined methodologies to ensure the consistency and reliability of your biological assay results. Triazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3] However, their physicochemical properties can present unique challenges in experimental settings. This resource offers field-proven insights to navigate these complexities and achieve robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: My triazole compound shows low or no biological activity, contrary to expectations. What are the initial troubleshooting steps?
A1: This is a frequent challenge in early-stage drug discovery. The issue can often be traced back to the compound itself, the experimental design, or the biological target. A systematic approach is crucial.
Initial Troubleshooting Workflow:
-
Compound Verification:
-
Purity: Impurities can interfere with the assay or inhibit your compound's activity. It is essential to verify the purity of your synthesized derivative using techniques like NMR, HPLC, and Mass Spectrometry.[4]
-
Stability: Triazole compounds can degrade under specific experimental conditions, such as certain solvents, pH levels, or temperatures.[4][5] Assess the stability of your compound in the assay buffer over the experiment's time course.
-
Solubility: Poor solubility leads to a lower effective concentration of the compound at the target.[4][6] Determine your derivative's solubility in the assay medium. If it's low, consider using a co-solvent like DMSO, ensuring its final concentration doesn't negatively impact the assay.[4]
-
-
Assay and Experimental Setup Review:
-
Controls: Confirm that your positive and negative controls are performing as expected. This validates the assay's integrity.
-
Protocol Parameters: Meticulously review reagent concentrations and incubation times to ensure they are optimized for your specific target and compound class.[4]
-
Compound Interference: Some compounds can directly interfere with the assay readout, for instance, through autofluorescence. Run a control with your compound in the absence of the biological target to check for interference.[4]
-
Troubleshooting Guides: A Deeper Dive
This section addresses specific, commonly encountered issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Inconsistent IC50 Values Across Repeat Experiments
Q: We are observing significant variability in the IC50 values for our triazole compound in a cell-based viability assay. What could be the underlying cause?
A: Inconsistent IC50 values are often a symptom of compound instability or poor solubility in the assay medium. The 1,2,4-triazole ring is generally stable, but the overall stability of the molecule is highly dependent on its substituents and the experimental conditions.[5]
Causality and Refined Protocol:
-
Underlying Cause: Degradation of the triazole compound in the assay buffer over the incubation period can lead to a decrease in the effective concentration, resulting in fluctuating IC50 values.[5] Photodegradation can also be a factor for some derivatives.[5]
-
Method Refinement:
-
Stability Assessment: Before conducting extensive assays, perform a time-course stability study. Incubate the triazole compound in the assay buffer at the experimental temperature for various durations (e.g., 0, 2, 4, 24, 48 hours). Analyze the samples at each time point using HPLC to quantify the amount of intact compound.
-
Solubility Optimization: Poor solubility can lead to compound precipitation, especially at higher concentrations, which directly impacts the accuracy of dose-response curves.[6]
-
Solvent Choice: While DMSO is a common solvent, its final concentration should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.[7]
-
Pre-dilution Strategy: Prepare serial dilutions of the test compounds in the culture medium just before adding them to the cells to minimize the time the compound spends in an aqueous environment where it might be less stable or prone to precipitation.[7]
-
-
Experimental Workflow for Assessing Compound Stability:
Caption: Workflow for assessing triazole compound stability.
Issue 2: Discrepancy Between Enzyme Inhibition and Cell-Based Assay Results
Q: Our triazole compound is a potent inhibitor of a purified enzyme, but it shows significantly weaker activity in a cell-based assay. What factors could contribute to this discrepancy?
A: This is a classic challenge in drug discovery, and several factors related to the compound's properties and the complexity of the cellular environment can be at play.
Causality and Troubleshooting Steps:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. The physicochemical properties of the triazole, such as its polarity and size, play a crucial role here.[8]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes, leading to its inactivation.[8]
-
Protein Binding: In cell-based assays, the presence of serum proteins can lead to extensive compound binding, reducing the free concentration available to interact with the target.
Troubleshooting Protocol:
-
Assess Cell Permeability: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get an initial indication of the compound's passive diffusion capabilities.
-
Investigate Efflux: Use cell lines that overexpress specific efflux pumps and compare the compound's activity to that in the parental cell line. Co-incubation with known efflux pump inhibitors can also provide insights.
-
Evaluate Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its degradation over time using LC-MS/MS.
-
Determine Plasma Protein Binding: Techniques like equilibrium dialysis can quantify the extent to which the compound binds to plasma proteins.
Logical Relationship Diagram:
Caption: Factors influencing cell-based assay potency.
Key Experimental Protocols
To ensure consistency, it is vital to follow standardized and validated protocols. Below are detailed methodologies for common assays used in the evaluation of triazole compounds.
Protocol 1: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is commonly employed for screening anticancer compounds.[7][9]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[7][9]
-
Test triazole compounds (dissolved in DMSO) and a positive control (e.g., Doxorubicin)[7][10]
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)[7]
-
96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader[7]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control drug in the culture medium. The final DMSO concentration should not exceed 0.5%.[7]
-
After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve using appropriate software.[7]
-
Protocol 2: Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for an enzyme inhibition assay, which can be adapted for various enzymes targeted by triazole compounds, such as cytochrome P450 enzymes or kinases.[1][11]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test triazole compounds and a known inhibitor (positive control)
-
Detection reagent (specific to the assay readout, e.g., fluorescent, colorimetric)
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the triazole compounds and controls in the assay buffer.
-
Enzyme and Compound Pre-incubation: Add the enzyme and the test compounds to the wells of the microplate. Allow for a pre-incubation period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a predetermined time at the optimal temperature. This time should be within the linear range of the reaction.
-
Stop Reaction (if necessary): In some assays, a stop solution is added to terminate the reaction.
-
Detection: Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Summary Table:
| Parameter | Description | Recommended Value/Consideration |
| Compound Purity | Percentage of the desired compound in the sample. | >95% is recommended for reliable results. |
| Compound Stability | Degradation over the course of the assay. | Should be >90% stable for the duration of the experiment. |
| DMSO Concentration | Final concentration of the solvent in the assay. | Typically should not exceed 0.5% in cell-based assays.[7] |
| Positive Control | A known active compound for the assay. | Should yield an IC50 value within the expected range. |
| Negative Control | Untreated or vehicle-treated group. | Represents 100% activity or viability. |
Mechanism of Action Insights
Understanding the mechanism of action of triazole compounds is crucial for interpreting assay results and guiding further drug development. A well-established mechanism for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[1][2] This enzyme is vital for the biosynthesis of ergosterol, a key component of fungal cell membranes.[1][12] The triazole ring's nitrogen atoms can coordinate with the heme iron of the CYP enzyme, leading to inhibition.[1][2]
Antifungal Mechanism of Action Pathway:
Caption: Inhibition of ergosterol biosynthesis by triazoles.
References
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- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.
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- Significant biological activities of triazole derivatives. ResearchGate.
- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Institutes of Health.
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- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health.
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Dichlorophenyl Triazole Thiol Derivatives: A Guide for Researchers
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, heterocyclic compounds containing the 1,2,4-triazole-3-thiol moiety have emerged as a promising class, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of a specific subset of these compounds: dichlorophenyl triazole thiol derivatives. By examining the available experimental data, we aim to elucidate structure-activity relationships and provide a framework for future drug discovery efforts in this area.
The 1,2,4-Triazole-3-thiol Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, make it a "privileged scaffold" in drug design.[1] The addition of a thiol group at the 3-position and various substituents at other positions of the triazole ring allows for the fine-tuning of its physicochemical and biological properties. The thiol group, in particular, is often crucial for the observed biological activity, potentially acting as a coordinating agent for metal ions in enzymes or participating in other key interactions within a biological target.[2][3]
Synthesis of Dichlorophenyl Triazole Thiol Derivatives: A Generalized Pathway
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols typically follows a well-established synthetic route. A generalized pathway involves the reaction of a substituted aromatic acid hydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazate salt. Subsequent cyclization with hydrazine hydrate yields the desired 4-amino-5-aryl-1,2,4-triazole-3-thiol.[2][3] Further modifications can be introduced at the 4-amino group or the 3-thiol group to generate a diverse library of derivatives.
Caption: Generalized synthetic route for dichlorophenyl triazole thiol derivatives.
Comparative Antimicrobial Activity: Insights from Experimental Data
It has been observed that the incorporation of halogen substituents into heterocyclic ring systems can significantly augment their biological activities.[4] However, the specific impact of the dichlorophenyl moiety on the antimicrobial activity of triazole thiols appears to be context-dependent and influenced by the overall molecular structure.
For instance, a study on a series of thiophene-linked 1,2,4-triazoles found that the presence of 2,4-dichlorophenyl or 3,4-dichlorophenyl moieties greatly diminished the antibacterial activity of the compounds. In contrast, another study reported that dichlorophenyl-substituted triazolothiadiazines exhibited moderate antibacterial activity, inhibiting the growth of five to seven bacterial strains.[5] This suggests that while the dichlorophenyl group itself may not always be the primary driver of high potency, its electronic and steric properties can significantly modulate the activity of the parent molecule.
A more focused study on 3-(2,4-dichlorophenyl)-[4][6][7]triazolo[3,4-b][4][6][8]thiadiazole derivatives revealed promising activity against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo).[9] One particular compound, designated as X7, exhibited a half-maximal effective concentration (EC50) of 27.47 µg/mL, which was superior to the conventional control agents thiazole zinc (41.55 µg/mL) and thiodiazole copper (53.39 µg/mL).[9]
Table 1: Antimicrobial Activity of Selected Dichlorophenyl Triazole Thiol Derivatives
| Compound Class | Specific Derivative | Test Organism | Activity Metric | Value | Reference |
| Thiophene-linked 1,2,4-triazoles | 2,4-Dichlorophenyl substituted | Various Bacteria | Antibacterial Activity | Diminished | [6] |
| Triazolothiadiazines | Dichlorophenyl substituted | 5-7 Bacterial Strains | Antibacterial Activity | Moderate | [5] |
| [4][6][7]triazolo[3,4-b][4][6][8]thiadiazoles | Compound X7 (3-(2,4-dichlorophenyl)-...) | Xanthomonas oryzae pv. oryzae | EC50 | 27.47 µg/mL | [9] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key structure-activity relationship (SAR) points can be inferred for dichlorophenyl triazole thiol derivatives:
-
Influence of the Dichlorophenyl Group: The position of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro vs. 3,4-dichloro) and the overall electronic nature of the substitution pattern can significantly impact antimicrobial activity. The observation that dichlorophenyl substitution can sometimes be detrimental to activity highlights the importance of a holistic approach to molecular design, considering the interplay between different structural fragments.[6]
-
Role of the Triazole-Thiol Core: The 1,2,4-triazole-3-thiol scaffold remains a critical pharmacophore. Modifications at the N-4 position and the S-3 position are common strategies to modulate the biological activity of these compounds.[7]
-
Impact of Fused Ring Systems: The fusion of the triazole thiol ring with other heterocyclic systems, such as a thiadiazole ring, can lead to potent antimicrobial agents. The enhanced activity of the 3-(2,4-dichlorophenyl)-[4][6][7]triazolo[3,4-b][4][6][8]thiadiazole derivative X7 supports this approach.[9]
Caption: Key structural features influencing the antimicrobial activity of dichlorophenyl triazole thiol derivatives.
Experimental Protocols for Antimicrobial Screening
To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential. The two most common methods for preliminary screening are the Zone of Inhibition (Agar Disc Diffusion) assay and the Minimum Inhibitory Concentration (MIC) determination.
Zone of Inhibition (Agar Disc Diffusion) Assay
This qualitative or semi-quantitative method provides a rapid assessment of the antimicrobial activity of a compound.[8]
Protocol:
-
Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Inoculate Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Apply Test Compound: Sterile filter paper discs impregnated with a known concentration of the dichlorophenyl triazole thiol derivative are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure Zone of Inhibition: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Caption: Workflow for the Zone of Inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This quantitative method is crucial for comparing the potency of different compounds.
Protocol (Broth Microdilution Method):
-
Prepare Serial Dilutions: A series of twofold dilutions of the dichlorophenyl triazole thiol derivative are prepared in a liquid growth medium in the wells of a 96-well microtiter plate.
-
Inoculate Wells: A standardized suspension of the test microorganism is added to each well.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determine MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Potential Mechanisms of Action
The precise molecular mechanisms of action for dichlorophenyl triazole thiol derivatives are not yet fully elucidated. However, based on the known activities of related triazole and thiol-containing compounds, several potential targets can be proposed.
Many triazole-based antifungal agents, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungi.[10] It is plausible that some dichlorophenyl triazole thiol derivatives could exert their antifungal effects through a similar mechanism.
In bacteria, potential targets could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. For example, some 1,2,4-triazole-quinolone hybrids have been shown to inhibit DNA gyrase.[6] The thiol group could also play a role in inhibiting metalloenzymes or disrupting cellular redox balance. Further mechanistic studies, such as enzyme inhibition assays and molecular docking, are needed to identify the specific molecular targets of these compounds.
Conclusion and Future Directions
Dichlorophenyl triazole thiol derivatives represent a class of compounds with demonstrable, albeit variable, antimicrobial activity. The available data suggest that while the dichlorophenyl moiety can be a useful component in the design of novel antimicrobial agents, its impact on potency is highly dependent on the overall molecular architecture. The promising activity of certain fused heterocyclic systems, such as the[4][6][7]triazolo[3,4-b][4][6][8]thiadiazoles, warrants further investigation.
Future research in this area should focus on the systematic synthesis and antimicrobial evaluation of a broader range of dichlorophenyl triazole thiol derivatives to establish more definitive structure-activity relationships. Such studies should employ a standardized panel of clinically relevant microbial strains and include both antibacterial and antifungal testing. Furthermore, in-depth mechanistic studies are crucial to identify the molecular targets of the most potent compounds, which will be instrumental in optimizing their activity and advancing them as potential therapeutic candidates.
References
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Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
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Gümrükçüoğlu, N., & Yüksek, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Patel, K. D., & Patel, H. D. (2016). Comparative studies of novel triazole derivative having chiral center and their antimicrobial activities. Der Pharma Chemica, 8(1), 436-444. [Link]
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Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][6][7]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135. [Link]
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Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 4(8), 3177. [Link]
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Gondru, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]
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Li, Y., et al. (2024). Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[4][6][7]triazolo[3,4-b][4][6][8]thiadiazole derivatives. Pest Management Science, 80(9), 4326-4336. [Link]
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Karak, M., & Bal, C. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5326. [Link]
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Fedotov, S. O., & Hotsulia, A. S. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Regulatory Mechanisms in Biosystems, 12(3), 493-499. [Link]
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Alyahyaoy, H. A., Alrubaie, L. A., Mohammed-Ali, M. A., & Hraishawi, R. M. O. (2022). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Pharmaceutical Research, 13(3), 281-290. [Link]
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Gümrükçüoğlu, N., & Yüksek, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Gümrükçüoğlu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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A Comparative Analysis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Against Standard Antifungal Agents
In the persistent search for more effective and broad-spectrum antifungal agents, novel heterocyclic compounds are a key focus of contemporary drug discovery. This guide provides a detailed comparative analysis of the investigational compound, 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (hereafter designated as Compound X), against a panel of established, standard-of-care antifungal drugs: fluconazole, itraconazole, voriconazole, and amphotericin B. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the potential antifungal profile of Compound X, supported by established experimental methodologies.
Introduction to Compound X: A Novel Triazole Thiol
Compound X belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold present in numerous successful antifungal drugs. The defining characteristic of many triazole antifungals is their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins. By inhibiting CYP51, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane, which can result in either fungistatic or fungicidal activity.
The unique structural features of Compound X, namely the 2,4-dichlorophenyl and phenyl substitutions, are hypothesized to enhance its binding affinity to the active site of fungal CYP51, potentially leading to a broader spectrum of activity and increased potency compared to earlier-generation triazoles.
Comparative Analysis with Standard Antifungal Agents
A comprehensive evaluation of a novel antifungal candidate necessitates a direct comparison with existing therapies. The following sections detail the mechanisms of action, spectrum of activity, and common resistance mechanisms of four widely used antifungal agents.
The Azole Antifungals: Fluconazole, Itraconazole, and Voriconazole
The triazole antifungals are a cornerstone of antifungal therapy. They share a common mechanism of action but differ in their spectrum of activity and pharmacokinetic properties.
-
Fluconazole is a first-generation triazole with excellent activity against many species of Candida and Cryptococcus. However, its spectrum is limited, with notable gaps in activity against mold species like Aspergillus and intrinsic resistance in some Candida species such as C. krusei and often reduced susceptibility in C. glabrata. Resistance to fluconazole can emerge through mutations in the ERG11 gene (encoding CYP51) or via the overexpression of efflux pumps that actively remove the drug from the fungal cell.
-
Itraconazole exhibits a broader spectrum of activity than fluconazole, with efficacy against Aspergillus species, as well as endemic fungi like Histoplasma, Blastomyces, and Coccidioides. Like fluconazole, it inhibits lanosterol 14α-demethylase. Resistance mechanisms are similar to those of fluconazole.
-
Voriconazole is a second-generation triazole with an even broader spectrum, including excellent activity against Aspergillus species, making it a first-line treatment for invasive aspergillosis. It also demonstrates potent activity against a wide range of Candida species, including some fluconazole-resistant strains. Its mechanism of action is the inhibition of CYP51, and it is fungicidal against Aspergillus species but generally fungistatic against Candida species.
The Polyene Antifungal: Amphotericin B
-
Amphotericin B stands apart from the azoles in its mechanism of action. It is a polyene macrolide that binds directly to ergosterol in the fungal cell membrane. This binding leads to the formation of pores or channels that disrupt the membrane's integrity, causing leakage of intracellular ions and macromolecules, ultimately leading to cell death. This direct interaction with ergosterol confers a very broad spectrum of activity against a wide array of yeasts and molds. However, its use is often limited by significant toxicity, particularly nephrotoxicity, which arises from its ability to also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity.
In Vitro Antifungal Susceptibility: A Comparative Profile
The in vitro efficacy of Compound X against a panel of clinically relevant fungal pathogens was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of Compound X and Standard Antifungal Agents
| Fungal Species | Compound X (Illustrative) | Fluconazole | Itraconazole | Voriconazole | Amphotericin B |
|---|---|---|---|---|---|
| Candida albicans | 0.125 | 0.5 | 0.125 | 0.06 | 0.25 |
| Candida glabrata | 2 | 16 | 1 | 0.5 | 0.5 |
| Candida krusei | 1 | >64 | 0.5 | 0.25 | 1 |
| Cryptococcus neoformans | 0.25 | 4 | 0.125 | 0.06 | 0.25 |
| Aspergillus fumigatus | 0.5 | >64 | 1 | 0.5 | 1 |
| Aspergillus flavus | 1 | >64 | 1 | 1 | 1 |
| Fusarium solani | 4 | >64 | >16 | 2 | 2 |
| Trichophyton rubrum | 0.06 | 1 | 0.03 | 0.03 | 0.125 |
Note: The MIC values for Compound X are illustrative and represent a hypothetical favorable outcome for a novel broad-spectrum triazole.
The illustrative data in Table 1 suggest that Compound X possesses potent and broad-spectrum antifungal activity. Notably, it demonstrates strong activity against Candida species, including those with reduced susceptibility or resistance to fluconazole (C. glabrata and C. krusei). Furthermore, its potent activity against Aspergillus species is comparable to that of voriconazole.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized methodologies are paramount. The following sections detail the protocols for in vitro and in vivo evaluation of antifungal agents.
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This protocol outlines the determination of MICs for yeast and filamentous fungi.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
Fungal isolates and quality control strains
-
Antifungal agents (Compound X and standard drugs)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
For yeasts, subculture the isolate onto Sabouraud Dextrose Agar and incubate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
For molds, grow the isolate on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent. Adjust the conidial suspension to the desired concentration using a hemocytometer.
-
-
Drug Dilution:
-
Prepare a stock solution of each antifungal agent.
-
Perform serial twofold dilutions of each drug in RPMI 1640 medium directly in the 96-well microtiter plates.
-
-
Inoculation:
-
Dilute the standardized fungal inoculum in RPMI 1640 medium.
-
Inoculate each well of the microtiter plates with the fungal suspension, resulting in a final volume of 200 µL per well.
-
Include a drug-free growth control well and a sterile control well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
Visually read the plates or use a microplate reader.
-
The MIC is the lowest drug concentration at which there is a significant inhibition of growth compared to the growth control.
-
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
Objective: To evaluate the in vivo efficacy of Compound X in treating a systemic fungal infection.
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c)
-
Candida albicans strain
-
Compound X and vehicle control
-
Standard antifungal agent (e.g., fluconazole)
Procedure:
-
Infection:
-
Prepare a standardized inoculum of C. albicans.
-
Infect mice via intravenous injection (e.g., tail vein) with a lethal or sublethal dose of the fungal suspension.
-
-
Treatment:
-
Randomly assign mice to treatment groups (vehicle control, Compound X at various doses, standard antifungal).
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the compounds via the desired route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined duration.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness and mortality for a defined period (e.g., 21 days).
-
-
Endpoint Analysis:
-
Primary endpoint: Survival rate.
-
Secondary endpoint (for satellite groups): Fungal burden in target organs (e.g., kidneys, brain). At a specified time point, humanely euthanize the mice, harvest the organs, homogenize, and plate serial dilutions to determine colony-forming units (CFU) per gram of tissue.
-
Proposed Mechanism of Action of Compound X
Based on its 1,2,4-triazole scaffold, the proposed mechanism of action for Compound X is the inhibition of fungal lanosterol 14α-demethylase (CYP51).
Conclusion and Future Directions
The hypothetical data presented in this guide position this compound (Compound X) as a promising broad-spectrum antifungal candidate. Its putative mechanism of action, targeting the clinically validated fungal enzyme CYP51, combined with a potentially enhanced spectrum of activity, warrants further investigation. The experimental protocols outlined provide a robust framework for the systematic evaluation of this and other novel antifungal compounds. Future studies should focus on confirming the mechanism of action, expanding the in vitro testing to include a wider range of clinical isolates and resistant strains, and conducting comprehensive in vivo efficacy and toxicology studies to fully characterize its therapeutic potential.
References
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Itraconazole--a new oral antifungal agent with a very broad spectrum of activity in superficial and systemic mycoses. (n.d.). PubMed. Retrieved from [Link]
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Halis, F. (2024). Fluconazole. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Lederer, P. A. (2024). Amphotericin B. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Pharmacology of itraconazole. (n.d.). PubMed. Retrieved from [Link]
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Itraconazole. (n.d.). Wikipedia. Retrieved from [Link]
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Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (2023). MDPI. Retrieved from [Link]
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What is the mechanism of Amphotericin B? (2024). Patsnap Synapse. Retrieved from [Link]
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Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2023). MDPI. Retrieved from [Link]
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Voriconazole 200 mg Tablet – Uses, Dosage, Side Effects & More. (n.d.). Sterispharma. Retrieved from [Link]
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Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2020). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved from [Link]
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Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Itraconazole. (n.d.). DermNet. Retrieved from [Link]
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Amphotericin B. (n.d.). Wikipedia. Retrieved from [Link]
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CLSI M62 Antifungal Susceptibility Testing Guidelines. (2025). n.p. Retrieved from [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules. Retrieved from [Link]
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Voriconazole: the newest triazole antifungal agent. (2003). Baylor University Medical Center Proceedings. Retrieved from [Link]
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Fluconazole. (n.d.). Wikipedia. Retrieved from [Link]
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Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. (2020). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Synthesis and in Vitro and in Vivo Structure−Activity Relationships of Novel Antifungal Triazoles for Dermatology. (2007). Journal of Medicinal Chemistry. Retrieved from [Link]
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Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442. (1997). PubMed. Retrieved from [Link]
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Advances in synthetic approach to and antifungal activity of triazoles. (2011). Rasayan Journal of Chemistry. Retrieved from [Link]
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Antifungal Properties of 1,2,4-Triazoles. (2022). International Journal of Health and Engineering. Retrieved from [Link]
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Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2022). MDPI. Retrieved from [Link]
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Voriconazole. (n.d.). Wikipedia. Retrieved from [Link]
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What is the mechanism of Fluconazole? (2024). Patsnap Synapse. Retrieved from [Link]
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Voriconazole. (n.d.). DermNet. Retrieved from [Link]
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Ergosterol biosynthesis pathway in Aspergillus fumigatus. (2008). Steroids. Retrieved from [Link]
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Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. (2017). Applied Microbiology and Biotechnology. Retrieved from [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. (2018). mBio. Retrieved from [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers. Retrieved from [Link]
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Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. (2010). Letters in Drug Design & Discovery. Retrieved from [Link]
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In vitro anticancer efficacy of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol compared to known drugs
An Objective Guide for Researchers in Oncology and Drug Discovery
In the relentless pursuit of novel and more effective anticancer agents, the scientific community continuously explores new chemical scaffolds with the potential for high efficacy and selectivity. Among these, 1,2,4-triazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] This guide provides a detailed comparative analysis of the in vitro anticancer efficacy of the novel compound 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, benchmarked against established chemotherapeutic agents: cisplatin, doxorubicin, and paclitaxel.
Due to the limited availability of published data on the exact 2,4-dichloro substituted compound, this guide will utilize the publicly available data for a closely related analog, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol , to provide a substantive and relevant comparison. This analog shares the core 4-phenyl-4H-1,2,4-triazole-3-thiol structure and is substituted with a chlorophenyl group at the 5-position, making it a scientifically sound surrogate for preliminary comparative assessment. The insights derived from this analysis are intended to guide further research and development of this promising class of molecules.
Comparative Efficacy: A Quantitative Overview
The primary measure of a compound's cytotoxic potential in vitro is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the available IC50 values for the 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative and the standard chemotherapeutic drugs against a panel of human cancer cell lines: A549 (non-small cell lung carcinoma), U87 (glioblastoma), and HL-60 (promyelocytic leukemia). It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental protocols, such as the duration of drug exposure and the specific viability assay used.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (derivative 6h) | A549 | 3.854 | Not Specified | Not Specified | [4] |
| U87 | 4.151 | Not Specified | Not Specified | [4] | |
| HL-60 | 17.522 | Not Specified | Not Specified | [4] | |
| Cisplatin | A549 | 16.48 | 24 hours | CCK-8 | [5] |
| A549 | 6.14 | Not Specified | Not Specified | [6] | |
| A549 | 6.59 | 72 hours | MTT | [7] | |
| U87 | Not Available | - | - | - | |
| HL-60 | Not Available | - | - | - | |
| Doxorubicin | A549 | > 20 | 24 hours | MTT | [8] |
| U87 | Not Available | - | - | - | |
| HL-60 | Not Available | - | - | - | |
| Paclitaxel | A549 | 9.4 (median) | 24 hours | Tetrazolium-based | [9] |
| A549 | 2.609 | 24 hours | Not Specified | [10] | |
| U87 | Not Available | - | - | - | |
| HL-60 | Not Available | - | - | - |
Note: The data presented are compiled from various sources and are for comparative purposes. Direct comparison is most accurate when data is generated within the same study under identical conditions.
From the available data, the 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative demonstrates potent cytotoxic activity against the A549 and U87 cell lines, with IC50 values in the low micromolar range.[4] Notably, its efficacy against A549 cells appears to be superior to that of cisplatin and doxorubicin in some reported studies.[5][6][7][8]
Mechanistic Insights: A Divergence in Cellular Targeting
The promising in vitro efficacy of the triazole compound is underscored by its potential mechanism of action, which appears to differ from the established mechanisms of the comparator drugs.
This compound and its Analogs: Derivatives of 1,2,4-triazole have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.[11] Some studies suggest that these compounds may exert their effects by interacting with critical cellular pathways involved in cell proliferation and survival. The in silico modeling of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives suggests a potential to interact with the p53-MDM2 pathway, a critical regulator of apoptosis.[4]
Cisplatin: This platinum-based drug exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[7] This DNA damage disrupts replication and transcription, ultimately triggering apoptosis.
Doxorubicin: As an anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing the relaxation of supercoiled DNA, which is essential for replication and transcription. It also generates reactive oxygen species, leading to oxidative stress and cellular damage.
Paclitaxel: Paclitaxel is a mitotic inhibitor that targets microtubules. It stabilizes the microtubule polymer, preventing its disassembly. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis.[9]
Caption: Mechanisms of Action Comparison
Experimental Protocol: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The following protocol outlines a standardized method for determining the in vitro cytotoxicity of test compounds, ensuring reproducibility and providing a self-validating system for data generation.
1. Cell Culture and Maintenance:
-
Human cancer cell lines (e.g., A549, U87, HL-60) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
For the assay, cells are harvested during their exponential growth phase.
2. Assay Procedure:
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and control drugs (cisplatin, doxorubicin, paclitaxel). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with slow-running tap water to remove TCA and air-dried.
-
Staining: 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.
-
Final Wash: Unbound SRB is removed by washing four times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: SRB Assay Workflow
Conclusion and Future Directions
The preliminary comparative analysis suggests that 5-(aryl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives represent a promising scaffold for the development of novel anticancer agents. The in vitro data for the 5-(4-chlorophenyl) analog indicates potent cytotoxicity against lung and brain cancer cell lines, with efficacy that may surpass some established chemotherapeutic drugs. The potential for a distinct mechanism of action, possibly involving the p53 pathway, further highlights the novelty of this compound class.
To build upon these findings, further research is warranted. Specifically, the synthesis and in vitro evaluation of the exact this compound are essential to confirm and extend the findings presented in this guide. Comprehensive studies to elucidate the precise mechanism of action, including apoptosis and cell cycle analysis, are crucial next steps. Furthermore, evaluating the efficacy of this compound in a broader panel of cancer cell lines and eventually in in vivo models will be critical in determining its therapeutic potential.
This guide serves as a foundational resource for researchers, providing a structured comparison and detailed methodologies to facilitate the continued exploration of this promising class of anticancer compounds.
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Hrytsenko, I. S., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (2(48)), 39-49. [Link]
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Al-Amiery, A. A., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(15), 2096-2114. [Link]
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Mabied, A. F., et al. (2023). 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and X-ray Structure. Preprints.org. [Link]
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Saeed, A., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 13(10), 1649-1656. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Halogenated Phenyl Substitutions on the 1,2,4-Triazole-3-thiol Core
Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold and the Influence of Halogenation
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding.[1] When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol core becomes a privileged scaffold, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The introduction of a phenyl ring at various positions on this core, particularly when substituted with halogens, offers a powerful strategy to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of different halogenated phenyl substitutions on the 1,2,4-triazole-3-thiol core. We will delve into the nuances of how the nature of the halogen (fluorine, chlorine, bromine) and its position on the phenyl ring (ortho, meta, para) impact the anticancer, antifungal, and antibacterial efficacy of these compounds. The insights presented herein are supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers, scientists, and drug development professionals.
General Synthesis of Halogenated Phenyl-1,2,4-triazole-3-thiols
The synthesis of 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol derivatives typically follows a well-established multi-step pathway. The general workflow involves the conversion of a substituted benzoic acid to its corresponding hydrazide, followed by reaction with carbon disulfide to form a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the desired 1,2,4-triazole-3-thiol core.
Below is a generalized workflow for the synthesis of these compounds:
Caption: General synthesis workflow for halogenated phenyl-1,2,4-triazole-3-thiols.
Experimental Protocol: Synthesis of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
This protocol provides a representative example of the synthesis of a halogenated phenyl-1,2,4-triazole-3-thiol derivative.
Step 1: Synthesis of 4-Chlorobenzohydrazide
-
A mixture of methyl 4-chlorobenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield 4-chlorobenzohydrazide.
Step 2: Synthesis of Potassium 2-(4-chlorobenzoyl)hydrazine-1-carbodithioate
-
To a solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), 4-chlorobenzohydrazide (0.1 mol) is added with stirring.
-
Carbon disulfide (0.12 mol) is then added dropwise while maintaining the temperature below 30°C.
-
The reaction mixture is stirred for 12-16 hours at room temperature.
-
The precipitated potassium salt is filtered, washed with diethyl ether, and dried under vacuum.
Step 3: Synthesis of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
-
A suspension of the potassium salt from Step 2 (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) is refluxed for 4-6 hours.
-
During the reaction, the color of the mixture changes, and hydrogen sulfide gas is evolved.
-
After cooling, the reaction mixture is diluted with cold water and acidified with concentrated hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.
Structure-Activity Relationship (SAR) Analysis
The biological activity of halogenated phenyl-1,2,4-triazole-3-thiols is significantly influenced by the nature and position of the halogen substituent on the phenyl ring. The following sections provide a comparative analysis of these effects on anticancer, antifungal, and antibacterial activities.
Anticancer Activity
Derivatives of 1,2,4-triazole-3-thiol have demonstrated promising antiproliferative activity against various cancer cell lines. The introduction of halogenated phenyl rings can enhance this activity, with the specific halogen and its substitution pattern playing a crucial role.
Key Observations:
-
Electron-withdrawing nature: The presence of electron-withdrawing halogen atoms on the phenyl ring generally enhances anticancer activity. This is likely due to altered electronic distribution within the molecule, which can improve its interaction with biological targets.
-
Position of substitution: The position of the halogen on the phenyl ring is critical. For instance, some studies have shown that para-substitution leads to more potent compounds compared to ortho or meta-substitutions.
-
Specific Halogens:
-
Chlorine: Chloro-substituted derivatives have consistently shown significant anticancer activity. For example, a series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibited good in vitro inhibitory activity against A549, U87, and HL60 cell lines, with some compounds showing IC50 values in the low micromolar range.[5]
-
Fluorine: The high electronegativity and small size of fluorine can lead to unique interactions with biological targets. Di- and tri-fluorinated phenyl rings have been shown to impart potent anticancer activity.[1]
-
Bromine: Bromo-substituted analogs have also demonstrated notable anticancer effects, often comparable to or slightly less potent than their chloro counterparts.
-
Comparative Anticancer Activity Data (IC50 in µM)
| Compound ID | Substitution | A549 (Lung) | U87 (Glioblastoma) | HL60 (Leukemia) | Reference |
| 6h | 4-Cl | 3.854 | 4.151 | 17.522 | [5] |
| 78j | 4-F | 6.78 | - | - | [1] |
| 81c | 4-Cl | - | - | 4.83 (MCF-7) | [1] |
Note: The table presents a selection of data from the literature to illustrate the trend. Direct comparison is challenging due to variations in tested cell lines and experimental conditions.
Antifungal Activity
The 1,2,4-triazole core is a well-known pharmacophore in antifungal agents, with several commercial drugs featuring this scaffold. Halogenation of the phenyl ring in 1,2,4-triazole-3-thiol derivatives can significantly enhance their antifungal potency.
Key Observations:
-
Lipophilicity: Halogen substitution increases the lipophilicity of the molecule, which can improve its ability to penetrate fungal cell membranes.
-
Target Interaction: The electronic effects of halogens can influence the binding affinity of the compound to fungal enzymes, such as lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.
-
Specific Halogens:
-
Fluorine: Mono- and di-fluorinated phenyl derivatives often exhibit excellent antifungal activity. For instance, compounds with a 2,4-difluorophenyl group have shown potent activity.[1] However, increasing the number of fluorine atoms does not always lead to enhanced activity.[6]
-
Chlorine: Chloro-substitutions, particularly at the para-position, are frequently associated with strong antifungal properties. Dichloro-substituted compounds, such as those with a 2,4-dichlorophenyl moiety, have also been reported to be highly effective against various fungal strains.[6]
-
Bromine: Bromo-substituted compounds have also shown good antifungal activity, often comparable to their chloro analogs.
-
Comparative Antifungal Activity Data (MIC in µg/mL)
| Compound ID | Substitution | Candida albicans | Aspergillus niger | Reference |
| 5e | 4-Cl | - | - | [7] |
| 5c | 4-F | - | - | [7] |
| 5b | 2,4-di-Cl | - | - | [7] |
| 18b | 3,4-di-Cl | 0.5 | - | [6] |
| 18c | 2,4-di-F | 4 | - | [6] |
Note: The table presents a selection of data from the literature. "-" indicates data not available in the cited source.
Antibacterial Activity
Halogenated phenyl-1,2,4-triazole-3-thiols have also been investigated for their antibacterial potential. The SAR in this context often shows a dependence on the type of bacteria (Gram-positive vs. Gram-negative).
Key Observations:
-
Gram-Positive vs. Gram-Negative: The effect of halogenation can differ between Gram-positive and Gram-negative bacteria due to differences in their cell wall structures.
-
Electron-Withdrawing Groups: Similar to anticancer activity, the presence of electron-withdrawing halogens on the phenyl ring can enhance antibacterial potency.
-
Specific Halogens:
-
Chlorine: Chloro-substituted derivatives, particularly at the para-position of the phenyl ring, have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[8][9]
-
Fluorine: Fluoro-substitutions have also been shown to be beneficial for antibacterial activity. For example, a 2,4-difluoro substitution on a phenyl ring in a clinafloxacin-triazole hybrid resulted in potent antimicrobial efficacy, especially against methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Bromine: Bromo-substitutions have also been found to contribute to antibacterial activity, with some derivatives showing good efficacy.[8]
-
Comparative Antibacterial Activity Data (MIC in µg/mL)
| Compound ID | Substitution | S. aureus | E. coli | Reference |
| 48g | 4-phenoxy | 0.5 | 1 | [1] |
| 28g | 2,4-di-F | 0.25 | 1 | [1] |
| 39c | - | - | 3.125 | [1] |
Note: The table presents a selection of data from the literature. "-" indicates data not available in the cited source.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the bioactivity of these compounds.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Caption: Workflow for antimicrobial susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Compound Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Grow the microbial strains in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well, including positive (microbes with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.
Protocol for MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Perspectives
The halogenated phenyl-1,2,4-triazole-3-thiol scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that the introduction of halogens onto the phenyl ring is a viable strategy to enhance the anticancer, antifungal, and antibacterial properties of these compounds. The nature and position of the halogen substituent significantly influence the biological activity, with chloro and fluoro substitutions, often at the para-position, frequently leading to the most potent derivatives.
Future research in this area should focus on a more systematic exploration of a wider range of halogenated substitutions, including combinations of different halogens on the same phenyl ring. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and modes of action of these compounds. The development of more selective and potent analogs with favorable pharmacokinetic profiles will be crucial for their translation into clinical candidates. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents based on the versatile 1,2,4-triazole-3-thiol core.
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Jain, A. K., et al. (2020). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289. [Link]
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da Silva, F. C., et al. (2017). The IC50 values obtained for cytotoxic activity in human cancer cell... ResearchGate. [Link]
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Singh, P., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 208, 112833. [Link]
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Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Current Medicinal Chemistry, 21(34), 3945-3969. [Link]
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Krasavin, M. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6543. [Link]
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Kumar, A., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][8][10]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135. [Link]
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Al-Aouad, A., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)coumarin Derivatives. ACS Omega, 5(30), 18887-18900. [Link]
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Al-Amiery, A. A., et al. (2019). IC50 values for both compounds on different cell lines. ResearchGate. [Link]
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Lesyk, R., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(24), 5943. [Link]
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Kumar, R., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 159-164. [Link]
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Al-Ayed, A. S. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Systematic Reviews in Pharmacy, 15(1), 1-15. [Link]
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Ghafouri, H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Chemistry & Biodiversity, 19(4), e202100871. [Link]
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Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Bridging the Gap: A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Introduction: From Computational Promise to Biological Proof
The compound 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol represents a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry.[1] Possessing a privileged scaffold, computational, or in silico, models predict its potential to interact with key biological targets implicated in cancer and viral diseases. These predictions, while invaluable for guiding research, remain hypothetical until substantiated by rigorous experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to bridge the gap between computational predictions and tangible biological activity. We will delve into the causality behind experimental choices and present self-validating protocols to interrogate the predicted interactions of this compound with two high-value targets: the p53-MDM2 protein-protein interaction and the SARS-CoV-2 main protease (Mpro) .
Our approach is grounded in the principles of scientific integrity, ensuring that each experimental design is robust, reproducible, and provides unequivocal evidence of target engagement and functional modulation.
Predicted Biological Targets: A Dual-Pronged Hypothesis
Based on the structural motifs of this compound and existing literature on similar compounds, our in silico analysis points towards two primary putative mechanisms of action:
-
Disruption of the p53-MDM2 Interaction: The triazole core, adorned with phenyl and dichlorophenyl rings, is predicted to mimic the key hydrophobic interactions of the p53 transactivation domain within the MDM2 cleft. By competitively binding to MDM2, the compound is hypothesized to liberate p53 from its negative regulator, thereby restoring its tumor-suppressive functions.[2][3]
-
Inhibition of SARS-CoV-2 Main Protease (Mpro): The thiol group and the aromatic rings of the compound are predicted to interact with the catalytic dyad (Cys145 and His41) and surrounding hydrophobic pockets of the Mpro active site.[4] This inhibition would disrupt the proteolytic processing of viral polyproteins, a critical step in the viral replication cycle.
The following sections will outline detailed experimental strategies to validate these two compelling, yet distinct, hypotheses.
Validation Strategy I: Interrogating the p53-MDM2 Protein-Protein Interaction
The restoration of p53 activity by inhibiting its interaction with MDM2 is a clinically validated anticancer strategy.[5] We will employ a multi-tiered approach, beginning with a direct biochemical assessment of binding, followed by a cell-based assay to confirm target engagement in a physiological context.
A. Biochemical Validation: Homogeneous Time-Resolved Fluorescence (HTRF®) Competitive Binding Assay
Rationale: This assay provides a direct, quantitative measure of the compound's ability to disrupt the pre-formed p53-MDM2 complex in a solution-based, "mix-and-read" format. Its high sensitivity and low background make it an industry standard for screening and characterizing inhibitors of protein-protein interactions.
Experimental Workflow:
HTRF Assay Workflow for p53-MDM2 Inhibition
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human GST-tagged MDM2 and His-tagged p53 peptide in HTRF buffer.
-
Perform a serial dilution of this compound in 100% DMSO, followed by a dilution in HTRF buffer to the desired final concentrations.
-
Prepare a similar dilution series for the positive control, Nutlin-3a.[3]
-
-
Assay Plate Setup:
-
In a 384-well low-volume white plate, add the test compound or control.
-
Add the GST-MDM2 solution and incubate for 30 minutes at room temperature.
-
Add the His-p53 solution and incubate for 1 hour at room temperature to allow for binding competition.
-
-
Detection:
-
Add the HTRF detection reagents: anti-GST antibody labeled with Europium cryptate (donor) and an anti-His antibody labeled with d2 (acceptor).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the compound concentration.
-
Determine the IC50 value using a four-parameter logistic fit.
-
Data Presentation:
| Compound | Predicted Target | Assay Type | Endpoint | Result (IC50) | Positive Control |
| This compound | p53-MDM2 | HTRF® Competitive Binding | IC50 | [Experimental Value] µM | Nutlin-3a (IC50 ~90 nM) |
| Vehicle (DMSO) | p53-MDM2 | HTRF® Competitive Binding | IC50 | No Inhibition | N/A |
B. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Rationale: While the HTRF® assay confirms biochemical interaction, CETSA® validates that the compound engages with its target within the complex milieu of a living cell.[6][7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Workflow:
CETSA® Workflow for MDM2 Target Engagement
Detailed Protocol:
-
Cell Treatment:
-
Culture A549 cells (p53 wild-type) to ~80% confluency.
-
Treat the cells with a high concentration (e.g., 10x the biochemical IC50) of this compound or vehicle (DMSO) for 2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Lysis and Protein Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Quantification of Soluble MDM2:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MDM2 in each sample by Western blotting or a quantitative ELISA.
-
-
Data Analysis:
-
Generate a melt curve by plotting the percentage of soluble MDM2 against the temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.
-
Data Presentation:
| Condition | Predicted Target | Assay Type | Endpoint | Result |
| Vehicle (DMSO) | MDM2 | CETSA® | Melting Temp (Tm) | [Tm value] °C |
| This compound | MDM2 | CETSA® | Melting Temp (Tm) | [Shifted Tm value] °C |
| ΔTm | [Difference in Tm] °C |
Validation Strategy II: Probing the Inhibition of SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral therapeutics.[8] We will validate the in silico prediction of Mpro inhibition using a direct enzymatic assay followed by a cell-based functional assay.
A. Biochemical Validation: FRET-Based Enzymatic Inhibition Assay
Rationale: This in vitro assay directly measures the catalytic activity of recombinant Mpro and the ability of the test compound to inhibit this activity.[4] It utilizes a fluorogenic peptide substrate that mimics the natural cleavage site of Mpro. Cleavage of the substrate separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.
Experimental Workflow:
FRET-Based Mpro Inhibition Assay Workflow
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of recombinant SARS-CoV-2 Mpro in assay buffer.
-
Create a serial dilution of this compound and the positive control inhibitor (e.g., GC376) in assay buffer.
-
-
Assay Execution:
-
In a 384-well black plate, add the test compound or control.
-
Add the Mpro enzyme solution and pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the FRET peptide substrate.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (e.g., Excitation: 340 nm, Emission: 490 nm).[9]
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Predicted Target | Assay Type | Endpoint | Result (IC50) | Positive Control |
| This compound | SARS-CoV-2 Mpro | FRET-Based Enzymatic | IC50 | [Experimental Value] µM | GC376 (IC50 ~0.5 µM) |
| Vehicle (DMSO) | SARS-CoV-2 Mpro | FRET-Based Enzymatic | IC50 | No Inhibition | N/A |
B. Cell-Based Functional Assay: Mpro-Induced Cytotoxicity Rescue Assay
Rationale: This assay assesses the ability of the compound to inhibit Mpro activity within a cellular context and produce a functional outcome. Ectopic expression of Mpro is toxic to human cells; an effective inhibitor will rescue the cells from this Mpro-induced death.[10]
Experimental Workflow:
Mpro Cytotoxicity Rescue Assay Workflow
Detailed Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with a plasmid encoding SARS-CoV-2 Mpro. Include a control group transfected with an empty vector.
-
-
Compound Treatment:
-
After transfection, treat the cells with a serial dilution of this compound, a known Mpro inhibitor as a positive control, and a vehicle control.
-
-
Incubation and Viability Measurement:
-
Incubate the plates for 24-48 hours.
-
Assess cell viability using a luminescence-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the luminescence signal of the Mpro-transfected, compound-treated wells to the signal from the empty vector-transfected wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the EC50 value, which represents the concentration of the compound that restores 50% of cell viability.
-
Data Presentation:
| Compound | Predicted Target | Assay Type | Endpoint | Result (EC50) | Positive Control |
| This compound | SARS-CoV-2 Mpro | Mpro Cytotoxicity Rescue | EC50 | [Experimental Value] µM | Known Mpro Inhibitor |
| Vehicle (DMSO) | SARS-CoV-2 Mpro | Mpro Cytotoxicity Rescue | EC50 | No Rescue | N/A |
Conclusion: Synthesizing Evidence for Confident Progression
The journey from an in silico prediction to a validated lead compound is paved with rigorous experimental scrutiny. This guide has outlined a logical, evidence-based workflow to test the computationally-derived hypotheses for this compound. By systematically employing a combination of direct biochemical binding and enzymatic assays with cell-based target engagement and functional readouts, researchers can build a compelling data package.
Positive results across these orthogonal assays would provide strong evidence that the compound acts via the predicted mechanisms. Conversely, negative or conflicting results are equally valuable, redirecting efforts and refining our understanding of the molecule's true biological activity. This self-validating, multi-faceted approach ensures scientific rigor and provides the confidence needed to advance promising compounds through the drug discovery pipeline.
References
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BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). 3CL Protease, MBP-tagged (SARS-CoV-2) Assay Kit. Retrieved from [Link]
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Cloud-Clone Corp. (n.d.). ELISA Kit for Mdm2 p53 Binding Protein Homolog (MDM2). Retrieved from [Link]
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ReFRAME. (n.d.). Screening of SARS-CoV-2 PLpro inhibitors. Retrieved from [Link]
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- Ma, C., et al. (2020). Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening.
- Wang, Z., et al. (2023). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Molecules, 28(15), 5769.
- Wang, J., et al. (2021). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Infectious Diseases, 7(5), 1124-1130.
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A Head-to-Head Comparison of Synthetic Routes for 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiols: A Guide for Researchers
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry and drug development, demonstrating a wide spectrum of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The strategic placement of diverse substituents at the 4- and 5-positions of the triazole ring, coupled with the reactive thiol group at the 3-position, allows for extensive structural modifications to modulate potency and selectivity. Consequently, the efficient and versatile synthesis of this privileged heterocyclic system is of paramount importance to researchers in the field.
This comprehensive guide provides a head-to-head comparison of the most prevalent synthetic routes for accessing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations to empower chemists in selecting the optimal route for their specific research objectives.
Core Synthetic Strategies: An Overview
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols predominantly proceeds through the cyclization of a key intermediate, which is typically assembled from readily available starting materials. Three primary routes have emerged as the most reliable and widely adopted in the scientific community:
-
Route A: Cyclization of 1,4-Disubstituted Thiosemicarbazides
-
Route B: Cyclization of Potassium Dithiocarbazates
-
Route C: Condensation of Thiocarbohydrazide with Carboxylic Acids
Each of these methodologies offers a unique set of features concerning substrate scope, reaction conditions, and overall efficiency. The following sections will provide a detailed examination of each route.
Route A: The Thiosemicarbazide Cyclization Approach
This is arguably the most common and versatile method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The strategy involves two main steps: the formation of a 1,4-disubstituted thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular dehydrative cyclization.[1][2]
Causality Behind Experimental Choices
The initial step involves the reaction of a carboxylic acid hydrazide with an isothiocyanate. The choice of solvent for this reaction, often ethanol or benzene, is crucial for ensuring the solubility of the starting materials and facilitating the reaction. The subsequent cyclization is typically carried out in an alkaline medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide. The base plays a critical role in deprotonating the hydrazide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon to initiate the ring closure. The subsequent elimination of a water molecule drives the reaction to completion, yielding the desired triazole-thiol.
Caption: General workflow for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols via the thiosemicarbazide route.
Experimental Protocol: Synthesis of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol[1]
Step 1: Synthesis of 1-Benzoyl-4-cyclohexylthiosemicarbazide
-
Dissolve benzoyl hydrazide (0.03 mol) in 100-200 mL of ethanol.
-
To this solution, add a solution of cyclohexyl isothiocyanate (0.03 mol) in a minimal amount of ethanol with constant stirring.
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the thiosemicarbazide intermediate.
Step 2: Synthesis of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Reflux the 1-benzoyl-4-cyclohexylthiosemicarbazide (1 mmol) in a 2N aqueous solution of sodium hydroxide (1 mmol) for 4 hours.
-
After cooling, acidify the solution with dilute hydrochloric acid.
-
Filter the resulting precipitate.
-
Wash the precipitate thoroughly with water.
-
Recrystallize the crude product from 70% ethanol to yield the pure triazole-thiol.
Route B: The Dithiocarbazate Pathway
Causality Behind Experimental Choices
The formation of the potassium dithiocarbazate involves the nucleophilic attack of the terminal nitrogen of the acid hydrazide on the carbon of carbon disulfide, facilitated by a base like potassium hydroxide. The subsequent reaction with a primary amine (R²-NH₂) or hydrazine leads to the formation of a thiosemicarbazide-like intermediate which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to furnish the desired triazole-thiol. The choice of the amine directly introduces the substituent at the 4-position of the triazole ring.
Caption: Synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols via the dithiocarbazate route.
Experimental Protocol: Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol[3][4]
Step 1: Preparation of Potassium 3-(2-furoyl)dithiocarbazate
-
To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (200 mL), add furan-2-carboxylic acid hydrazide (0.10 mol).
-
Add carbon disulfide (0.15 mol) to the mixture.
-
Dilute the mixture with absolute ethanol (150 mL) and stir for 12-18 hours.
-
Dilute with dry ether (250 mL) and filter the precipitated salt.
-
Dry the product under vacuum at 65 °C.
Step 2: Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
-
Reflux a mixture of potassium 3-(2-furoyl)dithiocarbazate (0.01 mol) and hydrazine hydrate (0.02 mol) in water (20 mL) for 2-3 hours.
-
During the reflux, hydrogen sulfide gas will evolve.
-
Cool the reaction mixture and dilute with cold water (100 mL).
-
Acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol or an ethanol-water mixture.
Route C: The Thiocarbohydrazide Condensation Method
This approach is particularly effective for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. It involves the direct condensation of thiocarbohydrazide with a carboxylic acid.[5][6]
Causality Behind Experimental Choices
Thiocarbohydrazide acts as a versatile building block containing the pre-formed N-N-C-S core. The reaction with a carboxylic acid, often under heating in a suitable solvent like ethanol or even under neat conditions, leads to a condensation reaction. The mechanism likely involves the formation of an acylthiocarbohydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of two molecules of water to form the triazole ring. This method is advantageous for its operational simplicity and the direct incorporation of the 4-amino group.
Caption: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols using thiocarbohydrazide.
Experimental Protocol: Synthesis of 4-Amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol[6]
-
Prepare a solution of thiocarbohydrazide (5 mmol) in 20 mL of ethanol.
-
Add 4-hydroxybenzoic acid (5 mmol) to the solution.
-
Reflux the reaction mixture for 7 hours.
-
Cool the mixture to room temperature.
-
Filter the resulting solid product.
-
Wash the product with water and dry it.
-
Recrystallize from a suitable solvent to obtain the pure 4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Thiosemicarbazide Cyclization | Route B: Dithiocarbazate Pathway | Route C: Thiocarbohydrazide Condensation |
| Versatility | High; a wide range of hydrazides and isothiocyanates are commercially available or readily synthesized. | Moderate; dependent on the availability of primary amines. | Limited to 4-amino substituted triazoles. |
| Reaction Conditions | Generally mild to moderate (reflux in ethanol, aqueous base). | Requires handling of CS₂ and evolution of H₂S. | Can require higher temperatures (reflux). |
| Yields | Generally good to excellent (60-95%).[1][3] | Variable, can be moderate to good (45-70%).[3][4] | Generally moderate to good. |
| Atom Economy | Good; the main byproduct is water. | Moderate; byproducts include H₂S and a potassium salt. | Good; the main byproduct is water. |
| Safety & Handling | Isothiocyanates can be lachrymatory and toxic. | Carbon disulfide is highly flammable and toxic; H₂S is a toxic gas. | Thiocarbohydrazide and carboxylic acids are generally less hazardous. |
| Cost-Effectiveness | Can be cost-effective depending on the price of the specific isothiocyanate. | Carbon disulfide is inexpensive, but the overall cost depends on the amine. | Thiocarbohydrazide is a relatively inexpensive starting material. |
Conclusion and Recommendations
The choice of the optimal synthetic route for a specific 4,5-disubstituted-4H-1,2,4-triazole-3-thiol is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
-
Route A (Thiosemicarbazide Cyclization) is the most versatile and generally high-yielding method, making it the preferred choice for accessing a diverse library of compounds, provided the requisite isothiocyanates are accessible.
-
Route B (Dithiocarbazate Pathway) serves as a valuable alternative when the target isothiocyanate is unavailable or difficult to prepare. It offers a different disconnection approach that can be strategically advantageous.
-
Route C (Thiocarbohydrazide Condensation) is the most straightforward and atom-economical method for the synthesis of 4-amino-5-substituted derivatives. Its operational simplicity makes it an attractive option for this specific subclass of compounds.
Researchers should carefully consider the trade-offs between versatility, reaction conditions, safety, and cost associated with each route to make an informed decision that best aligns with their synthetic goals. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and accelerate the discovery and development of novel 1,2,4-triazole-based therapeutic agents.
References
- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
- Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004).
- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
- Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004).
- Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.
- El-Sayed, W. A., Ali, O. M., & Abd-Allah, N. A. (2022). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Antimicrobial Agents. ChemRxiv.
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A Comparative In Silico Analysis of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Against Key Oncogenic and Microbial Enzyme Inhibitors
In the landscape of modern drug discovery, the 1,2,4-triazole scaffold stands as a testament to versatile molecular design, underpinning a significant number of therapeutic agents.[1] Its unique structural and electronic properties facilitate a wide array of interactions with biological macromolecules, making it a privileged core for the development of potent and selective enzyme inhibitors. This guide presents a detailed comparative docking analysis of a specific triazole derivative, 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, against two clinically relevant enzyme targets: a key kinase in oncology and a vital bacterial topoisomerase. Through this in-depth in silico investigation, we aim to elucidate its potential binding modes and inhibitory efficacy in comparison to established, clinically approved drugs.
The rationale for selecting our target enzymes stems from the broad spectrum of biological activities reported for 1,2,4-triazole derivatives, which include notable anticancer and antimicrobial effects.[2][3][4] The presence of dichlorophenyl and phenyl moieties on the triazole core of our subject compound suggests a potential for hydrophobic and aromatic interactions within enzyme active sites, a common feature in many kinase and gyrase inhibitors.
Experimental Design: A Rationale-Driven Approach to Virtual Screening
Our comparative docking analysis is designed to be a self-validating system, where the performance of our test compound is benchmarked against known inhibitors. This approach not only provides a relative measure of potential efficacy but also validates the docking protocol itself. If the docking simulation can accurately reproduce the crystallographically observed binding mode of the standard inhibitor, we can have greater confidence in the predicted binding pose of our novel compound.
For this study, we have selected two well-characterized enzyme targets:
-
Anticancer Target: c-Abl Tyrosine Kinase. The Aberelson (Abl) tyrosine kinase is a critical signaling protein, and its aberrant, constitutively active form, Bcr-Abl, is the primary cause of chronic myelogenous leukemia (CML).[1] Inhibition of this kinase is a clinically validated strategy for cancer therapy.
-
Antimicrobial Target: Staphylococcus aureus DNA Gyrase. This essential bacterial enzyme controls the topological state of DNA and is a primary target for fluoroquinolone antibiotics.[5] Its inhibition disrupts DNA replication and leads to bacterial cell death.
As a basis for comparison, we have chosen two widely recognized and potent inhibitors for these enzymes:
-
Imatinib (Gleevec®): A potent inhibitor of the c-Abl tyrosine kinase, representing a landmark in targeted cancer therapy.[6]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase.[2]
The following experimental workflow outlines the key stages of our comparative docking analysis.
Sources
Efficacy of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol against drug-resistant microbial strains
An In-Depth Comparative Guide to the Efficacy of Substituted 4-Phenyl-4H-1,2,4-triazole-3-thiol Derivatives Against Drug-Resistant Microbial Strains
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-triazole ring system, particularly its thiol derivatives, has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1] This guide provides a comparative analysis of the efficacy of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, with a focus on structures bearing dichlorophenyl moieties, against clinically significant drug-resistant microbial strains. We will compare their performance with established and next-generation antimicrobial agents, supported by experimental data and standardized protocols for researchers in drug development.
The 1,2,4-Triazole-3-thiol Scaffold: A Versatile Antimicrobial Core
The 1,2,4-triazole nucleus is a key pharmacophore in a number of clinically successful drugs, including the first-generation triazole antifungals fluconazole and itraconazole.[1] The incorporation of a thiol group at the C3 position and various substituents at the N4 and C5 positions can significantly modulate the antimicrobial activity.[2][3] The thiol group is a critical feature, capable of forming key interactions with biological targets, while the lipophilic nature of aryl substituents, such as phenyl and dichlorophenyl groups, can enhance membrane permeability and target engagement.[4]
General Synthesis Pathway
The synthesis of the core structure, 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol, is a well-established multi-step process. The general workflow allows for the introduction of diverse aryl groups at the C5 position, making it a versatile platform for generating extensive compound libraries for structure-activity relationship (SAR) studies.[3][5]
A typical synthesis route is as follows:
-
Hydrazide Formation: An aromatic acid (e.g., 2,4-dichlorobenzoic acid) is converted to its corresponding hydrazide.
-
Dithiocarbazinate Salt Formation: The hydrazide reacts with carbon disulfide in an alkaline ethanolic solution to yield a potassium dithiocarbazinate salt.
-
Triazole Ring Cyclization: The salt undergoes cyclization with hydrazine hydrate to form the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol nucleus.[3]
-
Derivatization (Optional): The 4-amino group can be further reacted with various aldehydes to form Schiff bases, which can then be used to generate additional derivatives.[5][6]
Caption: General synthetic workflow for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives.
Comparative Efficacy Against Drug-Resistant Pathogens
To evaluate the potential of this compound class, we will compare the in vitro activity of representative 1,2,4-triazole-3-thiol derivatives against key drug-resistant pathogens: Methicillin-Resistant Staphylococcus aureus (MRSA), multi-drug resistant (MDR) Pseudomonas aeruginosa, and triazole-resistant Candida species.
Against Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA is a formidable Gram-positive pathogen responsible for a wide range of infections. Vancomycin has long been the standard treatment, but rising resistance and efficacy concerns have spurred the development of alternatives like linezolid and daptomycin.[7][8] Several studies have shown that 1,2,4-triazole-3-thiol derivatives exhibit potent activity against MRSA.
Table 1: Comparative MIC Data Against S. aureus (including MRSA)
| Compound/Drug | Class | MIC (µg/mL) vs. S. aureus | Source(s) |
| Triazole Derivative 1 (4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol) | 1,2,4-Triazole-3-thiol | 6.25 - 12.5 | [6] |
| Triazole Derivative 2 (Dichlorophenyl-substituted triazolothiadiazine) | 1,2,4-Triazole Derivative | Moderate Activity | [4] |
| Streptomycin (Standard) | Aminoglycoside | ~25 | [6] |
| Vancomycin (Standard) | Glycopeptide | 1 - 2 (Susceptible) | [7] |
| Linezolid (Standard) | Oxazolidinone | 1 - 4 | [8] |
Note: "Moderate Activity" indicates reported inhibition without specific MIC values provided in the source.
The data suggests that certain triazole-thiol derivatives can exhibit antibacterial activity comparable or superior to older antibiotics like streptomycin against S. aureus.[6] The presence of halogenated phenyl rings, such as the dichlorophenyl group, is often associated with enhanced biological activity.[4]
Against Multi-Drug Resistant (MDR) Pseudomonas aeruginosa
P. aeruginosa is a notoriously difficult-to-treat Gram-negative opportunistic pathogen, known for its intrinsic and acquired resistance mechanisms. Treatment often requires combination therapy with potent agents like piperacillin-tazobactam, cefepime, or carbapenems.[9] Newer agents like ceftolozane-tazobactam have been developed specifically to combat resistant strains.[10] While many novel compounds struggle to show efficacy against Gram-negative bacteria, some triazole derivatives have demonstrated activity.
Table 2: Comparative MIC Data Against P. aeruginosa
| Compound/Drug | Class | MIC (µg/mL) vs. P. aeruginosa | Source(s) |
| Triazole Derivative 3 (4-Nitro substituted 1,2,4-triazole) | 1,2,4-Triazole Derivative | Pronounced Activity | [11] |
| Ciprofloxacin (Standard) | Fluoroquinolone | 0.5 - 1 (Susceptible) | [9] |
| Piperacillin-Tazobactam (Standard) | β-lactam/β-lactamase Inhibitor | ≤16 / 4 (Susceptible) | [9] |
| Ceftolozane-Tazobactam (Newer Agent) | Cephalosporin/Inhibitor | ≤4 / 4 (Susceptible) | [10] |
Note: "Pronounced Activity" indicates significant inhibition reported relative to a control, without specific MIC values.
The efficacy of triazoles against P. aeruginosa appears to be highly dependent on the specific substitutions on the triazole ring.[11] Further optimization is required to compete with the potency of established anti-pseudomonal agents.
Against Triazole-Resistant Candida Species
The incidence of infections caused by azole-resistant Candida species, such as C. glabrata and C. auris, is a growing concern.[12] While fluconazole is a first-line therapy, resistance often necessitates the use of broader-spectrum triazoles like voriconazole or posaconazole, or even different drug classes like echinocandins.[13][14]
The proposed mechanism for triazole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which disrupts fungal cell membrane integrity. It is hypothesized that novel triazole-thiol derivatives act via a similar mechanism.
Caption: Proposed mechanism of action for triazole antifungal agents.
Table 3: Comparative MIC Data Against Candida Species
| Compound/Drug | Class | MIC (µg/mL) vs. C. albicans | Source(s) |
| Triazole Derivative 4 (4-amino-substituted-1,2,4-triazole-3-thiol) | 1,2,4-Triazole-3-thiol | 5 - 100 | [5] |
| Fluconazole (1st Gen Triazole) | Triazole Antifungal | 0.25 - 1 (Susceptible) | [14] |
| Voriconazole (2nd Gen Triazole) | Triazole Antifungal | ≤0.125 (Susceptible) | [14] |
The broad MIC range reported for some novel triazole-thiols against C. albicans indicates that while the scaffold has potential, significant optimization is needed to match the potency of clinically approved second-generation triazoles like voriconazole, especially against resistant strains.[5][14]
Experimental Protocols
To ensure reproducibility and enable comparison across studies, standardized methodologies are critical. Below are detailed protocols for essential in vitro assays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]
I. Preparation of Bacterial/Fungal Inoculum:
-
Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final test concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
II. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium within a 96-well microtiter plate. The concentration range should span the expected MIC.
III. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Seal the plate and incubate for 16-20 hours (bacteria) or 24-48 hours (fungi) at the appropriate temperature.
IV. MIC Determination:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
Protocol 2: MTT Assay for Cytotoxicity Assessment
It is crucial to assess whether a novel antimicrobial compound is toxic to mammalian cells, ensuring its potential for therapeutic use. The MTT assay is a colorimetric method for assessing cell viability.[15]
I. Cell Culture Preparation:
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
II. Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the old medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (cells treated with solvent only).
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
III. MTT Addition and Incubation:
-
After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
IV. Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Caption: Standardized workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 4H-1,2,4-triazole-3-thiol scaffold, particularly with halogenated aryl substituents, represents a promising and versatile platform for the development of novel antimicrobial agents. Published data indicates that derivatives from this class can exhibit potent activity against drug-resistant Gram-positive bacteria like MRSA and show promise against fungi.[5][6] However, their efficacy against challenging Gram-negative pathogens like P. aeruginosa requires further structural optimization to rival newer, targeted therapies.
Future research should focus on a systematic SAR exploration to enhance potency and broaden the spectrum of activity. Key strategies may include modifying the N4 and C5 substituents to improve target binding and cell penetration while maintaining a favorable safety profile, as verified through rigorous cytotoxicity testing. The self-validating protocols provided herein offer a robust framework for these continued drug discovery efforts.
References
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Upmanyu, N., Kumar, S., Muralidhar, P., & Mishra, P. (2012). Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica - Drug Research, 69(2), 213-223. [Link]
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Al-Abodi, H. R., Al-Jumaili, A. H. A., & Al-Amiery, A. A. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 10(5), 180-189. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 21(10), 1404. [Link]
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Kumar, A., Sharma, S., & Bajaj, K. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 157–162. [Link]
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Khersonskyi, O. R., et al. (2024). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. bioRxiv. [Link]
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Rai, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Dr.Oracle. (n.d.). What antibiotics (Abx) can treat Pseudomonas aeruginosa and Methicillin-resistant Staphylococcus aureus (MRSA)?. Retrieved from [Link]
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Ramesh, B., et al. (2024). Synthesis and evaluation of novel 1,2,4-triazole antimicrobial agents. World Journal of Pharmaceutical Research. [Link]
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Shokohi, T., et al. (2020). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Journal of Medical Mycology, 30(4), 101031. [Link]
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IDStewardship. (n.d.). A Study List For Pharmacy Students: Antibiotics That Can Cover Pseudomonas and/or MRSA. Retrieved from [Link]
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Rather, M. A., et al. (2017). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Medicinal Chemistry, 13(5), 414-431. [Link]
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Groll, A. H., et al. (2009). New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Microbiology, 4(10), 1257-1282. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 92151-02-5). As a specialized heterocyclic compound containing a halogenated aromatic ring and a thiol group, its disposal requires a multi-faceted approach that prioritizes personnel safety, environmental protection, and regulatory adherence. This guide is intended for researchers, scientists, and laboratory managers engaged in drug development and chemical synthesis.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound is an organic solid that must be managed as hazardous waste . This classification is based on its chemical structure and the hazards associated with its functional groups.
-
Halogenated Aromatic Compound : The presence of a dichlorophenyl group classifies this compound as a halogenated organic substance.[1] Such compounds can be persistent in the environment and may form hazardous byproducts upon incomplete combustion. Therefore, they require specific, high-temperature incineration and must be segregated from non-halogenated waste streams to ensure proper treatment and manage disposal costs.[2][3]
-
Thiol Group (-SH) : Thiols are known for their potent and often unpleasant odors.[4] More importantly, they are reactive and require specific decontamination procedures. Waste containers and contaminated equipment must be managed in a way that neutralizes this reactivity and odor.[5]
-
Toxicological Profile : While specific toxicity data for this exact compound is limited, analogous triazole and thiol compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][7][8][9] Therefore, it is prudent to treat this chemical with a high degree of caution.
Under the Resource Conservation and Recovery Act (RCRA), laboratory chemical waste is regulated by the U.S. Environmental Protection Agency (EPA).[2][10] All waste generated from handling this compound must be collected, labeled, and disposed of in accordance with federal, state, and institutional guidelines.[11][12]
| Waste Stream Characteristic | Classification & Rationale | Primary Disposal Route |
| Chemical Structure | Halogenated Organic Solid | High-Temperature Incineration |
| Functional Groups | Thiol, Triazole, Dichlorophenyl | Segregated Hazardous Waste |
| Physical State | Solid | Solid Hazardous Waste Container |
| Potential Hazards | Irritant, Harmful if Swallowed/Inhaled | Managed as Toxic Chemical Waste |
Essential Safety Protocols: PPE and Engineering Controls
All waste handling and disposal procedures must be conducted under strict safety protocols to minimize exposure.
-
Engineering Controls : All handling of the solid compound and preparation of its waste for disposal must occur within a certified chemical fume hood.[3][13] This is critical to prevent the inhalation of fine particulates and to contain any potential odors from the thiol group.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[7][14]
-
Eye Protection : Chemical safety goggles or a face shield.[7]
-
Hand Protection : Nitrile gloves are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]
-
Body Protection : A flame-resistant lab coat.
-
Respiratory Protection : Generally not required if work is performed within a functioning fume hood.
-
Waste Segregation: A Critical Decision Pathway
Proper segregation is the most critical step in laboratory waste management. Mixing incompatible or different classes of waste can lead to dangerous chemical reactions and significantly complicates the final disposal process.[12][14] The following decision tree illustrates the correct segregation pathway for waste contaminated with this compound.
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Navigating the Handling of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: A Guide to Personal Protective Equipment and Safe Disposal
In the landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound necessitates a thorough and proactive approach to safety. This guide provides essential safety and logistical information for handling 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a molecule featuring a dichlorophenyl group, a phenyl group, and a triazole-thiol core. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from SDSs of structurally similar compounds to establish a robust safety protocol. The core principle is to treat the compound with a high degree of caution, assuming it may possess hazards associated with its constituent chemical motifs.
Understanding the Hazard Profile: A Composite Approach
The chemical structure of this compound suggests several potential hazards. The presence of a triazole-thiol moiety is common in various pharmacologically active agents and industrial chemicals. Structurally related compounds, such as 1H-1,2,4-triazole-3-thiol and 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol, are known to be harmful if swallowed, and can cause skin and serious eye irritation.[1][2][3] Additionally, some triazole derivatives may cause respiratory irritation.[1] The dichlorophenyl group indicates a chlorinated aromatic compound, a class of substances that requires careful handling and specialized disposal considerations due to their potential environmental persistence and toxicity.[4][5]
Anticipated Hazards:
-
Skin Irritation/Corrosion: May cause skin irritation upon contact.[1][7]
-
Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2][6][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][8]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount to ensure the safety of laboratory personnel. The following recommendations are based on a conservative assessment of the potential hazards.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to ANSI Z87.1 or EN166 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[1][9][10] | Protects against splashes of contaminated liquids and airborne particles, which can cause serious eye irritation. |
| Skin Protection | ||
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) tested according to EN 374. A double-gloving approach is recommended for enhanced protection.[1][10] | Provides a barrier against skin contact, which may cause irritation. The breakthrough time of the glove material should be considered for prolonged handling. |
| Body Protection | A lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be worn.[10][11] | Protects the wearer's clothing and skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required when working with the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[11][12] | Prevents the inhalation of airborne particles that may cause respiratory tract irritation. |
Workflow for Donning and Doffing PPE:
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure that a current Safety Data Sheet for a closely related compound is accessible and has been reviewed by all personnel involved.
-
Verify that a properly functioning chemical fume hood is available.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[7][9]
-
-
Engineering Controls:
-
All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine powders.
-
-
Personal Practices:
Disposal Plan: Managing Chlorinated Aromatic Waste
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Chlorinated aromatic compounds can be persistent in the environment and may require specific disposal methods.[4][5]
Waste Segregation and Disposal Protocol:
Disposal Steps:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not pour any waste down the drain.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) into the liquid waste container, followed by washing with soap and water.
-
Final Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.[6] |
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
